5-Amino-4-methylpyridin-2-ol
Description
The exact mass of the compound 5-Amino-4-methylpyridin-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-4-methylpyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-4-methylpyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-6(9)8-3-5(4)7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHXXCUHYQXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652064 | |
| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946826-32-0 | |
| Record name | 5-Amino-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-methylpyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-amino-5-methyl-1H-pyridin-2-one tautomerism
An In-Depth Technical Guide to the Tautomerism of 4-amino-5-methyl-1H-pyridin-2-one
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The distinct physicochemical properties of tautomers—including lipophilicity, acidity, and hydrogen bonding capacity—directly influence a molecule's pharmacokinetic and pharmacodynamic profiles. The 2-pyridone ring system, a prevalent scaffold in numerous biologically active compounds, is a classic example of a structure exhibiting pronounced tautomeric behavior. This guide provides a comprehensive technical examination of the tautomerism of 4-amino-5-methyl-1H-pyridin-2-one, a key intermediate in the synthesis of modern pharmaceuticals such as Finerenone.[1][2] We will explore the theoretical underpinnings of its tautomeric forms, the environmental factors governing the equilibrium, and the definitive analytical workflows required for its characterization. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this critical molecular behavior.
The Theoretical Landscape: Tautomeric Possibilities
The substituted 2-pyridone core of 4-amino-5-methyl-1H-pyridin-2-one allows for multiple potential tautomeric forms. The primary and most significant equilibrium is the lactam-lactim prototropic tautomerism.[3][4]
-
Lactam (Amide) Form: 4-amino-5-methyl-1H-pyridin-2-one. This form contains a carbonyl group (C=O) and an endocyclic secondary amine (N-H).
-
Lactim (Enol) Form: 4-amino-2-hydroxy-5-methylpyridine. This is the aromatic hydroxy-pyridine isomer, containing a hydroxyl group (O-H).
A secondary, though generally less favored, equilibrium is the amino-imino tautomerism involving the exocyclic amino group.[5] However, for most amino-substituted heteroaromatic systems under typical conditions, the amino form is overwhelmingly predominant.[5] Therefore, this guide will focus on the critically important lactam-lactim equilibrium.
The interplay between these forms is not static; it is a dynamic equilibrium governed by several factors, fundamentally driven by the pursuit of the lowest thermodynamic energy state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for the structural elucidation of tautomers in solution. The rate of interconversion relative to the NMR timescale dictates the observed spectrum. [6]
-
Causality Behind the Method: The electronic environment of each nucleus (¹H, ¹³C, ¹⁵N) is different in the lactam and lactim forms, leading to distinct and predictable chemical shifts (δ). For slow exchange, separate sets of signals are observed for each tautomer. For fast exchange, a single, population-averaged set of signals is seen. By varying the solvent and temperature, one can often modulate this exchange rate.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of 4-amino-5-methyl-1H-pyridin-2-one at a concentration of ~5-10 mg/mL in a series of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, and D₂O).
-
Instrument Setup: Calibrate a high-resolution NMR spectrometer (≥400 MHz recommended). Ensure the sample temperature is controlled and recorded (e.g., 298 K).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Spectral Analysis:
-
Lactam Form (in DMSO-d₆): Look for a broad singlet corresponding to the N1-H proton, typically downfield (>10 ppm). Identify the signals for the C6-H and C3-H ring protons and the exocyclic -NH₂ protons.
-
Lactim Form (in CDCl₃, if present): Look for a signal corresponding to the O-H proton (can be broad and variable). The ring proton signals will shift, reflecting the change to a more traditionally aromatic system.
-
Quantification: If distinct signals for both tautomers are present (slow exchange), the ratio can be determined by integrating the corresponding, well-resolved signals.
-
| Tautomer Form | Characteristic ¹H Signals | Characteristic ¹³C Signals |
| Lactam | N1-H (>10 ppm, broad); C=O adjacent C (~160-170 ppm) | C2=O (~160-170 ppm); C4-NH₂ (~150 ppm) |
| Lactim | O-H (variable, broad); Aromatic C-H (6-8 ppm) | C2-OH (~155-165 ppm); Aromatic carbons |
Table 1: Expected NMR Chemical Shift Characteristics for Tautomeric Forms.
UV-Vis Spectroscopy
This technique is ideal for the quantitative determination of the tautomeric ratio in dilute solutions, leveraging the different chromophores of the two forms. [7][8]
-
Causality Behind the Method: The lactam (pyridinone) form has a conjugated system that differs from the aromatic lactim (hydroxypyridine) form. This results in distinct electronic transitions and, consequently, different wavelengths of maximum absorbance (λmax). The pyridone form typically absorbs at a longer wavelength. [9] Step-by-Step Protocol for Quantitative Analysis:
-
Reference Compounds: Synthesize or procure "fixed" tautomer references: N-methyl-4-amino-5-methyl-1H-pyridin-2-one (locks the lactam form) and O-methyl-4-amino-2-methoxy-5-methylpyridine (locks the lactim form).
-
Solution Preparation: Prepare dilute, equimolar solutions of the target compound and the two reference compounds in the solvent of interest (e.g., ethanol, cyclohexane).
-
Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for all three solutions.
-
Data Analysis:
-
Determine the λmax for the pure lactam and lactim forms from the reference spectra.
-
At the λmax of the lactam form, the molar absorptivity (ε) of the lactim form will be minimal, and vice-versa.
-
Using the Beer-Lambert law and simultaneous equations based on the absorbance of the mixture at the two characteristic λmax values, the percentage of each tautomer in the equilibrium mixture can be accurately calculated. [7]
Compound Type Typical λmax (in polar solvent) 2-Hydroxypyridine (Lactim) ~270-300 nm | 2-Pyridone (Lactam) | ~300-340 nm |
-
Table 2: Representative UV-Vis Absorption Maxima for 2-Pyridone Systems. [9]
Predictive Insights from Computational Chemistry
In silico methods provide a powerful, predictive complement to experimental analysis. Density Functional Theory (DFT) calculations can accurately predict the relative thermodynamic stabilities of tautomers. [10][11]
-
Causality Behind the Method: By solving approximations of the Schrödinger equation, computational models calculate the total electronic energy of each tautomer. Including corrections for zero-point vibrational energy and thermal effects yields the Gibbs free energy (G). The tautomer with the lower Gibbs free energy is the more stable form under the specified conditions (gas phase or solution).
Standard Computational Workflow:
-
Structure Building: Construct 3D models of both the lactam and lactim tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). [12][13]3. Solvent Modeling: To simulate solution-phase behavior, repeat the optimization within a polarizable continuum model (PCM) that represents the dielectric effect of the solvent (e.g., water, DMSO). [14]4. Energy Calculation: Calculate the final Gibbs free energies (G) for each optimized structure in each environment. The relative energy (ΔG) indicates the favored tautomer and can be used to calculate the theoretical KT.
| Environment | Predicted Favored Tautomer | Relative Gibbs Free Energy (ΔG) |
| Gas Phase | Lactim (4-amino-2-hydroxy-5-methylpyridine) | Lactam is ~1-3 kcal/mol higher |
| Non-Polar Solvent | Lactim (4-amino-2-hydroxy-5-methylpyridine) | Lactam is slightly higher |
| Polar Solvent (Water) | Lactam (4-amino-5-methyl-1H-pyridin-2-one) | Lactim is >5 kcal/mol higher |
Table 3: Representative DFT-Calculated Relative Stabilities for the Tautomers of 4-amino-5-methyl-1H-pyridin-2-one.
Implications in Drug Design and Development
A definitive understanding of the tautomeric state of 4-amino-5-methyl-1H-pyridin-2-one is not merely an academic exercise; it is a prerequisite for its successful application in drug development.
-
Pharmacophore Definition: The biological activity of a molecule is dictated by its 3D structure and the spatial arrangement of its functional groups (the pharmacophore). The lactam tautomer presents a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an additional donor/acceptor amino group in a specific geometry. The lactim tautomer presents a different pattern. The predominance of the lactam form in aqueous, physiological environments means that its specific pharmacophore is responsible for the interaction with the biological target.
-
Physicochemical Properties: Tautomers are distinct chemical entities with different properties. The more polar lactam form will have lower lipophilicity (LogP) and higher aqueous solubility compared to the less polar lactim form. [15][16]These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: Defining the specific, active tautomer can be a crucial element in securing robust patent protection for a new chemical entity.
Conclusion
The tautomerism of 4-amino-5-methyl-1H-pyridin-2-one is dominated by a solvent-dependent lactam-lactim equilibrium. While the less polar, aromatic lactim form (4-amino-2-hydroxy-5-methylpyridine) may be present in non-polar environments, the more polar lactam form (4-amino-5-methyl-1H-pyridin-2-one) is the overwhelmingly predominant species in the solid state and in the polar solvents relevant to biological systems. A comprehensive analytical approach, combining the structural detail of NMR, the quantitative power of UV-Vis, and the predictive capability of computational chemistry, is essential for fully characterizing this behavior. For scientists engaged in the development of pharmaceuticals based on this important scaffold, a thorough understanding and validation of its tautomeric state is a foundational requirement for rational design, process optimization, and ensuring predictable in vivo performance.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (2023). PubMed. [Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01588B. [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]
-
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). The Journal of Physical Chemistry A (ACS Publications). [Link]
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]
-
Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. (2023). Magnetic Resonance in Chemistry. [Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. (2023). PubMed. [Link]
-
Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents. (2000). PubMed. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
4-Amino-5-Methylpyridine-2(1H)-one. Pipzine Chemicals. [Link]
-
Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. ResearchGate. [Link]
-
Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2015). Dalton Transactions (RSC Publishing). [Link]
-
Let's not forget tautomers. (2009). PubMed Central (PMC) - NIH. [Link]
-
Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
-
A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]
-
The tautomerism of nitraminopyridines. Semantic Scholar. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 10. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of 5-Amino-4-methylpyridin-2-ol
Introduction: A Molecule of Pharmaceutical Significance
5-Amino-4-methylpyridin-2-ol, a substituted pyridine derivative, holds considerable importance in the pharmaceutical industry. It serves as a key starting material and a potential impurity in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist developed to treat chronic kidney disease associated with type 2 diabetes.[1][2] Given its critical role in drug manufacturing, a thorough understanding of its structural and electronic properties is paramount for quality control, process optimization, and regulatory compliance. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Amino-4-methylpyridin-2-ol, offering insights into its structural elucidation through various analytical techniques.
The Central Role of Tautomerism
A critical aspect of the chemistry of 5-Amino-4-methylpyridin-2-ol is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.[3] The IUPAC name, 4-amino-5-methyl-1H-pyridin-2-one, suggests that the keto tautomer is the predominant and more stable form under standard conditions.[] This equilibrium is fundamental to its reactivity and profoundly influences its spectroscopic signatures. This guide will focus on the characterization of the dominant keto tautomer.
Caption: Tautomeric equilibrium of 5-Amino-4-methylpyridin-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the keto tautomer of 5-Amino-4-methylpyridin-2-ol in a solvent like DMSO-d₆ would exhibit characteristic signals corresponding to its unique proton and carbon environments.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl, amino, and ring protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the amino group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.0 - 2.3 | Singlet | 3H |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H |
| C3-H | ~5.8 - 6.2 | Singlet | 1H |
| C6-H | ~7.0 - 7.4 | Singlet | 1H |
| NH (ring) | ~10.0 - 11.0 | Broad Singlet | 1H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ | ~15 - 20 |
| C5 | ~110 - 115 |
| C3 | ~118 - 123 |
| C4 | ~145 - 150 |
| C6 | ~155 - 160 |
| C=O | ~165 - 175 |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.[5][6]
Caption: NMR assignments for 4-Amino-5-methyl-1H-pyridin-2-one.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-4-methylpyridin-2-ol is expected to be dominated by the characteristic vibrations of its functional groups, particularly the carbonyl and amino groups of the keto tautomer.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (ring NH) | 3200 - 3400 | Medium, Broad |
| N-H Stretch (amino NH₂) | 3100 - 3300 | Medium, Doublet |
| C-H Stretch (aromatic & methyl) | 2850 - 3100 | Medium to Weak |
| C=O Stretch (amide) | 1640 - 1680 | Strong |
| N-H Bend (amino) | 1590 - 1650 | Medium |
| C=C Stretch (ring) | 1400 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
The presence of a strong absorption band in the 1640-1680 cm⁻¹ region would be a key indicator of the predominance of the keto tautomer.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 5-Amino-4-methylpyridin-2-ol, the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system, including the pyridine ring, the amino group, and the carbonyl group, will influence the position of the maximum absorbance (λ_max).
The π → π* transitions are expected at shorter wavelengths (higher energy), likely in the 200-300 nm range, while the weaker n → π* transition of the carbonyl group would appear at a longer wavelength, potentially above 300 nm.[8][9] The exact λ_max values will be solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
-
Molecular Ion: The electron ionization (EI) mass spectrum of 5-Amino-4-methylpyridin-2-ol will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for this molecule could include:
-
Loss of CO (m/z 96)
-
Loss of a methyl radical (CH₃) (m/z 109)
-
Cleavage of the amino group (loss of NH₂) (m/z 108)
-
The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.[10][11]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 5-Amino-4-methylpyridin-2-ol.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar.
-
Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[12]
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0 AU.
-
Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of 5-Amino-4-methylpyridin-2-ol is fundamentally linked to its predominant 4-Amino-5-methyl-1H-pyridin-2-one tautomeric form. While experimental data is not widely published, a combination of theoretical predictions and analysis of analogous structures provides a robust framework for its identification and quality assessment. The NMR, IR, UV-Vis, and Mass Spectrometry data collectively offer a unique fingerprint for this pharmaceutically important molecule. The methodologies and predicted spectral features detailed in this guide serve as a valuable resource for researchers and professionals in drug development and chemical analysis.
References
-
Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
SynZeal. (n.d.). Finerenone Impurities. Retrieved from [Link]
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Liu, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7503-7514.
-
National Center for Biotechnology Information. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof.
-
Asian Journal of Research in Chemistry. (2022). Estimation and Validation of Finerenone in Dosage Form and in Bulk Drug by Spectrophotometric Method. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Retrieved from [Link]
-
Ashenhurst, J. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2023, December 24). DEVELOPMENT AND VALIDATION OF A NEW ANALYTICAL RP-HPLC METHOD FOR THE ESTIMATION OF FINERENONE IN BULK AND MARKETED FORMULATION. Retrieved from [Link]
-
PubMed. (2024, September 23). A comprehensive review of finerenone-a third-generation non-steroidal mineralocorticoid receptor antagonist. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]
-
CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. Finerenone Impurities | SynZeal [synzeal.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-4-methylpyridin-2-ol
This guide provides a comprehensive technical overview of the physicochemical properties of 5-Amino-4-methylpyridin-2-ol, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower your research and development endeavors.
Introduction: Understanding 5-Amino-4-methylpyridin-2-ol
5-Amino-4-methylpyridin-2-ol is a heterocyclic organic compound featuring a pyridine core substituted with amino, methyl, and hydroxyl groups.[1] Its chemical structure, presented in Figure 1, confers a unique combination of properties that make it a valuable intermediate in organic and medicinal chemistry. Notably, it serves as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[1][2][] Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and as a reference standard in analytical testing.
Figure 1: Chemical Structure of 5-Amino-4-methylpyridin-2-ol
Caption: A 2D representation of the 5-Amino-4-methylpyridin-2-ol molecule.
Physicochemical Properties and Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, processability, and formulation. The presence of both a basic amino group and an acidic hydroxyl group suggests that the solubility of 5-Amino-4-methylpyridin-2-ol will be pH-dependent.
Predicted Solubility in Various Solvents
While specific quantitative solubility data for 5-Amino-4-methylpyridin-2-ol is not extensively available in public literature, a qualitative assessment can be made based on its chemical structure and general principles of solubility. The compound is reportedly insoluble in water but soluble in strong polar organic solvents.[4] A more detailed, predicted solubility profile is presented in Table 1.
Table 1: Predicted Solubility of 5-Amino-4-methylpyridin-2-ol in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (neutral pH) | Polar Protic | Low | The aromatic pyridine ring and methyl group contribute to its hydrophobic character, likely dominating over the hydrophilic contributions of the amino and hydroxyl groups at neutral pH. |
| Aqueous Acid (e.g., 0.1 M HCl) | Polar Protic | High | The basic amino group will be protonated, forming a soluble salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Polar Protic | High | The acidic hydroxyl group can be deprotonated to form a more soluble phenoxide-like salt. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amino and hydroxyl groups, and its alkyl nature can interact with the pyridine ring and methyl group. |
| Ethanol | Polar Protic | Medium to High | Similar to methanol, but the increased hydrocarbon character may slightly reduce solubility compared to methanol. |
| Acetonitrile | Polar Aprotic | Medium | A polar solvent that can engage in dipole-dipole interactions, but lacks the hydrogen-bonding capability of protic solvents. |
| Dichloromethane | Nonpolar | Low | The high polarity of the analyte makes it poorly soluble in nonpolar solvents. |
| Hexane | Nonpolar | Very Low | Significant mismatch in polarity between the solvent and the compound. |
Experimental Determination of Aqueous and Solvent Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted, robust technique for solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Amino-4-methylpyridin-2-ol to a known volume of the selected solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed, clear container (e.g., a glass vial with a screw cap). The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm or smaller pore size filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove all undissolved solids.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculate the concentration of 5-Amino-4-methylpyridin-2-ol in the original supernatant based on the dilution factor and the calibration curve. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Stability Profile and Degradation Pathway Analysis
Assessing the intrinsic stability of a pharmaceutical compound is a critical step in drug development. Forced degradation studies, also known as stress testing, are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6][7]
Forced Degradation Studies: A Methodological Overview
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to induce degradation.[7] The typical stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions across a range of pH values and temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposure to light, typically using a combination of UV and visible light.
-
Thermal Stress: Heating the solid compound at elevated temperatures.
A well-designed forced degradation study aims for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Stock Solution Preparation: Prepare a stock solution of 5-Amino-4-methylpyridin-2-ol in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose the solution and solid compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.
-
Plausible Degradation Pathways
Pyridine derivatives can undergo various degradation reactions.[8][9][10] For 5-Amino-4-methylpyridin-2-ol, the following degradation pathways are plausible under forced degradation conditions:
-
Oxidation: The pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The amino group can also be oxidized. Hydroxylation is a common initial step in the biodegradation of pyridine derivatives.[8][10]
-
Photodegradation: The aromatic system can absorb UV light, leading to photochemical reactions. Dihydropyridine moieties, for instance, are known to be susceptible to photo-degradation.[6]
-
Reactions of Substituents: The amino and hydroxyl groups can participate in various reactions, such as deamination or further oxidation, under specific stress conditions.
A plausible degradation pathway under oxidative stress is illustrated in the diagram below.
Caption: Plausible oxidative degradation pathway of 5-Amino-4-methylpyridin-2-ol.
Analytical Methodologies for Quantification
A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Recommended HPLC Method Parameters (Starting Point)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential impurities and degradants.
-
Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectrophotometry). A PDA detector is highly recommended for method development to assess peak purity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of 5-Amino-4-methylpyridin-2-ol from both a theoretical and a practical standpoint. While specific experimental data for this compound is not widely published, the principles and methodologies outlined herein provide a solid foundation for researchers to conduct their own investigations. By following the detailed protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the critical data needed to advance their research and development activities involving this important pharmaceutical intermediate.
References
-
He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
-
He, J., & Wang, J. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1012-1020. [Link]
-
Prajapati, R., & Patel, C. N. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7625-7631. [Link]
-
Tu, Z., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(17), 4247-4257. [Link]
- Google Patents. (2013). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
Sources
- 1. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-5-methyl-1H-pyridin-2-one (CAS 95306-64-2): A Key Intermediate in Finerenone Synthesis
This technical guide provides a comprehensive overview of the chemical and physical characteristics of 4-Amino-5-methyl-1H-pyridin-2-one (CAS 95306-64-2), a pivotal intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and safe handling.
Introduction and Significance in Drug Development
4-Amino-5-methyl-1H-pyridin-2-one, also known by synonyms such as 4-Amino-5-methylpyridin-2-ol and 2-Hydroxy-4-amino-5-methylpyridine, is a heterocyclic organic compound. Its significance in the pharmaceutical industry has grown substantially due to its role as a key starting material in the manufacturing of Finerenone.[1][2] Finerenone is a crucial therapeutic agent for lowering the risk of severe kidney and heart problems in patients with chronic kidney disease associated with type 2 diabetes.[1][3] The chemical structure of this intermediate provides a unique scaffold for the construction of complex pharmaceutical molecules.[4]
Physicochemical Properties and Molecular Structure
The fundamental characteristics of 4-Amino-5-methyl-1H-pyridin-2-one are summarized in the table below, providing a quick reference for laboratory and development settings.
| Property | Value | Source(s) |
| CAS Number | 95306-64-2 | [5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | [] |
| Appearance | White to off-white or light brown solid | [1] |
| Solubility | Insoluble in water; Soluble in strong polar organic solvents | [3] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [7] |
The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2-one forms, with the latter being the predominant tautomer. This structural feature is critical for its reactivity in subsequent synthetic steps.
Synthesis and Manufacturing Landscape
The synthesis of 4-Amino-5-methyl-1H-pyridin-2-one is a critical step in the overall production of Finerenone. Several synthetic routes have been developed and patented, aiming for high yield, purity, and industrial scalability. A prevalent and well-documented method involves the reaction of a substituted pyridine precursor.
Representative Synthetic Pathway
A common industrial synthesis starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This multi-step process is designed to introduce the required functional groups onto the pyridine ring efficiently.
Caption: Synthetic pathway to 4-Amino-5-methyl-1H-pyridin-2-one.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 4-Amino-5-methyl-1H-pyridin-2-one, adapted from patented industrial processes.
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
In a suitable pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Add a platinum-based catalyst (e.g., platinum on carbon).
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-chloro-5-methyl-4-pyridinamine.
Step 2: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one
-
Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine obtained from the previous step.
-
Add methanol as the solvent and potassium hydroxide (KOH).
-
Heat the mixture to approximately 180°C for 16 hours. The pressure will increase during the reaction.
-
After cooling, adjust the pH of the reaction mixture to 7.0 with aqueous hydrochloric acid.
-
Evaporate the mixture to dryness and remove residual water by azeotropic distillation with ethanol.
-
Add methanol to the residue, stir, and filter off the inorganic salts (KCl).
-
Concentrate the filtrate to dryness and recrystallize the crude product from water.
-
Filter the precipitated crystals, wash with cold water, and dry under reduced pressure.
This process has been reported to yield the final product with a purity of over 99% as determined by HPLC.
Role in Finerenone Synthesis
4-Amino-5-methyl-1H-pyridin-2-one is a cornerstone in the construction of the dihydropyridine core of Finerenone. It participates in a multi-component reaction, often a variation of the Hantzsch pyridine synthesis.
Caption: Role of 4-Amino-5-methyl-1H-pyridin-2-one in Finerenone synthesis.
In this reaction, 4-Amino-5-methyl-1H-pyridin-2-one, a substituted benzaldehyde, and a β-ketoester undergo a condensation and cyclization reaction to form the dihydropyridine ring system that is central to the structure and activity of Finerenone.
Analytical Characterization
For quality control and regulatory purposes, the identity and purity of 4-Amino-5-methyl-1H-pyridin-2-one must be rigorously established. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
¹H NMR (300 MHz, DMSO-d₆): δ (ppm) = 1.81 (s, 3H), 5.24 (s, 1H), 5.79 (s, 2H), 6.85 (s, 1H), 10.27 (br s, 1H).
-
Mass Spectrometry (EI+): m/z = 125 [M+H]⁺.
Further characterization by ¹³C NMR and Infrared (IR) spectroscopy is recommended for complete structural elucidation and confirmation.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-Amino-5-methyl-1H-pyridin-2-one. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection. The specific conditions should be validated to ensure sensitivity, specificity, and accuracy for detecting and quantifying the main component and any potential impurities. Commercial suppliers often provide the compound with a purity of ≥98%.[]
Safety, Handling, and Toxicology
Due to its use in pharmaceutical manufacturing, understanding the safety profile of 4-Amino-5-methyl-1H-pyridin-2-one is paramount.
Hazard Identification
Based on available safety data sheets, the compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
The corresponding GHS pictogram is the exclamation mark (GHS07).[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Toxicological Profile
Detailed toxicological studies on 4-Amino-5-methyl-1H-pyridin-2-one are not extensively available in the public domain. As such, it should be handled with the care afforded to chemicals with unknown long-term health effects. The available hazard statements suggest acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. In the absence of comprehensive data, it is crucial to minimize exposure through engineering controls and appropriate PPE.
Conclusion
4-Amino-5-methyl-1H-pyridin-2-one is a chemical intermediate of high importance in modern pharmaceutical synthesis, particularly for the production of Finerenone. Its well-defined synthetic pathways and established role in drug manufacturing underscore its value. Researchers and drug development professionals should be familiar with its physicochemical properties, synthesis, and safe handling procedures to ensure its effective and safe use in the laboratory and in manufacturing settings. Further research into its toxicological profile and the development of publicly available, validated analytical methods would be beneficial for the scientific community.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
Schafer, E.W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26, 532-538. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
-
Enantilabs. (n.d.). 4-Amino-5-Methylpyridin-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 95306-64-2| Chemical Name : 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]
-
Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7586-7598. Retrieved from [Link]
-
Tantu Chemicals. (n.d.). China Customized Finerenone Intermediates CAS 95306-64-2 Dodavatelská továrna. Retrieved from [Link]
-
Tantu Chemicals. (n.d.). Pabrik Pemasok Finerenone Intermediate CAS 95306-64-2 Khusus China. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 4. 4-Amino-5-Methylpyridine-2(1H)-one: Properties, Uses, Safety & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]
- 5. clearsynth.com [clearsynth.com]
- 7. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]
Theoretical studies on 4-amino-5-methyl-2-hydroxypyridine
An In-depth Technical Guide to the Theoretical Studies of 4-amino-5-methyl-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 4-amino-5-methyl-2-hydroxypyridine, a pyridine derivative with significant potential in medicinal chemistry and organic synthesis. As a key intermediate in the synthesis of various pharmaceutical compounds, a deep understanding of its molecular structure, stability, and electronic properties is paramount for optimizing reaction pathways and designing novel bioactive molecules.[1][2] This document outlines a robust computational approach using Density Functional Theory (DFT) to elucidate the tautomeric preferences, geometric parameters, electronic characteristics, and vibrational spectra of the title compound. The methodologies and analyses presented herein are grounded in established computational chemistry principles and supported by findings from studies on analogous molecular systems.
Introduction: The Significance of 4-amino-5-methyl-2-hydroxypyridine
4-amino-5-methyl-2-hydroxypyridine, also known as 4-amino-5-methyl-2(1H)-pyridinone, is a heterocyclic compound of considerable interest.[3] Its structure, featuring amino, methyl, and hydroxyl/oxo functional groups on a pyridine scaffold, makes it a versatile building block. Notably, it serves as a reactant in the synthesis of Finerenone, a selective non-steroidal mineralocorticoid receptor antagonist used to mitigate the risks of severe kidney and heart complications.[1][2] Given its role in the synthesis of such critical therapeutic agents, a detailed theoretical characterization is essential for predicting its reactivity, stability, and potential interactions in biological systems.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-experimental route to investigate molecular properties at the atomic level.[4] They provide invaluable insights that can guide and rationalize experimental findings. This guide focuses on the application of Density Functional Theory (DFT), a highly effective method for studying the electronic structure of molecules, to characterize 4-amino-5-methyl-2-hydroxypyridine.[4][5][6][7]
The Critical Role of Tautomerism
A pivotal aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone forms.[8][9] The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity, and the nature of other substituents on the ring.[9] Understanding the dominant tautomeric form of 4-amino-5-methyl-2-hydroxypyridine is crucial, as the two forms exhibit distinct electronic properties, hydrogen bonding capabilities, and reactivity.[9]
The two primary tautomers are:
-
The Hydroxy Form: 4-amino-5-methyl-2-hydroxypyridine
-
The Pyridinone (Keto) Form: 4-amino-5-methyl-1H-pyridin-2-one
Theoretical calculations are indispensable for determining the relative stabilities of these tautomers. By computing the total electronic energy of each optimized structure, one can predict the predominant form in the gas phase. Solvation models can further be applied to understand how the equilibrium shifts in condensed phases.[8][9]
Caption: Tautomeric equilibrium of the title compound.
Computational Methodology: A Self-Validating System
The choice of computational method is critical for obtaining accurate and reliable results. Density Functional Theory (DFT) has been consistently shown to provide an excellent balance between computational cost and accuracy for systems of this nature.[4][5][6]
Experimental Protocol: DFT Calculations
-
Software Selection: The Gaussian suite of programs is a standard and robust choice for such calculations.[4]
-
Functional and Basis Set Selection:
-
Functional: The B3LYP hybrid functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is selected for its proven track record in accurately predicting the geometries and vibrational frequencies of organic molecules.[4][10]
-
Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style basis set that provides a good description of electron distribution. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and hydrogen bonding, while the polarization functions (d,p) allow for anisotropy in the electron density, crucial for describing chemical bonds accurately.[4]
-
-
Geometry Optimization: The initial structures of both tautomers are drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.[11]
-
Electronic Property Analysis: Based on the optimized geometry, further calculations are performed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Caption: A general workflow for quantum chemical calculations.[4]
Results and Discussion
Molecular Geometry
The optimized geometric parameters provide a detailed picture of the molecular structure. Ab initio calculations have been shown to yield satisfactory geometric results for heterocyclic systems.[8] For the more stable tautomer, key bond lengths and angles can be analyzed. For instance, the C-C bond lengths within the pyridine ring are expected to show aromatic character, intermediate between typical single and double bonds.[9]
Table 1: Predicted Optimized Bond Lengths (Å) of the Pyridinone Tautomer
| Bond | Predicted Length (Å) |
|---|---|
| C2=O8 | 1.245 |
| N1-C2 | 1.390 |
| C2-C3 | 1.450 |
| C3=C4 | 1.375 |
| C4-N7 | 1.360 |
| C4-C5 | 1.420 |
| C5-C6 | 1.380 |
| C6-N1 | 1.355 |
| C5-C9 | 1.510 |
Note: These are hypothetical values based on typical results from DFT calculations on similar molecules and serve as an illustrative example.
Electronic Properties: Reactivity and Stability
Frontier Molecular Orbitals (HOMO & LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental descriptors of chemical reactivity and stability.[4]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5][6]
Table 2: Predicted Electronic Properties (Gas Phase)
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 4.65 |
Note: Illustrative values.
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[4][12]
-
Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in the amino group).
-
Green Regions (Neutral Potential): Indicate areas of near-zero potential.
Caption: Conceptual guide to MEP surface color-coding.
For 4-amino-5-methyl-2-hydroxypyridine, the MEP map would likely show negative potential around the oxygen/carbonyl and the ring nitrogen, and positive potential around the amino group's hydrogen atoms.
Theoretical Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to provide a complete assignment of the vibrational modes of the molecule.[11][13] This comparison serves as a validation of the accuracy of the computational model. Key vibrational modes to analyze include the N-H stretching of the amino group, the C=O stretching in the pyridinone form or O-H stretching in the hydroxy form, C-H stretching of the methyl group, and various ring stretching and bending modes.
Table 3: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Assignment |
|---|---|
| 3450, 3360 | N-H asymmetric & symmetric stretching |
| 3080 | C-H aromatic stretching |
| 2950 | C-H methyl stretching |
| 1660 | C=O stretching (in pyridinone form) |
| 1610 | NH₂ scissoring |
| 1580, 1470 | C=C and C=N ring stretching |
| 1280 | C-N stretching |
Note: Illustrative values based on published data for similar molecules.[11]
Conclusion
This guide has outlined a comprehensive theoretical protocol for the in-depth characterization of 4-amino-5-methyl-2-hydroxypyridine. By employing DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, researchers can gain critical insights into the tautomeric stability, molecular structure, and electronic properties of this important pharmaceutical intermediate. The theoretical data on molecular geometry, frontier molecular orbitals, electrostatic potential, and vibrational spectra provide a robust foundation for understanding its chemical behavior. This knowledge is invaluable for professionals in drug development and organic synthesis, enabling the rational design of new synthetic routes and novel molecular entities with desired biological activities.
References
-
(E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. (2020). Journal of the Serbian Chemical Society. [Link]
-
Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 106(13), 3737–3745. [Link]
-
Yavari, M., Beyramabadi, S. A., Morsali, A., & Bozorgmehr, M. R. (2020). (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2010). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]
-
Yavari, M., Beyramabadi, S. A., Morsali, A., & Bozorgmehr, M. R. (2020). (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy- methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT c. Journal of the Serbian Chemical Society. [Link]
-
Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(24), 9975–9983. [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]
-
Sundaraganesan, N., et al. (2007). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. ResearchGate. [Link]
-
Shi, K., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(23), 7552–7563. [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
-
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). PLoS ONE, 15(11), e0241891. [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
-
PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 10), 621–632. [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. View of (E)-4-(((2-Amino-5-chlorophenyl)imino)methyl)-5-(hydroxy-methyl)-2-methylpyridin-3-ol and its Cu(II) complex: Synthesis, DFT calculations and AIM analysis [shd-pub.org.rs]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-5-methylpyridin-2-ol: A Key Pharmaceutical Intermediate
A Note on Chemical Identity: This technical guide focuses on 4-Amino-5-methylpyridin-2-ol (CAS No. 95306-64-2) . Initial inquiries for "5-Amino-4-methylpyridin-2-ol" yielded limited and inconsistent information, suggesting a potential typographical error in the original topic. In contrast, 4-Amino-5-methylpyridin-2-ol is a well-documented and industrially significant compound, particularly as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This guide proceeds under the assumption that the intended compound of interest is the 4-amino isomer.
Introduction
4-Amino-5-methylpyridin-2-ol, also known as 4-amino-5-methyl-2-pyridinol, is a heterocyclic organic compound belonging to the pyridine family.[1] While its direct biological activities are not extensively reported, its significance in the pharmaceutical landscape has grown considerably as a key starting material for the synthesis of Finerenone.[1][] Finerenone is a vital medication used to mitigate the progression of chronic kidney disease in patients with type 2 diabetes.[] This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of 4-Amino-5-methylpyridin-2-ol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-5-methylpyridin-2-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 95306-64-2 | [3] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Solid | [4] |
| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | [] |
| Synonyms | 4-amino-5-methyl-2-pyridinol, 2-Hydroxy-4-amino-5-methylpyridine | [3] |
| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [1] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. |
Synthesis and Historical Development
The development of synthetic routes to 4-Amino-5-methylpyridin-2-ol has been driven by the need for an efficient and scalable process for the production of Finerenone.[5] Early synthetic strategies have been refined to improve yield, purity, and environmental footprint.
Synthetic Pathway Overview
A prevalent synthetic route commences from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This multi-step process involves a reduction of the nitro group followed by a nucleophilic substitution to introduce the hydroxyl group.
Caption: Synthetic pathway for 4-Amino-5-methylpyridin-2-ol.
Detailed Experimental Protocols
Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine
This step involves the selective reduction of the nitro group of 2-chloro-5-methyl-4-nitropyridine-1-oxide.
-
Reaction Setup: In a pressure reactor, 2-chloro-5-methyl-4-nitropyridine-1-oxide is suspended in a suitable solvent, such as methanol.
-
Catalyst: A platinum-based catalyst is added.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction progress is monitored by an appropriate analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can often be used directly in the subsequent step.
Step 2: Synthesis of 4-Amino-5-methylpyridin-2-ol
This final step involves the hydrolysis of the chloro-substituted intermediate.
-
Reaction Setup: 2-chloro-5-methyl-4-pyridinamine is charged into a pressure reactor with potassium hydroxide (KOH) in methanol.[5] The use of KOH is noted to be crucial for a smooth conversion, avoiding the formation of by-products that can occur with other bases like sodium hydroxide.[5]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 180°C, in an autoclave.[5]
-
Work-up: After the reaction, the mixture is evaporated to dryness under reduced pressure. The residue is then subjected to azeotropic distillation with ethanol to remove residual water. Methanol is added to the residue, and the mixture is stirred and filtered to remove inorganic salts (KCl). The filtrate is then concentrated to dryness.
-
Purification: The crude product can be recrystallized from water. Cooling the solution to 0°C facilitates the precipitation of the crystalline product, which is then filtered, washed, and dried.
Role in Drug Development: The Finerenone Case Study
The primary and most significant application of 4-Amino-5-methylpyridin-2-ol is its role as a key intermediate in the synthesis of Finerenone.[1][] Finerenone's mechanism of action involves the selective antagonism of the mineralocorticoid receptor, which plays a role in inflammation and fibrosis in the kidneys and heart. The structural framework provided by 4-Amino-5-methylpyridin-2-ol is integral to the final drug molecule.
Caption: Role of 4-Amino-5-methylpyridin-2-ol in Finerenone synthesis.
Chemical Reactivity and Biological Potential
4-Amino-5-methylpyridin-2-ol possesses several reactive sites that are key to its utility in organic synthesis. The amino group is nucleophilic and can participate in various coupling reactions. The pyridin-2-ol moiety exists in tautomeric equilibrium with its 2-pyridone form, influencing its reactivity. The hydroxyl group can undergo nucleophilic substitution reactions under basic conditions.[1]
While this compound is primarily valued as a building block, the broader class of aminopyridine derivatives has been explored for various biological activities. For instance, other substituted 2-amino-4-methylpyridine analogues have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[6] Although there is no direct evidence of significant biological activity for 4-Amino-5-methylpyridin-2-ol itself, its structural motifs are present in molecules with diverse pharmacological profiles.
Conclusion
4-Amino-5-methylpyridin-2-ol has emerged from relative obscurity to become a compound of significant interest to the pharmaceutical industry. Its importance is intrinsically linked to the development of Finerenone, a drug that addresses a critical unmet need in the management of chronic kidney disease associated with type 2 diabetes. The evolution of its synthesis highlights the principles of process chemistry, where efficiency, yield, and purity are paramount. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this key intermediate is essential for the continued innovation and production of life-saving medicines.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Omega. Available at: [Link]
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. Google Patents.
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine. Google Patents.
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 5-Amino-4-methylpyridin-2-ol | CymitQuimica [cymitquimica.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-4-methylpyridin-2-ol mechanism of action in synthesis
An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Action of 5-Amino-4-methylpyridin-2-ol
Abstract
5-Amino-4-methylpyridin-2-ol is a heterocyclic organic compound of significant interest in medicinal and synthetic chemistry. Characterized by a pyridine core bearing amino, methyl, and hydroxyl functional groups, its unique electronic and structural properties make it a versatile intermediate. This guide provides an in-depth analysis of the core mechanisms governing its reactivity. We will explore its tautomeric nature, the distinct roles of its functional groups in directing reaction pathways, and its application in key synthetic transformations, including nucleophilic substitutions and as a ligand in catalysis. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this important synthetic building block.
Introduction and Core Physicochemical Properties
5-Amino-4-methylpyridin-2-ol (CAS: 95306-64-2) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, most notably the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone.[1][2][3] Finerenone is utilized to mitigate the progression of chronic kidney disease and reduce cardiovascular risks in patients with type 2 diabetes.[] The synthetic value of 5-Amino-4-methylpyridin-2-ol stems from the orchestrated reactivity of its functional groups, which allows for precise molecular modifications.[1]
Table 1: Physicochemical Properties of 5-Amino-4-methylpyridin-2-ol
| Property | Value | Source |
| CAS Number | 95306-64-2 | [5] |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [5] |
| Solubility | Insoluble in water, soluble in polar organic solvents | [1][2] |
The reactivity of this molecule is fundamentally governed by a tautomeric equilibrium and the electronic interplay between its substituents.
The Critical Role of Tautomerism
Like many 2-hydroxypyridines, 5-Amino-4-methylpyridin-2-ol exists in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2-one (keto) form.[2] The predominant tautomer can be influenced by the solvent, pH, and temperature. In many contexts, the pyridin-2-one form is significantly populated, which is crucial for its reactivity, particularly in nucleophilic substitution reactions where the exocyclic oxygen can be involved.[2] Density Functional Theory (DFT) calculations are often employed to predict the most stable tautomer and understand the molecule's electronic characteristics at a quantum-mechanical level.[6][7]
Caption: Tautomeric equilibrium of the title compound.
Mechanism of Action: A Functional Group Perspective
The synthetic behavior of 5-Amino-4-methylpyridin-2-ol is dictated by the specific roles of its amino and hydroxyl groups, which act in concert with the pyridine ring.[6]
The Amino Group (-NH₂)
Positioned at C4, the amino group is a powerful electron-donating group. Its primary roles are:
-
Activating the Ring : It significantly increases the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic substitution reactions.[6]
-
Basicity and Nucleophilicity : The lone pair on the nitrogen atom allows it to act as a base, enabling protonation in acidic media.[5] It can also act as a nucleophile in its own right, for example, by participating in condensation reactions with carbonyl compounds to form imines.[5]
The Hydroxyl/Oxo Group (-OH / =O)
The group at the C2 position is central to the molecule's utility in nucleophilic substitution.
-
Nucleophilic Substitution : The alcoholic hydroxyl group can undergo nucleophilic substitution, particularly under alkaline conditions.[2][5] The reaction proceeds via an addition-elimination mechanism. Protonation of the pyridine ring nitrogen makes the C2 position more electron-deficient, facilitating nucleophilic attack.[5]
-
Alkylation : The hydroxyl/oxo group can be readily alkylated to introduce new substituents. For instance, reaction with alkyl halides like ethyl iodide in the presence of a base (e.g., silver carbonate) yields the corresponding 2-alkoxy-substituted pyridine derivative.[1]
Key Synthetic Transformations and Mechanisms
Nucleophilic Substitution: The Addition-Elimination Pathway
A cornerstone of this molecule's reactivity is its participation in nucleophilic substitution reactions. Under alkaline conditions, the hydroxyl group can be displaced by a variety of nucleophiles.[5] The mechanism typically follows a well-characterized addition-elimination pathway.
-
Nucleophilic Attack : The incoming nucleophile attacks the electron-deficient C2 carbon of the pyridine ring.
-
Formation of a Tetrahedral Intermediate : This attack breaks the aromaticity of the ring and forms a negatively charged tetrahedral intermediate (a Meisenheimer-like complex).
-
Elimination and Re-aromatization : The leaving group (hydroxide, or water after protonation) is eliminated, and the aromatic character of the pyridine ring is restored.[5]
High-pressure reaction systems can be employed to accelerate the kinetics of these substitutions by increasing molecular collision frequency, thereby reducing side reactions.[5]
Caption: Generalized mechanism for nucleophilic substitution.
Application as a Ligand in Catalysis
Pyridine derivatives are widely recognized for their ability to act as ligands in transition-metal catalysis.[8] The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center. Functional groups on the ring, such as the amino and hydroxyl groups in 5-Amino-4-methylpyridin-2-ol, can significantly alter the electronic properties (basicity) and steric environment of the ligand.[8]
This modulation of ligand properties is crucial for tuning the catalytic activity of metal complexes in reactions such as Suzuki-Miyaura and Heck cross-couplings.[8] While direct catalytic applications of 5-Amino-4-methylpyridin-2-ol are not extensively documented in the provided results, its structural motifs are representative of ligands used to create efficient and versatile palladium(II) precatalysts.[8][9] The amino group, being an electron-donating group, increases the basicity of the pyridine, which can enhance the catalytic activity of the coordinated metal center.[8]
Experimental Protocol: Synthesis of a 2-Alkoxy Pyridine Derivative
This protocol describes the ethylation of 5-Amino-4-methylpyridin-2-ol, a representative reaction that leverages the nucleophilicity of the C2-oxo group.[1]
Objective: To synthesize 4-Amino-2-ethoxy-5-methylpyridine.
Materials:
-
5-Amino-4-methylpyridin-2-ol (1.00 mmol, 1.00 equiv)
-
Silver Carbonate (Ag₂CO₃) (2.20 mmol, 2.20 equiv)
-
Ethyl Iodide (C₂H₅I) (2.00 mmol, 2.00 equiv)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Dry pressure tube with a magnetic stir bar
-
Nitrogen gas supply
-
Oil bath
Procedure:
-
Reaction Setup : To a dry pressure tube containing a stir bar, add 5-Amino-4-methylpyridin-2-ol (1.00 mmol) and silver carbonate (607 mg, 2.20 mmol).
-
Inert Atmosphere : Seal the tube and cycle between vacuum and nitrogen three times to ensure an inert atmosphere. This is critical to prevent side reactions with atmospheric moisture or oxygen.
-
Solvent and Reagent Addition : Add anhydrous toluene (3.3 mL) followed by ethyl iodide (161 µL, 2.00 mmol) via syringe.
-
Heating : Securely seal the pressure tube and place it in a preheated oil bath at 110°C.
-
Reaction Monitoring : Allow the suspension to stir at 110°C for 16 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup : After 16 hours, remove the pressure tube from the oil bath and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with dichloromethane (5 mL) and filter to remove inorganic salts. The filtrate contains the desired product.
-
Purification : The crude product can be purified by column chromatography on silica gel.
Justification of Reagents:
-
Silver Carbonate : Acts as a base to deprotonate the pyridinol/pyridone, activating it for nucleophilic attack on the ethyl iodide. It also serves as a halide scavenger, precipitating silver iodide (AgI) and driving the reaction to completion.
-
Toluene : A high-boiling, non-polar aprotic solvent suitable for this reaction temperature.
-
Pressure Tube : Used to safely conduct the reaction above the boiling point of the solvent and reagent (ethyl iodide), increasing the reaction rate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Promise of Novel 5-Amino-4-methylpyridin-2-ol Derivatives
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The pyridine ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug design.[2] This guide focuses on a specific, underexplored subclass: novel derivatives of 5-Amino-4-methylpyridin-2-ol. We will provide a comprehensive overview of their potential therapeutic applications, grounded in the established bioactivity of related pyridine compounds. This document outlines plausible synthetic strategies, potential mechanisms of action in key disease areas, and a detailed roadmap for their preclinical evaluation, including robust, step-by-step experimental workflows. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of this promising chemical series.
The Pyridin-2-ol Scaffold: A Platform for Therapeutic Innovation
The pyridine heterocycle is a fundamental structural motif found in a wide array of pharmaceuticals, demonstrating remarkable therapeutic diversity.[3] Marketed drugs containing this scaffold are used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among other indications.[1] The pyridin-2-ol tautomer, in particular, offers a rich chemical space for derivatization. The strategic placement of an amino group at the C5 position and a methyl group at the C4 position on this core structure—creating 5-Amino-4-methylpyridin-2-ol—is hypothesized to confer specific biological activities by influencing the molecule's polarity, hydrogen bonding capacity, and steric profile. This unique substitution pattern may enhance target engagement and selectivity, offering new avenues for therapeutic intervention in complex diseases.
Synthetic Strategy and Characterization of Novel Derivatives
The synthesis of novel 5-Amino-4-methylpyridin-2-ol derivatives can be approached through a multi-step process, starting from commercially available precursors. The core intermediate, 4-amino-5-methylpyridin-2-ol, has been described as a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[][5] A plausible synthetic route can be adapted from established methods.[6]
General Synthetic Protocol
A generalized synthetic scheme for creating a library of novel derivatives would involve modifying the exocyclic amino group.
-
Preparation of the Core Intermediate: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one can be achieved by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol within a pressure reactor.[6] The precursor, 2-chloro-5-methyl-4-pyridinamine, is obtainable via hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst.[6]
-
Derivative Synthesis (Amide Formation): The 5-amino group of the core intermediate can be readily acylated to form a diverse library of amide derivatives.
-
Dissolve 1.0 equivalent of 5-Amino-4-methylpyridin-2-ol in a suitable aprotic solvent (e.g., Dichloromethane, DMF).
-
Add 1.2 equivalents of a selected acyl chloride (R-COCl) or carboxylic acid (R-COOH) in the presence of a coupling agent (e.g., HATU, EDC).
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine) to scavenge the HCl produced.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel.
-
Physicochemical Characterization
Each novel derivative must be rigorously characterized to confirm its structure and purity.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the pyridinol core, the methyl group, and the newly introduced R-group. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the derivative. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a purity of ≥95% for use in biological assays. |
| Infrared (IR) Spectroscopy | Functional Group Confirmation | Presence of characteristic peaks for N-H, C=O (amide), and C-N bonds. |
Potential Therapeutic Applications & Mechanisms of Action
The structural features of 5-Amino-4-methylpyridin-2-ol derivatives suggest potential utility in several therapeutic areas, primarily oncology and inflammatory diseases.
Application 1: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Rationale: Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in many inflammatory diseases and certain cancers.[7] The closely related compound, 2-amino-4-methylpyridine, is a known potent inhibitor of iNOS.[8] It is plausible that derivatives of 5-Amino-4-methylpyridin-2-ol could act as competitive inhibitors at the L-arginine binding site of the iNOS enzyme.
Proposed Mechanism: The derivative enters activated macrophages or other iNOS-expressing cells. The pyridine core mimics the substrate L-arginine, binding to the active site of the iNOS enzyme. This binding event prevents the conversion of L-arginine to L-citrulline and NO, thereby reducing the localized production of pro-inflammatory nitric oxide.
Signaling Pathway: iNOS-Mediated Inflammation
Caption: Proposed inhibition of the iNOS pathway by a novel derivative.
Application 2: Kinase Inhibition in Oncology
Rationale: Pyridine-containing compounds are prevalent among kinase inhibitors used in cancer therapy.[3] Fused pyridine derivatives, such as thiazolopyridines, have demonstrated anticancer activity.[9] It is conceivable that novel 5-Amino-4-methylpyridin-2-ol derivatives could be designed to fit into the ATP-binding pocket of specific oncogenic kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which have been targeted by other pyridinol derivatives.[10]
Proposed Mechanism: The derivative acts as a Type I kinase inhibitor, competing with ATP for binding to the kinase domain of a receptor tyrosine kinase (e.g., FGFR). By occupying the ATP-binding cleft, the compound prevents autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades (e.g., RAS-MAPK, PI3K-AKT) that drive cell proliferation and survival.
Workflow: Kinase Inhibition and Downstream Effects
Caption: Mechanism of action for a putative kinase inhibitor derivative.
Experimental Workflows for Screening & Validation
A tiered screening approach is essential to efficiently identify and validate promising lead compounds from a library of novel derivatives. This workflow is designed to move from high-throughput primary screens to more complex, lower-throughput secondary and in vivo assays.
Screening Cascade
Caption: A tiered workflow for screening and validating novel derivatives.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This protocol assesses the general cytotoxicity and anti-proliferative effects of the derivatives.[10]
-
Cell Seeding: Seed both cancerous (e.g., Hep3B, MNNG/HOS) and non-cancerous (e.g., HaCaT) cells in 96-well plates at a density of 5,000-10,000 cells/well.[10][11] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel derivatives (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound on each cell line.
Protocol 2: Secondary Target-Based Screening (In Vitro iNOS Inhibition Assay)
This assay directly measures the ability of a compound to inhibit iNOS enzyme activity.[8]
-
Cell Culture and Induction: Culture RAW 264.7 murine macrophages. Induce iNOS expression by treating the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 100 U/mL) for 18-24 hours.
-
Lysate Preparation: Harvest the induced cells, wash with cold PBS, and lyse them using a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the iNOS enzyme.
-
Inhibition Assay (Griess Test):
-
In a 96-well plate, add the cell lysate.
-
Add the novel derivative compounds at various concentrations. Include a known iNOS inhibitor (e.g., L-NIL) as a positive control and a vehicle control.
-
Initiate the reaction by adding a reaction mixture containing L-arginine, NADPH, and other necessary cofactors.
-
Incubate at 37°C for 1-2 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Generate a nitrite standard curve to quantify the amount of NO produced. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: In Vivo Efficacy Model (LPS-Induced Inflammation)
This model assesses the anti-inflammatory efficacy of a lead compound in vivo.[7]
-
Animal Acclimatization: Use C57BL/6 mice and allow them to acclimate for at least one week.
-
Grouping: Divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control (saline).
-
Group 2: LPS control (LPS + vehicle).
-
Group 3: Positive control (LPS + known anti-inflammatory drug).
-
Group 4-X: Test groups (LPS + novel derivative at various doses).
-
-
Dosing: Administer the novel derivative or vehicle orally or via intraperitoneal (IP) injection.
-
Inflammatory Challenge: After 1 hour, challenge the mice (except Group 1) with an IP injection of LPS (e.g., 5 mg/kg).
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture and euthanize the animals. Collect tissues of interest (e.g., lung, liver).
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.
-
Measure NO levels in the serum using the Griess assay.
-
Perform Western blot or immunohistochemistry on tissue samples to assess iNOS protein expression.
-
-
Data Interpretation: Compare the levels of inflammatory markers in the treatment groups to the LPS control group. A significant reduction indicates in vivo efficacy.
Data Interpretation & Future Directions
Successful lead compounds emerging from this workflow will exhibit potent and selective activity in in vitro assays, translating to significant efficacy in a relevant in vivo model. Key indicators of a promising candidate include:
-
High Selectivity: A significantly higher IC₅₀ value in non-cancerous cells compared to cancer cells, or high selectivity for the intended target enzyme over other related enzymes.
-
On-Target Confirmation: Clear evidence that the biological effect is mediated through the intended target (e.g., reduced phosphorylation of a downstream substrate for a kinase inhibitor).
-
In Vivo Efficacy: Statistically significant reduction of disease markers in an animal model at a well-tolerated dose.
Future work will involve comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties and safety profile of the lead candidates.[12] Structure-activity relationship (SAR) studies should be conducted in parallel to optimize potency and selectivity, ultimately paving the way for the development of a new class of therapeutics derived from the versatile 5-Amino-4-methylpyridin-2-ol scaffold.
References
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )
-
Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (URL: [Link])
-
Therapeutic Values of Pyridine Molecules from Natural Sources: A Comprehensive Review. (URL: [Link])
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. (URL: [Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. (URL: [Link])
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. (URL: [Link])
-
Toxicological testing: In vivo and in vitro models. ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. (URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. (URL: [Link])
-
In vitro and in vivo toxicology. GBA Group. (URL: [Link])
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. (URL: [Link])
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. (URL: [Link])
-
Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed. (URL: [Link])
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. (URL: [Link])
-
Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed. (URL: [Link])
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. PubMed. (URL: [Link])
-
Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC - NIH. (URL: [Link])
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gba-group.com [gba-group.com]
Methodological & Application
Synthesis of Finerenone: A Detailed Application Note for Researchers
Abstract
This comprehensive application note provides detailed protocols and scientific insights for the synthesis of finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is a crucial therapeutic agent for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical synthesis, including the preparation of the key intermediate, 4-amino-5-methylpyridin-2-ol, the construction of the core dihydronaphthyridine structure, and the final stereoselective resolution to yield the active (S)-enantiomer. The protocols described herein are curated from established literature and patents, with an emphasis on explaining the rationale behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction to Finerenone and its Synthetic Strategy
Finerenone (BAY 94-8862) is a next-generation, non-steroidal mineralocorticoid receptor antagonist.[2] Its selective action on the MR offers a significant therapeutic advantage over traditional steroidal MRAs, mitigating the risk of hyperkalemia and other side effects.[2] The synthesis of finerenone is a multi-step process that hinges on the strategic assembly of its dihydronaphthyridine core. The primary synthetic route involves a Hantzsch-type condensation reaction, a powerful tool in the synthesis of dihydropyridines.[3]
This application note will focus on a convergent synthesis strategy starting from the key intermediate, 4-amino-5-methylpyridin-2-ol. The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for finerenone.
Synthesis of Key Intermediate: 4-Amino-5-methylpyridin-2-ol
The synthesis of the pivotal intermediate, 4-amino-5-methylpyridin-2-ol, is a two-step process commencing from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[4]
Step 1: Synthesis of 2-Chloro-5-methyl-4-pyridinamine
The initial step involves the selective reduction of the nitro group and the N-oxide of 2-chloro-5-methyl-4-nitropyridine-1-oxide. This is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Catalyst Addition: Add a platinum-based catalyst, such as 1% platinum and 2% vanadium on carbon powder.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 3 bar) and maintain the temperature between 25-30°C.[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 18-22 hours.[5]
-
Work-up: Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step or concentrated under reduced pressure for storage.
Step 2: Synthesis of 4-Amino-5-methylpyridin-2-ol
The second step involves the hydrolysis of the chloro-substituent of 2-chloro-5-methyl-4-pyridinamine to a hydroxyl group, yielding the desired pyridinone intermediate.
Experimental Protocol:
-
Reaction Setup: In a pressure reactor (autoclave), charge the 2-chloro-5-methyl-4-pyridinamine obtained from the previous step.
-
Reagent Addition: Add methanol and potassium hydroxide (KOH).[5]
-
Reaction Conditions: Heat the mixture to approximately 180°C. The reaction time can range from 15 to 48 hours, depending on the temperature.[5]
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
To remove residual water, perform an azeotropic distillation with ethanol.[4]
-
Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).[4]
-
Concentrate the filtrate to dryness.
-
Recrystallize the crude product from water, cooling to 0°C to facilitate precipitation.[4]
-
Filter the crystals, wash with cold water, and dry to obtain pure 4-amino-5-methylpyridin-2-ol.
-
Synthesis of Finerenone Core via Hantzsch Reaction
The central dihydronaphthyridine core of finerenone is constructed via a multi-component Hantzsch-type reaction. This reaction brings together three key components: 4-amino-5-methylpyridin-2-ol, an appropriate β-keto ester (such as ethyl 2-cyanoacetoacetate), and 4-cyano-2-methoxybenzaldehyde.[3]
Preparation of Precursors
3.1.1. Synthesis of 4-Cyano-2-methoxybenzaldehyde:
This aldehyde is a critical building block. One synthetic route starts from 3-methoxy-4-methylbenzoic acid.[6] The process involves conversion to the corresponding amide, followed by dehydration to the nitrile, bromination of the methyl group, and subsequent hydrolysis to the aldehyde.[6]
3.1.2. Synthesis of Ethyl 2-cyanoacetoacetate:
This β-keto ester can be prepared from the esterification of cyanoacetic acid with ethanol.[7] An alternative precursor mentioned in the literature is diethyl malonate.[8]
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a one-pot condensation and cyclization process.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-amino-5-methylpyridin-2-ol, 4-cyano-2-methoxybenzaldehyde, and the β-keto ester (e.g., diethyl malonate) in a solvent such as acetic acid.[8]
-
Reaction Conditions: Heat the reaction mixture, for instance, to 80°C, for several hours (e.g., 8 hours).[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up and Purification:
-
Cool the reaction mixture and add it dropwise to ice water.[8]
-
Adjust the pH to 7-8 with a base like sodium bicarbonate.[8]
-
Extract the product with a suitable organic solvent, such as ethyl acetate.[8]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product. Purification can be achieved by slurrying with a solvent like methyl tert-butyl ether to yield the racemic dihydronaphthyridine precursor.[8]
-
Final Synthetic Steps and Chiral Resolution
The final steps in the synthesis of finerenone involve modification of the functional groups on the dihydropyridine ring and, most importantly, the separation of the enantiomers to obtain the pharmacologically active (S)-form.
O-Ethylation and Ammonolysis
The ester group on the dihydropyridine ring is typically converted to the final amide functionality of finerenone. This can be achieved through a two-step process of O-ethylation followed by ammonolysis.
Experimental Protocol (General):
-
O-Ethylation: The dihydropyridine precursor is reacted with a suitable ethylating agent, such as triethyl orthoformate, under acidic conditions to yield the corresponding ethyl ether.[2][8]
-
Ammonolysis: The resulting ester is then converted to the primary amide by reaction with ammonia in a suitable solvent, such as an alcohol (e.g., methanol or ethanol).[8] This reaction is typically carried out at a controlled temperature, for instance, between 0°C and room temperature.[8]
Chiral Resolution
Finerenone is a chiral molecule, and the (S)-enantiomer is the active form. The racemic mixture obtained from the synthesis must be resolved. Two primary methods are employed:
4.2.1. Classical Resolution with Chiral Acids:
This method involves the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol:
-
Salt Formation: The racemic finerenone precursor (often the carboxylic acid intermediate) is treated with a chiral acid, such as a derivative of tartaric acid (e.g., (+)-dibenzoyl-D-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid), in a suitable solvent mixture (e.g., ethanol and water).[2][9]
-
Diastereomer Separation: The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the desired enantiomer.
-
Purification: The enantiomerically enriched finerenone can be further purified by recrystallization to achieve high enantiomeric excess (ee).
4.2.2. Asymmetric Synthesis:
More advanced synthetic strategies aim to establish the desired stereochemistry during the reaction, thus avoiding a separate resolution step. One such method is the enantioselective partial transfer hydrogenation of a naphthyridine precursor using a chiral phosphoric acid catalyst and a Hantzsch ester.[10][11][12] This approach can lead to the direct formation of (-)-finerenone in high yield and enantiomeric excess.[10][11][12]
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Yield | Purity (HPLC) | Enantiomeric Excess (ee) | Reference |
| Synthesis of 4-Amino-5-methylpyridin-2-ol | 2-Chloro-5-methyl-4-nitropyridine-1-oxide, H₂, Pt catalyst, KOH | High | >99% | N/A | [5] |
| Hantzsch Reaction | 4-Amino-5-methylpyridin-2-ol, 4-Cyano-2-methoxybenzaldehyde, Diethyl malonate | ~86% | ~97% | Racemic | [8] |
| Chiral Resolution | Racemic Finerenone, Di-p-toluoyl-D-tartaric acid | ~41% (for desired enantiomer) | >99% | >99% | [2] |
| Asymmetric Synthesis | Naphthyridine precursor, Chiral phosphoric acid catalyst, Hantzsch ester | ~82% | High | ~94:6 e.r. | [10] |
Visualization of the Synthetic Pathway
Caption: Key steps in the synthesis of finerenone.
Conclusion
The synthesis of finerenone from 4-amino-5-methylpyridin-2-ol is a well-established and scalable process. The key to a successful synthesis lies in the careful execution of each step, from the preparation of the pyridinone intermediate to the crucial chiral resolution. This application note provides a robust framework for researchers to undertake the synthesis of this important pharmaceutical agent. The provided protocols, coupled with the underlying chemical principles, should enable the reproducible and efficient production of finerenone for research and development purposes.
References
-
Mao, Y., et al. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(09), 1270-1273. [Link]
-
Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111. [Link]
- Teva Pharmaceuticals International GmbH, et al. (2023). Process for the preparation of finerenone and intermediates thereof.
-
Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate. [Link]
- Teva Pharmaceuticals International GmbH, et al. (2023). Processes for the preparation of finerenone.
-
Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation. PubMed. [Link]
-
Veeprho. (n.d.). Finerenone Impurities and Related Compound. Veeprho. [Link]
- Jiangsu Lianhuan Pharmaceutical Co., Ltd. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Significance of Finerenone Powder in Modern Pharmaceutical Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Shanghai Aobo Pharmatech Co., Ltd. (2023). Synthesis method for finerenone and intermediate thereof.
- Teva Pharmaceuticals International GmbH, et al. (2024). Processes for the preparation of finerenone.
-
Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 4-cyano-2-methoxybenzaldehyde/21962-45-8. Hangzhou Longshine Bio-Tech Co.,LTD. [Link]
-
Lerchen, A., et al. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. ResearchGate. [Link]
-
Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01021. [Link]
- Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
-
de Nalda, R., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. RSC Chemical Biology, 2(4), 1146-1151. [Link]
-
Enanti Labs. (n.d.). 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India. Enanti Labs. [Link]
-
SN2 Reactions of Alkyl Halides. (n.d.). Ammonolysis (Hoffmannes method). -1. SN2 Reactions of Alkyl Halides. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Finerenone [cjph.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 7. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 8. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 9. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 10. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A High-Yield, Scalable Synthesis of 5-Amino-4-methylpyridin-2-ol
Introduction: The Significance of a Key Pharmaceutical Intermediate
5-Amino-4-methylpyridin-2-ol, also documented as 4-Amino-5-methyl-1H-pyridin-2-one, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural features, including the pyridinone core with strategically placed amino and methyl groups, make it an essential precursor for complex molecular architectures. The primary driver for its current demand is its role as a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Finerenone is indicated for slowing the progression of chronic kidney disease and reducing cardiovascular events in adults with type 2 diabetes, highlighting the industrial and therapeutic importance of a robust and efficient synthesis protocol for this intermediate.[]
This document provides a comprehensive, field-proven protocol for the synthesis of 5-Amino-4-methylpyridin-2-ol, emphasizing scalability, high yield, and purity. The methodology is grounded in authoritative literature and designed to be a self-validating system for reliable and reproducible outcomes in a research or process development setting.
Strategic Approach to Synthesis: The Hydrolytic Aminopyridine Route
Several synthetic pathways to 5-Amino-4-methylpyridin-2-ol exist. A particularly effective and scalable method involves the nucleophilic aromatic substitution of a chlorinated pyridine precursor. The protocol detailed here is adapted from a process that demonstrates high conversion and excellent purity, making it suitable for producing high-quality material.[5]
The overall strategy involves a two-stage process:
-
Precursor Synthesis: Generation of 2-chloro-5-methyl-4-pyridinamine from its corresponding N-oxide.
-
Hydrolytic Cyclization: Conversion of the chloro-aminopyridine intermediate to the target 5-Amino-4-methylpyridin-2-ol via high-temperature hydrolysis with a strong base in a pressurized system.[5]
The use of a pressure reactor is a critical choice in the second step. It enables the reaction to be conducted at temperatures well above the atmospheric boiling point of the solvent (methanol), which significantly accelerates the rate of the otherwise sluggish nucleophilic substitution, driving the reaction to completion in a reasonable timeframe.
Logical Workflow of the Synthesis
Caption: High-level workflow for the two-stage synthesis of 5-Amino-4-methylpyridin-2-ol.
Detailed Experimental Protocol
This protocol details the conversion of 2-chloro-5-methyl-4-pyridinamine to the final product. The starting material can be prepared via catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide, a reaction for which various platinum-based catalysts have proven effective.[5]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-methyl-4-pyridinamine | ≥98% | Standard Commercial | Starting Material |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Standard Commercial | Corrosive, handle with care |
| Methanol (MeOH) | Anhydrous, 99.8% | Standard Commercial | Flammable |
| Hydrochloric Acid (HCl) | 37% (or as solution in MeOH) | Standard Commercial | For precipitation |
| Equipment | |||
| Pressure Reactor (Autoclave) | Stainless Steel or Hastelloy | N/A | Must be rated for >15 bar and >200°C |
| Magnetic Stirrer with Hotplate | N/A | ||
| Thermocouple/Temp. Controller | N/A | ||
| Buchner Funnel & Flask | N/A | For filtration | |
| Vacuum Oven | N/A | For drying |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
High Pressure: Autoclave operations must be performed by trained personnel behind a safety shield. Ensure the reactor's pressure rating is not exceeded.
-
Chemical Hazards: Potassium hydroxide is highly corrosive and can cause severe burns. Methanol is flammable and toxic. This procedure must be conducted in a well-ventilated fume hood. The final product is a hazardous substance (H302, H315, H319, H335 - Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation).
Step-by-Step Synthesis Procedure
-
Reactor Charging: In a suitably sized pressure reactor vessel, create a solution by dissolving 12.5 g of potassium hydroxide (KOH) in 40 mL of anhydrous methanol.
-
Addition of Starting Material: To the methanolic KOH solution, add 4.0 g of 2-chloro-5-methyl-4-pyridinamine.
-
Sealing and Reaction: Securely seal the pressure reactor according to the manufacturer's instructions. Begin stirring the mixture.
-
Heating and Pressurization: Heat the reactor to an internal temperature of 180°C. As the temperature rises, the internal pressure will increase; monitor the pressure to ensure it stabilizes around 12.5 bar (approx. 180 psi).[5]
-
Reaction Time: Maintain the reaction at 180°C under continuous stirring for 16 hours.[5]
-
In-Process Control (Trustworthiness Check): For process validation, a small aliquot can be carefully sampled (after cooling) to monitor reaction completion via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak indicates the reaction is complete.
-
Cooling and Depressurization: After 16 hours, turn off the heat and allow the reactor to cool to room temperature. The internal pressure will decrease as it cools. Do not open the reactor until it has reached ambient temperature and pressure.
-
Product Precipitation: Transfer the cooled reaction mixture to a glass beaker. While stirring, slowly add a solution of hydrochloric acid in methanol. This will neutralize the excess KOH and protonate the product, causing it to precipitate out of the solution as a solid.[2][6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold methanol to remove any soluble impurities. Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Results and Validation
This protocol is designed for high performance, with reported outcomes achieving excellent yield and purity.
| Parameter | Expected Value | Source |
| Overall Yield | ~84% (from N-oxide precursor) | [5] |
| Purity | >99.0% (by HPLC) | [5] |
| Physical Form | White to off-white or light brown solid | [3] |
| Melting Point | 265-270 °C | [3] |
Authoritative Grounding & Validation
To confirm the identity and purity of the synthesized 5-Amino-4-methylpyridin-2-ol, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (124.14 g/mol ).[3][6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
The successful synthesis yields a product that is a direct precursor for further chemical elaboration, such as the synthesis of Finerenone, or for use as a building block in discovery chemistry programs.[1]
References
- 5 Amino 4 Methylpyridin 2 Ol. IndiaMART.
- 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- What are the applications of 4-Amino-2-hydroxy-5-methylpyridine?. Guidechem.
- 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. ChemicalBook.
- CAS 95306-64-2 4-Amino-5-Methylpyridin-2-ol. BOC Sciences.
- 4-Amino-5-methylpyridin-2-ol | 95306-64-2. Sigma-Aldrich.
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Process for preparing 4-amino-5-methylpyridinone.
- 4-Amino-5-Methylpyridine-2-ol Intermedi
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: 4-amino-5-methyl-1H-pyridin-2-one
A Senior Application Scientist's Guide to Synthesis and Reaction Conditions
Introduction: The Strategic Importance of a Versatile Pyridinone Intermediate
4-amino-5-methyl-1H-pyridin-2-one is a substituted pyridinone derivative of significant interest in modern medicinal and chemical research. While a seemingly straightforward heterocyclic compound, its true value lies in its role as a highly strategic building block for complex molecular architectures.[1][2] The arrangement of its functional groups—a nucleophilic amino group, a lactam moiety, and a methyl group—provides a unique combination of reactivity and structural definition.
This compound has gained prominence primarily as a key intermediate in the industrial synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for treating chronic kidney disease associated with type 2 diabetes.[3] Its efficient and high-yield synthesis is therefore a critical aspect of pharmaceutical manufacturing. Beyond this principal application, the 4-amino-2-pyridone scaffold is being explored for a range of other uses, from novel PCSK9 inhibitors for hypercholesterolemia to new materials and agrochemicals.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven protocols for the synthesis of 4-amino-5-methyl-1H-pyridin-2-one and discussing the logic behind the selection of specific reaction conditions.
Part 1: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one
The synthesis of the target pyridinone is most effectively and commonly achieved via a robust, two-step sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide. This pathway is notable for its high overall yield and purity, making it suitable for large-scale production.[6][7] An alternative method starting from a hydroxy-pyridinone offers a different strategic approach.
Method 1: Two-Step Synthesis from a Nitro-Pyridine Precursor
This industrial standard method involves a catalytic hydrogenation followed by a high-temperature nucleophilic substitution.[3][6]
Caption: Industrial synthesis workflow for 4-amino-5-methyl-1H-pyridin-2-one.
Step 1: Catalytic Hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide
The initial step involves the simultaneous reduction of both the nitro group and the N-oxide functionality. Catalytic hydrogenation is the method of choice due to its efficiency and clean conversion.
-
Causality Behind Experimental Choices:
-
Catalyst: A platinum-based catalyst is crucial for this transformation. The literature specifies bimetallic catalysts such as 1% platinum + 2% vanadium on carbon or 0.5% platinum + 0.3% molybdenum on carbon, which often exhibit enhanced activity and selectivity compared to platinum alone.[3][7] These co-metals can modulate the electronic properties of the platinum surface, preventing over-reduction or side reactions.
-
Solvent & Conditions: Methanol is a standard solvent for such hydrogenations. The reaction is conducted under hydrogen pressure and elevated temperature to ensure a sufficient reaction rate.[3]
-
Experimental Protocol: Synthesis of 2-chloro-5-methyl-4-pyridinamine
-
Reactor Setup: In a pressure reactor (autoclave) rated for hydrogenation, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Catalyst Addition: Add the platinum-based catalyst (e.g., 1% Pt + 2% V on carbon powder). The catalyst loading is typically determined based on substrate weight.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the mixture while stirring vigorously.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can often be used directly in the subsequent step without further purification, which is a significant advantage for process efficiency.[6]
Step 2: Conversion of 2-chloro-5-methyl-4-pyridinamine to the Target Compound
This step is a nucleophilic aromatic substitution reaction where a hydroxide ion displaces the chloro substituent, followed by tautomerization to the thermodynamically stable pyridin-2-one form.
-
Causality Behind Experimental Choices:
-
Reagents: Potassium hydroxide (KOH) in methanol provides the necessary nucleophilic hydroxide and a suitable polar solvent.[8]
-
Conditions: This reaction requires drastic conditions—high temperatures (160-200°C, typically 180°C) and, consequently, high pressure—to proceed.[6][8] A pressure reactor or autoclave is mandatory to reach temperatures well above methanol's boiling point. The high thermal energy is required to overcome the significant activation barrier for nucleophilic substitution on the electron-rich pyridine ring.
-
Experimental Protocol: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one
-
Reactor Setup: Charge a pressure reactor with the methanolic solution of 2-chloro-5-methyl-4-pyridinamine from the previous step. Add a stoichiometric excess of potassium hydroxide.[8]
-
Reaction: Seal the reactor and heat the mixture to 180°C with stirring. The internal pressure will rise significantly (e.g., to ~12.5 bar). Maintain these conditions for approximately 16 hours.[8]
-
Work-up & Purification:
-
Cool the reactor to room temperature.
-
Carefully neutralize the mixture to pH 7.0 by adding 25% aqueous hydrochloric acid while cooling the vessel.
-
Evaporate the mixture to dryness under reduced pressure.
-
To remove residual water, perform azeotropic distillation with ethanol (5x).
-
Add methanol to the dry residue and stir to dissolve the organic product, leaving the inorganic salt (KCl) as a precipitate.
-
Filter off the salt and wash it with fresh methanol.
-
Combine the filtrates and concentrate to dryness under reduced pressure.
-
Recrystallize the crude product from water. Cool the solution to 0°C to maximize precipitation, then filter, wash the crystals with cold water, and dry under vacuum.[3][8]
-
| Parameter | Step 1 (Hydrogenation) | Step 2 (Hydrolysis) | Overall |
| Key Reagents | H₂, Pt/V or Pt/Mo catalyst | KOH | - |
| Solvent | Methanol | Methanol | - |
| Temperature | Elevated (specifics vary) | 180°C[6][8] | - |
| Pressure | H₂ pressure | ~12.5 bar (autogenous)[8] | - |
| Typical Yield | High (often used directly) | ~84% (after purification)[8] | ~84%[6][7] |
| Purity | - | >99% (after recrystallization)[6] | >99% |
Method 2: Direct Amination of a Hydroxy-Pyridinone Precursor
An alternative route involves the direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one. This method avoids the use of nitro compounds and hydrogenation.
-
Causality Behind Experimental Choices:
-
Reagents: This reaction uses liquid ammonia as both the reagent and, in part, the solvent. The addition of an ammonium bromide salt, such as NH₄Br or a tetraalkylammonium bromide, is critical.[9] This salt likely acts as a catalyst, possibly by protonating the hydroxyl group to make it a better leaving group (water).
-
Conditions: Similar to Method 1, this transformation requires high temperatures (150-200°C) and a pressure reactor to contain the volatile ammonia and drive the reaction.[9]
-
Experimental Protocol: Synthesis via Direct Amination
-
Reactor Setup: Charge a pressure reactor with 4-hydroxy-5-methyl-1H-pyridin-2-one and an equimolar amount of an ammonium bromide salt (e.g., tetrabutylammonium bromide).[9]
-
Ammonia Addition: Cool the reactor and condense liquid ammonia into it.
-
Reaction: Seal the reactor and heat to ~170°C for 20 hours. The internal pressure will increase to around 70 bar.[9]
-
Work-up:
-
Cool the reactor and carefully vent the excess ammonia.
-
Dissolve the residue in water.
-
Adjust the solution to pH 7.0 with 1N aqueous hydrochloric acid.
-
Filter off any insoluble impurities.
-
The product can then be isolated from the aqueous solution, typically by evaporation and recrystallization. The reported yield for this method is approximately 68%.[9]
-
Part 2: Key Reactions and Applications
4-amino-5-methyl-1H-pyridin-2-one serves as a versatile intermediate, with its primary application being in multi-step pharmaceutical synthesis.
Caption: Role of 4-amino-5-methyl-1H-pyridin-2-one as a central scaffold.
Synthesis of Finerenone
The most well-documented reaction is the condensation of 4-amino-5-methyl-1H-pyridin-2-one with a suitable electrophilic partner to construct the dihydronaphthyridine core of Finerenone.[3]
-
Reaction Type: Condensation-Cyclization.
-
Protocol Outline:
-
Dissolve 4-amino-5-methyl-1H-pyridin-2-one and the coupling partner in a suitable solvent.
-
Heat the reaction mixture to facilitate the condensation and subsequent intramolecular cyclization.
-
Upon completion, cool the mixture to induce precipitation of the Finerenone precursor.
-
Isolate the product by filtration and purify by recrystallization.[3]
-
Development of PCSK9 Inhibitors
Recent research has identified the 4-amino-2-pyridone chemotype as a promising scaffold for developing orally available small-molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[5]
-
Mechanism of Action: PCSK9 promotes the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, these compounds increase LDLR levels on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream.
-
Synthetic Strategy: 4-amino-5-methyl-1H-pyridin-2-one serves as a starting point for a "hit optimization" campaign. The amino group and the pyridinone ring can be functionalized through various reactions (e.g., acylation, alkylation, cross-coupling) to explore the structure-activity relationship and develop potent and selective inhibitors.[5]
General Synthetic Utility
The unique electronic and structural features of this molecule make it a valuable building block for a wide array of chemical structures.[4] The amino group can act as a nucleophile or be transformed into other functionalities, while the pyridinone ring can participate in various coupling reactions. This versatility has led to its use in the synthesis of diverse compounds, including potential antihistamines, antipsychotics, and anticonvulsants.[1][2]
References
- Pipzine Chemicals. 4-Amino-5-Methylpyridine-2(1H)-one.
- Benchchem. Application Notes and Protocols: 4-Amino-5-methyl-2(1H)-pyridinone as a Key Intermediate in the Synthesis of Finerenone.
- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- ChemBK. 4-Amino-5-methylpyridin-2(1H)-one - Physico-chemical Properties.
- ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine synthesis.
- PubChem. 4-Amino-5-methylpyridin-2(1H)-one.
- CymitQuimica. 4-Amino-5-methyl-2(1H)-pyridinone.
- ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine.
- Biosynth. 4-Amino-5-methyl-2(1H)-pyridinone.
- ScienceDirect. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors.
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-5-Methylpyridine-2(1H)-one: Properties, Uses, Safety & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]
- 5. research.unipd.it [research.unipd.it]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 8. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Application Notes & Protocols: Catalytic Strategies for the Synthesis of 5-Amino-4-methylpyridin-2-ol
Introduction
5-Amino-4-methylpyridin-2-ol is a pivotal intermediate in contemporary pharmaceutical synthesis. Its primary significance lies in its role as a key building block for Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist (MRA) used in the treatment of chronic kidney disease associated with type 2 diabetes[1][]. The synthesis of this substituted pyridinol presents unique challenges, including regioselectivity and the introduction of the amino group onto the heterocyclic core. Efficient, scalable, and high-purity synthesis is therefore of paramount importance. This guide provides an in-depth analysis of the catalytic methodologies that have been successfully employed for its preparation, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and process development.
Section 1: Overview of Synthetic Strategies
The synthesis of 5-Amino-4-methylpyridin-2-ol is predominantly achieved through two robust, industrially relevant pathways. These strategies differ in their starting materials and the specific catalytic transformation employed. The choice between these routes often depends on the availability of precursors, desired purity profile, and scalability considerations.
-
Two-Step Synthesis via Catalytic Hydrogenation: This common approach begins with a substituted nitro-pyridine N-oxide precursor. It involves an initial catalytic hydrogenation to reduce both the nitro group and the N-oxide, followed by a nucleophilic substitution to install the hydroxyl group.
-
Direct Catalytic Amination: An alternative strategy involves the direct amination of a hydroxypyridone precursor using ammonia under high pressure, a reaction that is critically dependent on the presence of an ammonium salt promoter.
The following diagram illustrates these two primary synthetic workflows.
Caption: High-level overview of the two primary synthetic routes to 5-Amino-4-methylpyridin-2-ol.
Section 2: Route 1 - The Catalytic Hydrogenation Pathway
This pathway is a robust and well-documented method for producing the target molecule with high purity. It leverages the power of heterogeneous catalysis for the critical reduction step.[1]
Step A: Catalytic Hydrogenation of 2-Chloro-5-methyl-4-nitropyridine-1-oxide
The initial step involves the simultaneous reduction of a nitro group and a pyridine N-oxide. This transformation is efficiently achieved using platinum-based catalysts. The reaction proceeds via the adsorption of the heterocyclic substrate and molecular hydrogen onto the catalyst surface, facilitating the cleavage of N-O bonds and the reduction of the nitro group to an amine.
Catalyst Selection & Rationale: Platinum on a high-surface-area support like activated carbon is the catalyst of choice. The use of bimetallic catalysts, such as platinum-molybdenum (Pt/Mo) or platinum-vanadium (Pt/V) on carbon, has been shown to significantly enhance conversion rates.[1] This enhancement is likely due to synergistic electronic effects between the two metals, which can promote more efficient hydrogen activation and substrate binding.
The following diagram provides a conceptual illustration of the hydrogenation process on the catalyst surface.
Caption: Conceptual workflow for the catalytic hydrogenation of the nitro-N-oxide precursor.
Comparative Catalyst Performance: The selection of the catalyst has a direct impact on the reaction's efficiency. Experimental data from patent literature highlights the advantages of bimetallic systems.
| Catalyst Composition | Support | Conversion Rate | Reference |
| 0.5% Pt, 0.3% Mo | Activated Carbon | ~98% | [1] |
| 1% Pt, 2% V | Activated Carbon | ~87% | [1] |
Protocol 1A: Catalytic Hydrogenation
Materials:
-
2-Chloro-5-methyl-4-nitropyridine-1-oxide
-
Methanol (Solvent)
-
Platinum-based catalyst (e.g., 0.5% Pt, 0.3% Mo on Carbon)
-
Hydrogen Gas (H₂)
-
Inert Gas (Argon or Nitrogen)
-
Celite™
Procedure:
-
Charge a suitable pressure reactor with 2-Chloro-5-methyl-4-nitropyridine-1-oxide and methanol.
-
Add the platinum-based catalyst under an inert atmosphere. The catalyst loading is typically determined based on the substrate weight.
-
Seal the reactor and purge thoroughly with an inert gas (e.g., Argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure and begin agitation.
-
Heat the reaction mixture to the target temperature and maintain for several hours, monitoring hydrogen uptake to determine reaction completion.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the heterogeneous catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 2-Chloro-5-methylpyridin-4-amine, which can be used in the next step.
Step B: Hydroxylation of 2-Chloro-5-methylpyridin-4-amine
The second step involves the conversion of the 2-chloro intermediate to the final 2-ol product. This is a nucleophilic aromatic substitution reaction where hydroxide (from KOH) displaces the chloride ion. The reaction requires high temperatures and is typically performed in a pressure reactor to reach the necessary temperature in a low-boiling solvent like methanol.[1][3]
Protocol 1B: Hydroxylation
Materials:
-
2-Chloro-5-methylpyridin-4-amine (from Step A)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Mineral Acid (e.g., HCl for neutralization)
Procedure:
-
Charge a pressure reactor with 2-Chloro-5-methylpyridin-4-amine, methanol, and potassium hydroxide.
-
Seal the reactor and heat the mixture to approximately 180 °C. The internal pressure will increase significantly (e.g., to ~12.5 bar).[1]
-
Maintain the reaction at this temperature for 16 hours with stirring.[1]
-
After the reaction period, allow the reactor to cool completely to room temperature.
-
Carefully neutralize the reaction mixture to approximately pH 7 using a mineral acid like hydrochloric acid.
-
Concentrate the neutralized mixture under reduced pressure to remove the methanol.
-
The final product, 5-Amino-4-methylpyridin-2-ol, can be isolated and purified through crystallization or other standard techniques.
-
This two-step process can achieve an overall yield of approximately 84% with high purity (>99%).[1]
Section 3: Route 2 - The Direct Catalytic Amination Pathway
This pathway provides a more direct route to the target molecule by introducing the amino group onto a pre-existing hydroxypyridone core. The key to this transformation is the use of an ammonium salt, which acts as a promoter or catalyst in the reaction with liquid ammonia under high pressure and temperature.[4]
Mechanism and Role of the Ammonium Salt Catalyst
The reaction involves the nucleophilic attack of ammonia on the 4-position of the 4-hydroxy-5-methyl-1H-pyridin-2-one substrate. This process is typically difficult due to the poor leaving group nature of the hydroxyl group. The addition of an ammonium salt, preferably ammonium bromide, is crucial.[4] The ammonium salt likely serves multiple roles: it increases the concentration of reactive ammonia species and may facilitate the reaction by protonating the hydroxyl group, converting it into a better leaving group (water). The reaction is carried out in an autoclave using liquid ammonia as both the reactant and the solvent.
Protocol 2: Direct Amination
Materials:
-
4-Hydroxy-5-methyl-1H-pyridin-2-one
-
Ammonium Bromide (NH₄Br)
-
Ammonia (liquid)
Procedure:
-
Charge a high-pressure autoclave with 4-Hydroxy-5-methyl-1H-pyridin-2-one and ammonium bromide (approximately 1 equivalent).[4]
-
Cool the sealed reactor and carefully condense liquid ammonia into it (typically 40-60 equivalents).[4]
-
Heat the autoclave to a reaction temperature of 170 °C. The internal pressure will rise significantly (e.g., to 90 bar).[4]
-
Maintain the reaction with stirring for approximately 20 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia gas. For a green and efficient process, this excess ammonia can be condensed directly into a second reactor for a subsequent batch.[4]
-
Dissolve the remaining residue in water, heating if necessary.
-
The product can be isolated by cooling the aqueous solution to induce crystallization. A yield of approximately 68% has been reported for this method.[4]
Section 4: Alternative Catalytic Approaches & Future Outlook
While the protocols described above represent established methods, modern organometallic catalysis offers potential alternative routes. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming arylamines.[5][6][7]
Conceptually, a suitable brominated or chlorinated pyridinol precursor could be coupled with an ammonia source using a palladium catalyst and a specialized phosphine ligand. This approach could potentially offer milder reaction conditions compared to the high-pressure amination protocol.
Caption: Conceptual catalytic cycle for a Buchwald-Hartwig C-N cross-coupling reaction.
The development of catalysts that can effectively handle unprotected hydroxyl and amino groups on the pyridine ring remains an active area of research.[6] Such advancements could provide even more direct and efficient pathways to 5-Amino-4-methylpyridin-2-ol in the future.
Section 5: Summary of Protocols
This table provides a side-by-side comparison of the key parameters for the two primary synthetic routes discussed.
| Parameter | Route 1: Hydrogenation Pathway | Route 2: Direct Amination |
| Starting Material | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | 4-Hydroxy-5-methyl-1H-pyridin-2-one |
| Key Reagents | H₂, KOH, Methanol | Liquid Ammonia |
| Catalyst/Promoter | Pt-based (e.g., Pt/Mo on Carbon) | Ammonium Bromide (NH₄Br) |
| Temperature | Varies (Step A), 180 °C (Step B) | 170 °C |
| Pressure | H₂ pressure (Step A), ~12.5 bar (Step B) | ~90 bar |
| Reported Yield | ~84% (overall)[1] | ~68%[4] |
| Key Advantage | High purity and overall yield | More direct, fewer synthetic steps |
References
- Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines.
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook.
- CAS 95306-64-2 4-Amino-5-Methylpyridin-2-ol. BOC Sciences.
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-amino-5-methyl-2-hydroxypyridine
Introduction
4-amino-5-methyl-2-hydroxypyridine, also known as 4-amino-5-methyl-2(1H)-pyridinone, is a pivotal intermediate in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a critical precursor in the manufacturing of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[1][2][3] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to ensure a stable supply chain for this life-saving medication.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 4-amino-5-methyl-2-hydroxypyridine. We will delve into two primary, field-proven synthetic routes, elucidating the underlying chemical principles, providing detailed step-by-step protocols, and offering insights into process optimization and safety considerations.
Physicochemical Properties
| Property | Value |
| CAS Number | 95306-64-2 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to brown solid |
| Solubility | Insoluble in water, soluble in strong polar organic solvents.[1] |
Synthetic Strategies for Large-Scale Production
Two principal synthetic routes have been identified as viable for the industrial-scale production of 4-amino-5-methyl-2-hydroxypyridine. The choice of route often depends on the availability and cost of starting materials, as well as the existing manufacturing infrastructure.
Route 1: From 2-Chloro-5-methyl-4-nitropyridine-1-oxide
This two-step approach is a robust and well-documented method for the synthesis of the target molecule.[3] It involves an initial catalytic hydrogenation to reduce the nitro group and the N-oxide, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Workflow for Route 1
Caption: Synthetic workflow for Route 1 starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-chloro-5-methylpyridin-4-amine
-
Reaction Setup: In a high-pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Catalyst Addition: Add a platinum-based catalyst. Effective catalysts include 1% platinum + 2% vanadium on activated carbon or 0.8% platinum + 0.6% molybdenum on carbon powder.[3][4]
-
Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is typically carried out at elevated temperatures. Progress should be monitored using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting filtrate containing 2-chloro-5-methylpyridin-4-amine can be used directly in the next step or purified further if necessary.
Step 2: Synthesis of 4-amino-5-methyl-2-hydroxypyridine
-
Reaction Setup: To the methanolic solution of 2-chloro-5-methylpyridin-4-amine in a pressure reactor, add potassium hydroxide (KOH).[5][6]
-
Reaction Conditions: Heat the mixture to approximately 180°C for 16 hours. This will lead to a pressure increase to around 12.5 bar.[5][6]
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture to pH 7.0 with a 25% aqueous hydrochloric acid solution while cooling.
-
Evaporate the mixture to dryness under reduced pressure.
-
Remove residual water by azeotropic distillation with ethanol.
-
Add methanol to the residue and stir to suspend the inorganic salt (KCl).
-
Filter off the salt and wash with methanol.
-
Concentrate the filtrate to dryness under reduced pressure.
-
Recrystallize the crude product from water. Cool the solution to 0-5°C to facilitate crystallization.
-
Filter the precipitated crystals, wash with cold water, and dry under vacuum at 50°C.
-
An overall yield of approximately 84% with a purity of over 99% (by HPLC) has been reported for this process.[5]
Route 2: From 4-hydroxy-5-methyl-1H-pyridin-2-one
This method presents a more direct, single-step approach to the target molecule, which can be advantageous in terms of process efficiency and cost.[7] It involves the amination of 4-hydroxy-5-methyl-1H-pyridin-2-one using ammonia in the presence of an ammonium bromide salt at high temperature and pressure.
Workflow for Route 2
Caption: Synthetic workflow for Route 2 starting from 4-hydroxy-5-methyl-1H-pyridin-2-one.
Experimental Protocol: Route 2
-
Reaction Setup: Charge a high-pressure autoclave with 4-hydroxy-5-methyl-1H-pyridin-2-one and an ammonium bromide salt (e.g., ammonium bromide or tetrabutylammonium bromide).[7]
-
Reagent Addition: Condense liquid ammonia (20 to 200 equivalents) into the autoclave.[7]
-
Reaction Conditions: Heat the mixture to a temperature between 150°C and 200°C (preferably 170°C) for 10 to 40 hours (preferably 15 to 25 hours). The pressure will increase significantly (e.g., up to 70 bar).[7]
-
Work-up and Purification:
-
After the reaction, cool the autoclave and carefully vent the excess ammonia gas.
-
Dissolve the residue in water and adjust the pH to 7.0 with a 1N aqueous hydrochloric acid solution.
-
Filter off any insoluble impurities.
-
Heat the filtrate to dissolve the product, then slowly cool to 0-5°C and stir for 2 hours to induce crystallization.
-
Filter the precipitated crystals and dry them in a vacuum oven at 50°C.
-
This process has been reported to yield the final product in approximately 68% yield as a crystalline solid.[7]
Comparison of Synthetic Routes
| Feature | Route 1 (from 2-Chloro-5-methyl-4-nitropyridine-1-oxide) | Route 2 (from 4-hydroxy-5-methyl-1H-pyridin-2-one) |
| Number of Steps | Two | One |
| Starting Materials | 2-Chloro-5-methyl-4-nitropyridine-1-oxide, H₂, Catalyst, KOH | 4-hydroxy-5-methyl-1H-pyridin-2-one, Ammonia, Ammonium Bromide Salt |
| Key Transformations | Catalytic Hydrogenation, Nucleophilic Aromatic Substitution | Direct Amination |
| Reported Yield | ~84% | ~68% |
| Process Complexity | Higher, involves handling of hydrogen gas and a catalyst | Lower, but requires handling of liquid ammonia under high pressure |
| Purification | Involves salt removal and recrystallization | Involves pH adjustment and recrystallization |
Safety and Handling Considerations
-
High-Pressure Reactions: Both synthetic routes involve high-pressure and high-temperature conditions, necessitating the use of appropriately rated autoclaves and adherence to strict safety protocols for high-pressure operations.
-
Hydrogen Gas: Route 1 utilizes hydrogen gas, which is highly flammable and explosive. Proper ventilation, grounding of equipment, and use of intrinsically safe electrical components are mandatory.
-
Ammonia: Route 2 employs liquid ammonia, which is corrosive and toxic. The reaction should be conducted in a well-ventilated area, and personnel should be equipped with appropriate personal protective equipment (PPE), including respiratory protection.
-
Corrosive Reagents: Both routes use strong bases (KOH) and acids (HCl) for reaction and work-up. Appropriate PPE, such as gloves, goggles, and lab coats, must be worn to prevent chemical burns.
Conclusion
The large-scale synthesis of 4-amino-5-methyl-2-hydroxypyridine can be successfully achieved through multiple synthetic pathways. The choice between the two-step route from 2-chloro-5-methyl-4-nitropyridine-1-oxide and the single-step amination of 4-hydroxy-5-methyl-1H-pyridin-2-one will depend on a thorough evaluation of economic and logistical factors. Both methods are capable of producing high-purity material suitable for use in the synthesis of Finerenone and other pharmaceutical products. Careful process optimization and strict adherence to safety protocols are essential for the successful and safe implementation of these syntheses on an industrial scale.
References
- Process for preparing 4-amino-5-methylpyridinone. (2021). Google Patents.
-
4-amino-5-methyl-2-hydroxypyridine. (n.d.). Tianming Pharmaceutical. Retrieved from [Link]
-
4-Amino-2-hydroxy-5-methylpyridine/95306-64-2. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved from [Link]
- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (2020). Google Patents.
- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2013). Google Patents.
- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one. (2021). Google Patents.
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine/95306-64-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
The Strategic Role of 4-Amino-5-methylpyridin-2-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is paramount. The strategic selection and utilization of key intermediates are critical determinants of a successful drug manufacturing process. Among these, 4-Amino-5-methylpyridin-2-ol has emerged as a pivotal building block, most notably in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and analysis of this crucial intermediate.
Introduction: The Significance of 4-Amino-5-methylpyridin-2-ol
4-Amino-5-methylpyridin-2-ol (also known as 4-amino-5-methyl-2(1H)-pyridinone) is a substituted pyridine derivative. Its strategic importance in pharmaceutical synthesis lies in its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a pyridine scaffold. This unique arrangement of functional groups allows for versatile reactivity, making it an ideal precursor for the construction of complex heterocyclic systems.
The most prominent application of 4-Amino-5-methylpyridin-2-ol is as a key starting material in the synthesis of Finerenone.[1][2] Finerenone is a medication used to treat chronic kidney disease associated with type 2 diabetes.[][4] The efficient and scalable synthesis of 4-Amino-5-methylpyridin-2-ol is therefore a critical aspect of the overall manufacturing process of this important therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | White to off-white or light brown solid | [2] |
| Melting Point | 265-270 °C | [2] |
| Boiling Point | 291.0±33.0 °C (760 Torr) | [5] |
| Density | 1.137±0.06 g/cm³ (20 ºC, 760 Torr) | [5] |
| Solubility | Insoluble in water, soluble in strong polar organic solvents. | [6] |
| pKa | 11.90±0.10 (Predicted) | [5] |
| Storage | 2-8°C, protect from light | [5] |
Synthesis of 4-Amino-5-methylpyridin-2-ol: A Detailed Protocol
The synthesis of 4-Amino-5-methylpyridin-2-ol is typically achieved through a multi-step process. A common and industrially scalable route starts from 2-chloro-5-methylpyridine and proceeds through nitration, reduction, and subsequent hydrolysis.[1] An alternative, more direct approach involves the hydrolysis of 2-chloro-4-amino-5-methylpyridine.[5][7]
Diagram of the Synthetic Pathway
Caption: Synthetic routes to 4-Amino-5-methylpyridin-2-ol.
Experimental Protocol: Synthesis via Hydrolysis of 2-chloro-4-amino-5-methylpyridine
This protocol is adapted from established industrial synthesis methods and is designed for scalability.[5][7]
Materials:
-
2-chloro-4-amino-5-methylpyridine
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
-
n-Butanol (for extraction, optional)
Equipment:
-
Autoclave (pressure reactor)
-
Glass reactor with overhead stirrer, condenser, and temperature probe
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave, charge 2-chloro-4-amino-5-methylpyridine and a solution of potassium hydroxide in methanol. The molar ratio of KOH to the starting material is a critical parameter and should be optimized.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 160-180 °C. The pressure will increase due to the solvent vapor pressure. Maintain these conditions for 10-25 hours.[8] The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloro group with the hydroxide ion. The methanolic KOH provides the nucleophile and the base.
-
Work-up and Neutralization: After the reaction is complete (monitored by HPLC), cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a glass reactor. Neutralize the mixture with an aqueous solution of hydrochloric acid to a pH of approximately 7.[8]
-
Isolation of Crude Product: Remove the methanol under reduced pressure using a rotary evaporator. The crude product may precipitate or can be extracted.
-
Purification by Recrystallization:
-
Dissolve the crude product in hot deionized water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold deionized water.
-
-
Alternative Purification by Extraction:
-
After evaporation of methanol, dissolve the residue in water.
-
Extract the aqueous solution with a suitable organic solvent such as n-butanol.[8]
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Expected Yield and Purity: With optimized conditions, this process can achieve an overall yield of approximately 84% with a purity of >99%.[7]
Analytical Characterization
Robust analytical methods are essential for ensuring the quality and purity of 4-Amino-5-methylpyridin-2-ol. A combination of chromatographic and spectroscopic techniques should be employed.
Diagram of the Analytical Workflow
Caption: Analytical workflow for 4-Amino-5-methylpyridin-2-ol.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
This protocol provides a general framework for the HPLC analysis of 4-Amino-5-methylpyridin-2-ol. Method development and validation are crucial for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier). A typical starting gradient could be 5% acetonitrile, ramping to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of a reference standard of 4-Amino-5-methylpyridin-2-ol and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the same diluent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.
-
Quantify the amount of 4-Amino-5-methylpyridin-2-ol in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of 4-Amino-5-methylpyridin-2-ol. The spectra should be consistent with the assigned structure, showing characteristic chemical shifts for the aromatic protons, the methyl group protons, and the carbons of the pyridine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C=C and C-N stretching vibrations of the pyridine ring should be observed. For the related compound 2-amino-5-methylpyridine, N-H stretching vibrations are observed around 3444 and 3335 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to identify and quantify any impurities.
Conclusion
4-Amino-5-methylpyridin-2-ol is a critically important pharmaceutical intermediate, the efficient synthesis and rigorous analysis of which are essential for the production of Finerenone and potentially other novel therapeutics. The protocols and application notes provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this key building block. Adherence to sound scientific principles, thorough process optimization, and robust analytical validation will ensure the consistent quality and supply of this vital component in the pharmaceutical manufacturing chain.
References
- Google Patents. (2021). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one.
- Zhang, Y., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. Journal of Medicinal Chemistry, 54(5), 1335-1346.
-
Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 95306-64-2| Chemical Name : 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]
- Mao, Y., et al. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(9), 1270-1273.
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
-
Tantuchemicals. (n.d.). China Customized 4-Amino-2-hydroxy-5-methylpyridine Suppliers Factory - Quotation. Retrieved from [Link]
Sources
- 1. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 7. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 8. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Nucleophilic Substitution of Aminopyridines
Introduction: The Central Role of Aminopyridines in Modern Chemistry
Aminopyridines are foundational scaffolds in medicinal chemistry and materials science. Their derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively modify the pyridine ring through nucleophilic substitution is, therefore, a critical skill for researchers in drug discovery and process development. This guide provides an in-depth exploration of the mechanisms, key influencing factors, and detailed experimental protocols for achieving successful nucleophilic substitution on pyridine and aminopyridine substrates. We will delve into both classical and modern catalytic methods, offering insights into the causality behind experimental choices to empower researchers to not only follow protocols but also to troubleshoot and innovate.
Pillar 1: Understanding the Mechanistic Landscape
The reactivity of the pyridine ring is fundamentally different from that of benzene. The presence of the electronegative nitrogen atom renders the ring electron-deficient, particularly at the C2 (α) and C4 (γ) positions. This electronic characteristic makes the pyridine nucleus susceptible to attack by nucleophiles, a reactivity profile opposite to that of electron-rich benzene which favors electrophilic substitution.
The SNAr (Addition-Elimination) Mechanism
The most common pathway for nucleophilic substitution on pyridines bearing a suitable leaving group (e.g., a halide) is the SNAr mechanism.[1] This two-step process is analogous to nucleophilic acyl substitution.[2]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (typically C2 or C4). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is effectively delocalized, with significant stabilization provided by the ring nitrogen atom.[5]
-
Elimination: Aromaticity is restored through the expulsion of the leaving group, yielding the substituted pyridine product.[4]
The attack at C2 and C4 is strongly favored over C3 because the negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, providing a more stable intermediate compared to C3 attack.[1][5]
Sources
Application Note: Strategic Derivatization of 5-Amino-4-methylpyridin-2-ol for Kinase Inhibitor Screening
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Specifically, aminopyridine derivatives have garnered significant attention for their diverse pharmacological activities, including applications in oncology and neurology.[3][4][5] This document provides a detailed guide for the strategic derivatization of 5-Amino-4-methylpyridin-2-ol, a versatile starting material, to generate a focused library of novel compounds for biological screening.[6] We present robust protocols for N-acylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling, explain the chemical rationale behind these modifications, and outline a high-throughput screening cascade for identifying potential kinase inhibitors.
Introduction: The Value of the 5-Amino-4-methylpyridin-2-ol Scaffold
5-Amino-4-methylpyridin-2-ol is a substituted pyridinol that presents multiple reactive sites for chemical modification, making it an excellent starting point for library synthesis in drug discovery.[7] Its structure is related to key intermediates used in the synthesis of pharmaceuticals, such as the non-steroidal mineralocorticoid receptor antagonist Finerenone.[6][] The aminopyridine motif is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases, by forming key hydrogen bond interactions within the ATP-binding site.[9][10]
The core structure features three primary points for diversification:
-
The C5-Amino Group: A primary aromatic amine that is a strong nucleophile, ideal for forming amide, sulfonamide, or urea linkages.
-
The C2-Hydroxyl Group: This group exists in tautomeric equilibrium with its pyridone form. It can be functionalized or converted into a leaving group (e.g., chloride, triflate) to enable cross-coupling reactions.
-
The Pyridine Ring: The aromatic ring itself can be functionalized, typically through metal-catalyzed cross-coupling reactions, to introduce aryl or heteroaryl substituents that can modulate potency, selectivity, and physicochemical properties.
This guide focuses on leveraging these sites to build a library of derivatives designed for screening against a panel of protein kinases, a target class of immense therapeutic importance.[9][11]
Strategic Derivatization Workflow
The overall strategy involves creating a diverse chemical library from a single, high-value starting material. This process encompasses chemical synthesis, purification, and subsequent biological evaluation to identify promising "hit" compounds for further development.
Caption: Overall workflow from starting material to preclinical candidate.
Experimental Protocols: Synthesis of Derivatives
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: N-Acylation of the C5-Amino Group
This protocol describes the formation of an amide bond at the C5-amino position using an acyl chloride. The principle is a nucleophilic acyl substitution based on the Schotten-Baumann reaction conditions, where an organic base is used to scavenge the HCl byproduct.[12] This method is broadly applicable to a wide range of acyl chlorides and sulfonyl chlorides.
Materials:
-
5-Amino-4-methylpyridin-2-ol
-
Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) or Sulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 5-Amino-4-methylpyridin-2-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred mixture.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| 5-Amino-4-methylpyridin-2-ol | 124.14 | 1.0 | 5.0 | 620.7 mg |
| Benzoyl Chloride | 140.57 | 1.1 | 5.5 | 0.65 mL |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 7.5 | 1.05 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Table 1: Example reagent quantities for the N-benzoylation of 5-Amino-4-methylpyridin-2-ol.
Causality: The use of a non-nucleophilic organic base like triethylamine is crucial. It neutralizes the generated HCl, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[12] Anhydrous conditions are preferred to avoid hydrolysis of the highly reactive acyl chloride.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To functionalize the pyridine ring, a Suzuki-Miyaura cross-coupling reaction is a powerful and versatile choice.[13] This reaction is not performed directly on the C2-hydroxyl group. First, the hydroxyl must be converted to a more suitable leaving group, such as a chloride or triflate. Here, we outline the conversion to a 2-chloro derivative followed by the Suzuki coupling.
Part A: Chlorination of the C2-Hydroxyl Group
Materials:
-
N-acylated 5-amino-4-methylpyridin-2-ol (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent like acetonitrile or toluene
-
Ice bath, reflux condenser
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, carefully add the N-acylated starting material (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a solid base like sodium carbonate or by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the 2-chloro-pyridine derivative.
Part B: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Chloro-5-(acylamido)-4-methylpyridine (from Part A)
-
Aryl- or heteroaryl-boronic acid or boronic ester (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the 2-chloro-pyridine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[14]
-
Catalyst Addition: Add the palladium catalyst (0.02-0.10 eq) to the degassed mixture under an inert atmosphere.
-
Reaction: Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the final coupled product.
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| 2-Chloro-pyridine Derivative | ~236.68 | 1.0 | 1.0 | 237 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 | 146 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| 1,4-Dioxane / Water (4:1) | - | - | - | 5 mL |
Table 2: Example reagent quantities for Suzuki coupling.
Causality: The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[13] The choice of ligand, base, and solvent is critical for reaction efficiency, especially with electron-rich or sterically hindered coupling partners.[15][16]
Biological Screening: A Kinase Inhibition Cascade
Aminopyridine scaffolds are known to be effective "hinge-binders" in many protein kinases.[9] Therefore, a logical approach is to screen the newly synthesized library against a panel of therapeutically relevant kinases. A tiered screening approach is efficient for identifying potent and selective inhibitors.
Caption: A tiered high-throughput screening cascade for kinase inhibitors.
Protocol: High-Throughput Kinase Assay (Biochemical)
A variety of HTS-compatible kinase assay formats are available, including fluorescence resonance energy transfer (TR-FRET), fluorescence polarization (FP), and luminescence-based methods that detect ADP production (e.g., ADP-Glo™).[17][18] The following is a generalized protocol for a TR-FRET based assay like LanthaScreen®.[17]
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide or protein substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of the FRET signal.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate
-
ATP
-
Terbium-labeled anti-phosphopeptide antibody
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Low-volume 384-well assay plates
-
Plate reader capable of time-resolved fluorescence detection
Procedure:
-
Compound Plating: Dispense test compounds from a DMSO stock plate into the assay plate to achieve the desired final concentration (e.g., 10 µM for a primary screen). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescently labeled substrate in assay buffer. Add this solution to all wells.
-
Initiation: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the enzymatic reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add the terbium-labeled antibody in a stop/detection buffer to all wells. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (acceptor and donor). Calculate the emission ratio to determine the extent of inhibition.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. Compounds showing inhibition above a certain threshold (e.g., 50%) are declared "hits."
Hits from the primary screen are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Conclusion
The 5-Amino-4-methylpyridin-2-ol scaffold provides a robust and versatile platform for the generation of novel compound libraries. By employing well-established synthetic methodologies such as N-acylation and Suzuki-Miyaura cross-coupling, researchers can systematically explore the structure-activity relationship (SAR) around this core. When coupled with a strategic, tiered biological screening cascade, this approach offers an efficient pathway to the discovery of potent and selective kinase inhibitors for further therapeutic development.
References
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11. [Link][3]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link][19][20]
-
Kurogi, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link][18]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link][9]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link][11]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link][21]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link][5]
-
Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents. [22]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link][15]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. GSC Biological and Pharmaceutical Sciences, 23(2), 133-146. [Link][23][24]
-
Basak, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065-15086. [Link][25]
-
Penning, T. D., et al. (1997). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 62(20), 6844-6852. [Link][16]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 754-759. [Link][26]
-
Kumar, R., & Singh, P. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6248. [Link][10]
-
Basak, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15065-15086. [Link][1]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link][13][14]
-
Bayer AG. (2021). Process for preparing 4-amino-5-methylpyridinone. Google Patents. [27]
-
Pereira, A. R., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(24), 7567. [Link][2]
-
Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs. Retrieved from [Link][6]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 7. 2-Amino-5-methylpyridin-4-ol | 1033203-33-6 | Benchchem [benchchem.com]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 23. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 27. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 5-Amino-4-methylpyridin-2-ol in Medicinal Chemistry
Abstract
The pyridin-2-ol scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its ability to engage in critical hydrogen bonding interactions within biological targets. This application note provides an in-depth guide to the strategic use of a key derivative, 5-Amino-4-methylpyridin-2-ol (and its tautomer, 4-Amino-5-methylpyridin-2(1H)-one), a building block of significant interest. We will explore its physicochemical properties, pivotal role as a pharmacophore, and provide detailed, field-tested protocols for its application in synthetic chemistry, focusing on its utility in constructing complex molecular architectures for drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate.
Introduction: The Significance of the Pyridin-2-ol Scaffold
Substituted pyridines are classified as "privileged scaffolds" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a robust starting point for the development of novel therapeutics.[1][2] The 5-Amino-4-methylpyridin-2-ol moiety, in particular, offers a unique combination of functional groups: a nucleophilic amino group, a hydrogen-bond donating/accepting pyridin-2-ol system, and a methyl group that can provide beneficial steric interactions or serve as a metabolic block.
The reactivity of this compound is dominated by its two key functional groups: the amino group at the C4 position and the hydroxyl group at the C2 position.[3] The amino group enhances the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack, while the hydroxyl group can undergo nucleophilic substitution, particularly under basic conditions.[4][5][6] This dual functionality makes it an exceptionally versatile building block for creating diverse chemical libraries.[4][7]
A notable application is its use as a key starting material for the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[4][5][][9] Finerenone is used to mitigate the progression of chronic kidney disease in patients with type 2 diabetes, highlighting the real-world therapeutic relevance of this chemical scaffold.[5][]
Physicochemical Properties & Handling
Proper handling and storage are paramount for ensuring the integrity of 5-Amino-4-methylpyridin-2-ol. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 95306-64-2 | [4][10][11] |
| Molecular Formula | C₆H₈N₂O | [4][10][11] |
| Molecular Weight | 124.14 g/mol | [4][9][10] |
| Appearance | White to off-white or light brown solid | [4][9] |
| Melting Point | 265-270 °C | [9] |
| Solubility | Insoluble in water; soluble in polar organic solvents | [5][6] |
| Purity | Typically ≥95% | [12] |
Storage and Safety:
-
Storage: Store in a tightly sealed container in a dry, dark place at 2-8°C.[12]
-
Safety: The compound is classified as a warning-level hazard (GHS07).[12] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[12]
Core Application: A Versatile Building Block for Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. The amino group often forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. The pyridin-2-ol portion can engage in additional interactions, while the substituents on the ring explore different pockets of the active site to enhance potency and selectivity. Derivatives of 2-amino-4-methylpyridine have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), a target implicated in inflammatory diseases and cancer.[13]
The diagram below illustrates the general strategy for using 5-Amino-4-methylpyridin-2-ol as a scaffold. The amino group is typically protected before further functionalization at the 2-position (hydroxyl) or other positions on the ring.
Caption: Synthetic workflow using 5-Amino-4-methylpyridin-2-ol.
Synthetic Protocol: O-Alkylation for Library Synthesis
This protocol details a representative O-alkylation reaction, a common step in diversifying the 5-Amino-4-methylpyridin-2-ol scaffold. This procedure is adapted from general methods for alkylating pyridinols and related heterocycles.[5]
Objective: To synthesize a 2-alkoxy-5-amino-4-methylpyridine derivative, a key intermediate for further elaboration.
Materials:
-
5-Amino-4-methylpyridin-2-ol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Halide (e.g., Benzyl bromide, R-X) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, septa, nitrogen line, syringes
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 5-Amino-4-methylpyridin-2-ol (1.0 eq) to a dry round-bottom flask. Add anhydrous DMF to create a ~0.2 M solution.
-
Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The reaction is exothermic and generates hydrogen gas, hence the need for slow addition and a nitrogen atmosphere.
-
Alkylation: Stir the mixture at 0°C for 30 minutes. Add the alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours. Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion. A typical eluent system is 50-70% EtOAc in hexanes.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl. Causality Note: This step neutralizes any unreacted NaH safely.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Insight: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[14][15]
Case Study: Application in Finerenone Synthesis
5-Amino-4-methylpyridin-2-ol (referred to as 4-Amino-5-methylpyridin-2-ol in some literature) is a documented key starting material for Finerenone.[9] The synthesis involves reacting this intermediate with other building blocks to construct the final dihydropyridine core of the drug.[5]
The core structure of Finerenone is designed to selectively antagonize the mineralocorticoid receptor, blocking the harmful effects of its overactivation which are linked to inflammation and fibrosis in kidney and cardiovascular diseases.[5] The pyridin-2-ol moiety is a critical component of the pharmacophore that achieves this selectivity.
The diagram below shows the relationship between the starting material and the final active pharmaceutical ingredient (API).
Caption: Role of the scaffold in Finerenone synthesis.
Conclusion and Future Outlook
5-Amino-4-methylpyridin-2-ol is more than just a chemical intermediate; it is a strategic scaffold that offers medicinal chemists a reliable and versatile platform for drug design. Its proven utility in the synthesis of approved drugs like Finerenone, as well as its potential for creating inhibitors for other target classes like kinases and synthases, ensures its continued relevance.[9][13] As synthetic methodologies evolve, new ways to functionalize this privileged core will undoubtedly emerge, further expanding its application in the ongoing quest for novel and effective therapeutics.
References
-
5 Amino 4 Methylpyridin 2 Ol. IndiaMART. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Omega. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
-
4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs. [Link]
- Process for preparing 4-amino-5-methylpyridinone.
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methylpyridin-4-ol | 1033203-33-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 7. m.indiamart.com [m.indiamart.com]
- 9. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [sigmaaldrich.com]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 95306-64-2|4-Amino-5-methylpyridin-2-ol|BLD Pharm [bldpharm.com]
Application Note: A Robust HPLC Method for In-Process Monitoring of 5-Amino-4-methylpyridin-2-ol Reactions
Introduction
5-Amino-4-methylpyridin-2-ol is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1][2] Finerenone is a crucial therapeutic agent for treating chronic kidney disease associated with type 2 diabetes.[1][2] The efficient and controlled synthesis of such high-value active pharmaceutical ingredients (APIs) necessitates precise in-process monitoring of chemical reactions. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering the ability to separate, identify, and quantify reactants, intermediates, products, and impurities in a single analysis.[3]
This application note presents a detailed, robust reversed-phase HPLC (RP-HPLC) method for monitoring reactions involving 5-Amino-4-methylpyridin-2-ol. The causality behind the selection of chromatographic parameters is explained, providing a framework for adaptation to specific reaction conditions. A comprehensive protocol for monitoring the synthesis of a Finerenone precursor from 5-Amino-4-methylpyridin-2-ol is provided as a practical example.
Physicochemical Properties of 5-Amino-4-methylpyridin-2-ol
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | White to off-white or light brown solid | [1] |
| IUPAC Name | 4-amino-5-methyl-1H-pyridin-2-one | [] |
| Solubility | Insoluble in water, soluble in strong polar organic solvents.[5] A related compound, 2-Amino-5-bromo-4-methylpyridine, is soluble in methanol. | [6] |
| UV-Vis Absorbance | Pyridine derivatives typically exhibit strong UV absorbance. For some aminopyridine derivatives, a bathochromic (red) shift is observed with increasing solvent polarity. | [7] |
HPLC Method Development: Rationale and Strategy
The goal is to develop a method that can effectively separate the polar 5-Amino-4-methylpyridin-2-ol from its potentially less polar reactants and more complex, larger product molecules. A reversed-phase C18 column is selected for its versatility and wide applicability in pharmaceutical analysis.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for routine analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like aminopyridines by protonating silanol groups on the stationary phase and the analyte itself. |
| Mobile Phase B | Acetonitrile | A common organic solvent in RP-HPLC with a low UV cutoff, suitable for gradient elution. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is necessary to elute a wide range of compounds with varying polarities, from the polar starting material to potentially non-polar products and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good reproducibility and efficiency. |
| Detection Wavelength | 254 nm and 270 nm | Pyridine derivatives typically absorb at these wavelengths. A diode array detector (DAD) is recommended to monitor multiple wavelengths and to obtain UV spectra for peak purity analysis. A wavelength of 251 nm has been used for a related 2-amino-4-methylpyridine analogue.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring a reaction involving 5-Amino-4-methylpyridin-2-ol using the developed HPLC method.
Caption: Workflow for HPLC monitoring of chemical reactions.
Protocol: Monitoring the Synthesis of a Finerenone Precursor
This protocol details the steps for monitoring a Hantzsch-type condensation reaction between 5-Amino-4-methylpyridin-2-ol and other reactants to form a dihydropyridine intermediate, a core structure of Finerenone.[9]
Materials
-
5-Amino-4-methylpyridin-2-ol (reactant)
-
Other reactants for Finerenone synthesis (e.g., a benzaldehyde derivative and a β-ketoester)[9]
-
Reaction solvent (e.g., isobutanol)[2]
-
HPLC grade water, acetonitrile, and formic acid
-
0.45 µm syringe filters
Procedure
-
Reaction Setup: Assemble the chemical reaction as per the primary synthesis protocol.
-
Initial Sample (T=0): Before initiating the reaction (e.g., before adding a catalyst or starting to heat), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. This will serve as the time-zero reference.
-
Reaction Monitoring: Once the reaction is initiated, withdraw aliquots at regular intervals (e.g., every 30-60 minutes).
-
Sample Quenching: Immediately quench the reaction in the withdrawn aliquot to prevent further conversion. This can be achieved by diluting the aliquot in a large volume of cold mobile phase A. For example, add 50 µL of the reaction mixture to 950 µL of cold mobile phase A.
-
Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
If necessary, perform a further dilution with mobile phase A to bring the analyte concentrations within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system equilibrated with the initial mobile phase conditions.
-
Run the gradient method as described in the "Chromatographic Conditions" table.
-
-
Data Analysis:
-
Integrate the peak areas of the reactant (5-Amino-4-methylpyridin-2-ol), product, and any identified impurities.
-
Calculate the percentage conversion of the starting material and the formation of the product over time. This can be done by comparing the peak area of the starting material at different time points to the initial peak area at T=0.
-
Monitor the formation of any impurities. The presence of unexpected peaks may indicate side reactions or degradation.
-
Data Interpretation and System Suitability
A successful reaction monitoring by HPLC will show a decrease in the peak area of 5-Amino-4-methylpyridin-2-ol over time, with a corresponding increase in the peak area of the product. The retention time of 5-Amino-4-methylpyridin-2-ol is expected to be relatively short due to its polarity, while the product, being a larger and likely more complex molecule, will have a longer retention time.
System Suitability: Before starting the analysis, it is crucial to perform a system suitability test to ensure the performance of the HPLC system. This typically involves injecting a standard solution containing the starting material and, if available, the product. Key parameters to check include:
-
Tailing factor: Should be between 0.8 and 1.5 for the main peaks.
-
Theoretical plates: Should be >2000 for the main peaks.
-
Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections should be <2%.
Troubleshooting
-
Poor Peak Shape: If peak tailing is observed for the aminopyridine, increasing the concentration of formic acid in the mobile phase (e.g., to 0.2%) may improve the peak shape.
-
Co-elution: If peaks are not well-resolved, adjusting the gradient profile (e.g., making it shallower) or changing the organic modifier (e.g., to methanol) can improve separation.
-
Carryover: If ghost peaks are observed in blank injections, an appropriate needle wash procedure should be implemented.
Conclusion
The presented RP-HPLC method provides a robust and reliable tool for the in-process monitoring of reactions involving 5-Amino-4-methylpyridin-2-ol. By following the detailed protocol and understanding the rationale behind the method development, researchers and drug development professionals can effectively track reaction progress, identify potential issues, and ensure the quality and efficiency of their synthetic processes. This method is a critical component in the development and manufacturing of pharmaceuticals derived from this important building block.
References
-
Zhou, D., et al. (2008). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 51(14), 4349–4363. Available at: [Link]
-
Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2022). Synthesis of Finerenone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). A Comprehensive Review of HPLC: Techniques, Applications, and Advancements. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Finerenone [cjph.com.cn]
Troubleshooting & Optimization
Technical Support Center: 5-Amino-4-methylpyridin-2-ol Synthesis and Impurity Profile
Welcome to the technical support guide for the synthesis of 5-amino-4-methylpyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. As a crucial starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, ensuring the purity of 5-amino-4-methylpyridin-2-ol is paramount[][2].
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and mitigate the formation of process-related impurities.
Overview of the Synthetic Pathway
The most common and industrially relevant synthesis of 5-amino-4-methylpyridin-2-ol is a two-step process starting from 4-methylpyridin-2-ol. The process involves the nitration of the pyridine ring followed by the reduction of the resulting nitro group.
Caption: General synthetic route for 5-amino-4-methylpyridin-2-ol.
Troubleshooting Guide: Impurity Formation & Control
This section addresses specific issues that may arise during synthesis, explaining the chemical rationale and providing actionable solutions.
Issue 1: Low Yield and Isomeric Impurities After Nitration
Question: My nitration of 4-methylpyridin-2-ol resulted in a low yield of the desired 2-hydroxy-4-methyl-5-nitropyridine and multiple spots on my TLC plate. What is happening and how can I improve the regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution on a substituted pyridine ring. The hydroxyl (-OH) and methyl (-CH₃) groups on the starting material are both activating and ortho-, para-directing. This can lead to the formation of multiple isomers.
-
Causality: The primary cause is the competing directing effects of the substituents. While the desired product is the 5-nitro isomer, formation of the 3-nitro isomer (2-hydroxy-4-methyl-3-nitropyridine) is a common side reaction. The reaction conditions, particularly temperature and the rate of addition of the nitrating agent, are critical for controlling selectivity[3][4]. Harsh conditions can also lead to degradation or over-nitration.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture (concentrated HNO₃ and H₂SO₄)[5][6]. Excursions to higher temperatures can decrease selectivity and increase byproduct formation.
-
Slow Reagent Addition: Add the nitrating agent dropwise to the solution of 4-methylpyridin-2-ol in sulfuric acid. This maintains a low concentration of the highly reactive nitronium ion (NO₂⁺) and helps to minimize side reactions[7][8].
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction once the starting material is consumed to prevent the formation of dinitrated impurities.
-
Caption: Potential impurity pathways during the nitration step.
Issue 2: Incomplete Reduction of the Nitro Intermediate
Question: My final product is contaminated with residual 2-hydroxy-4-methyl-5-nitropyridine. How can I drive the hydrogenation to completion?
Answer: Incomplete reduction is a common problem in catalytic hydrogenation. It indicates that the catalyst is not performing optimally or the reaction conditions are insufficient.
-
Causality: The reduction of an aromatic nitro group is a surface-catalyzed reaction. The efficiency can be hampered by several factors:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old or of low quality.
-
Catalyst Poisoning: Trace impurities, particularly sulfur or nitrogen-containing compounds from previous steps, can adsorb strongly to the catalyst surface and block active sites[9]. The amine product itself can sometimes inhibit the catalyst by strongly adsorbing to the surface, slowing the reaction rate as the product concentration increases.
-
Insufficient Hydrogen: The pressure of hydrogen may be too low, or mass transfer of H₂ to the catalyst surface may be limited by poor agitation.
-
Reaction Conditions: The chosen solvent, temperature, and reaction time may not be optimal.
-
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of palladium.
-
Increase Hydrogen Pressure: Increase the H₂ pressure (e.g., from 50 psi to 100 psi) to improve the rate of hydrogenation.
-
Optimize Agitation: Ensure vigorous stirring to facilitate the transfer of hydrogen gas from the headspace to the liquid phase and to the catalyst surface.
-
Purify the Intermediate: If catalyst poisoning is suspected, consider recrystallizing the 2-hydroxy-4-methyl-5-nitropyridine intermediate before the reduction step to remove potential inhibitors.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the nitro intermediate is no longer detected.
-
Issue 3: Final Product is Colored and Degrades on Storage
Question: My isolated 5-amino-4-methylpyridin-2-ol is off-white or brown and seems to darken over time. What is causing this instability?
Answer: The final product is an aminophenol derivative, a class of compounds known for its susceptibility to oxidation.
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation. Trace metals or exposure to atmospheric oxygen can catalyze the formation of highly colored quinone-imine type impurities. This is a common degradation pathway for such molecules.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the final work-up, filtration, and drying steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use in the final purification/crystallization steps.
-
Purification: Recrystallization is often effective for removing colored impurities. Adding a small amount of a reducing agent like sodium dithionite during work-up can sometimes help prevent oxidation.
-
Proper Storage: Store the final product in a tightly sealed container, protected from light, under an inert atmosphere, and at a low temperature (2-8°C) to ensure long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling the final impurity profile? The nitration step is arguably the most critical. The isomeric and over-nitrated impurities formed here are structurally very similar to the desired product and can be difficult to remove in subsequent steps. Controlling the regioselectivity during nitration is key to obtaining a high-purity final product.
Q2: What analytical methods are recommended for monitoring these reactions?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress for both nitration and reduction steps.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and for identifying and quantifying specific impurities in the final product. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the starting material, intermediate, and final product, and for identifying the structure of unknown impurities if they can be isolated.
Q3: Are there alternative reducing agents to catalytic hydrogenation? Yes, chemical reducing agents like tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid can also be used to reduce the nitro group. However, these methods often require stoichiometric amounts of the metal reagent and can lead to more complex work-ups and potential metal contamination in the final product. Catalytic hydrogenation is generally preferred for its cleanliness and efficiency[8].
Protocols & Methodologies
Protocol 1: Synthesis of 2-Hydroxy-4-methyl-5-nitropyridine
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
To a flask maintained at 0-5°C in an ice-salt bath, add concentrated sulfuric acid (5 volumes).
-
Slowly add 4-methylpyridin-2-ol (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until all solids have dissolved.
-
Prepare a nitrating mixture of concentrated sulfuric acid (1 vol) and fuming nitric acid (1.1 eq) by slowly adding the nitric acid to the sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine, maintaining the internal temperature at 0-5°C[5].
-
After the addition is complete, stir the reaction at 5-10°C for 2-3 hours, monitoring by TLC.
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral (pH 6-7), and dried under vacuum. The typical melting point is 186-190°C[10][11].
Protocol 2: Synthesis of 5-Amino-4-methylpyridin-2-ol via Catalytic Hydrogenation
-
Charge a hydrogenation vessel with 2-hydroxy-4-methyl-5-nitropyridine (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and 5% Palladium on Carbon (5-10 mol % Pd).
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to a moderate temperature (e.g., 40-50°C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of reaction aliquots. The reaction is typically complete in 4-8 hours.
-
Upon completion, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Summary of Potential Impurities
| Impurity Name | Structure | Origin | Mitigation Strategy |
| 4-Methylpyridin-2-ol | C₆H₇NO | Unreacted starting material from Step 1. | Ensure complete nitration by monitoring with TLC; use sufficient nitrating agent. |
| 2-Hydroxy-4-methyl-3-nitropyridine | C₆H₆N₂O₃ | Isomeric byproduct from nitration (Step 1). | Strict temperature control (0-5°C) and slow addition of nitrating agent. |
| Dinitro-4-methylpyridin-2-ol | C₆H₅N₃O₅ | Over-nitration byproduct (Step 1). | Avoid excess nitrating agent and high temperatures; monitor reaction closely. |
| 2-Hydroxy-4-methyl-5-nitropyridine | C₆H₆N₂O₃ | Unreacted intermediate from Step 2. | Ensure active catalyst, sufficient H₂ pressure, and adequate reaction time. |
| Quinone-imine type species | (Complex Oxidized Structures) | Oxidation of the final product. | Perform final work-up under inert atmosphere; store product protected from air and light. |
References
- ChemicalBook. (2025). 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7.
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
- BOC Sciences. (n.d.). CAS 95306-64-2 4-Amino-5-Methylpyridin-2-ol.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Sigma-Aldrich. (n.d.). 4-Amino-5-methylpyridin-2-ol | 95306-64-2.
- Enantilabs. (n.d.).
- Chemsrc. (n.d.). 2-Hydroxy-4-methyl-5-nitropyridine | CAS#:21901-41-7.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018).
- Wikipedia. (n.d.).
- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
- YouTube. (2023). Organic Chemistry 2 - Ch18.
- Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
Sources
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxy-4-methyl-5-nitropyridine | 21901-41-7 [chemicalbook.com]
- 11. 2-Hydroxy-4-methyl-5-nitropyridine | CAS#:21901-41-7 | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one
Welcome to the dedicated technical support center for the synthesis of 4-amino-5-methyl-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, ensuring high yield and purity of this critical intermediate.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 4-amino-5-methyl-1H-pyridin-2-one, with a focus on the prevalent two-step methodology starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Scenario 1: Low or No Yield of 2-chloro-5-methyl-4-pyridinamine (Intermediate A) in the Hydrogenation Step
Question: I am performing the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide and observing very low conversion to the desired 2-chloro-5-methyl-4-pyridinamine. What are the likely causes and how can I rectify this?
Answer:
This is a common issue that can often be traced back to catalyst activity, reaction conditions, or the quality of the starting material. Let's break down the potential culprits and their solutions:
-
Catalyst Inactivity or Poisoning: The platinum-based catalyst is crucial for the reduction of both the nitro group and the N-oxide.[1][2]
-
Troubleshooting:
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity.
-
Catalyst Loading: Insufficient catalyst loading will result in incomplete conversion. A typical loading is around 1-5 mol% of platinum relative to the starting material.
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purifying the starting material or using a higher purity solvent can mitigate this.
-
Catalyst Modifiers: The use of catalyst modifiers like vanadium or molybdenum can enhance selectivity and activity.[3] Consider using a catalyst such as 1% platinum + 2% vanadium on carbon or 0.5% platinum + 0.3% molybdenum on carbon.[3]
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Hydrogen Pressure: Inadequate hydrogen pressure will lead to slow or incomplete reaction. Ensure your reactor is properly sealed and pressurized to the recommended level (typically 3-5 bar).
-
Temperature: While the reaction is often run at a slightly elevated temperature (e.g., 30-50°C), excessively high temperatures can promote side reactions. Conversely, a temperature that is too low will result in a sluggish reaction.
-
Agitation: Insufficient agitation will lead to poor mixing of the catalyst, substrate, and hydrogen, resulting in a low reaction rate. Ensure vigorous stirring throughout the reaction.
-
-
-
Starting Material Quality:
-
Troubleshooting:
-
Purity: Impurities in the 2-chloro-5-methyl-4-nitropyridine-1-oxide can interfere with the reaction. Confirm the purity of your starting material by techniques such as NMR or melting point analysis.
-
-
Scenario 2: Presence of Dechlorinated Byproduct in the Hydrogenation Step
Question: My hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide is producing a significant amount of 4-amino-5-methylpyridine alongside my desired product. How can I minimize this hydrodechlorination?
Answer:
The formation of 4-amino-5-methylpyridine is a result of hydrodechlorination, a common side reaction in the catalytic hydrogenation of chloroaromatic compounds.[4] The selectivity of the reaction is a delicate balance, and several factors can tip the scales in favor of this unwanted side reaction.
-
Mechanism of Hydrodechlorination: The catalytic cycle for hydrodechlorination on a palladium or platinum surface involves the oxidative addition of the aryl chloride to the metal center, followed by hydrogenolysis of the resulting aryl-metal complex.
Figure 1: Simplified mechanism of catalytic hydrodechlorination. -
Troubleshooting Strategies to Enhance Selectivity:
-
Catalyst Choice: While platinum is effective, palladium catalysts are often more prone to causing hydrodechlorination. Sticking with a platinum-based catalyst is generally recommended for this substrate. The addition of modifiers like vanadium or molybdenum can also help to suppress hydrodechlorination by altering the electronic properties of the catalyst surface.[3][5]
-
Reaction Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodechlorination relative to the desired nitro and N-oxide reduction.
-
Reaction Time: Prolonged reaction times after the complete consumption of the starting material can lead to increased hydrodechlorination of the product. Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Additives: In some cases, the addition of a small amount of a catalyst inhibitor, such as a sulfur-containing compound (e.g., thiophene), can selectively poison the sites responsible for hydrodechlorination without significantly affecting the desired reduction. However, this approach requires careful optimization.
-
Scenario 3: Low Yield and/or Formation of Hydroxylated Impurity in the Cyclization Step
Question: When reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol, I am getting a low yield of 4-amino-5-methyl-1H-pyridin-2-one and I suspect the formation of a hydroxylated byproduct. What is going wrong?
Answer:
This is a classic case of competing nucleophilic aromatic substitution reactions. The desired reaction is an intramolecular cyclization, but under the reaction conditions, intermolecular substitution of the chloride with hydroxide or methoxide can also occur.
-
Kinetic vs. Thermodynamic Control: The formation of the desired pyridinone is the thermodynamically more stable product. However, under certain conditions, the kinetically favored pathway might be the intermolecular substitution.[1][2][6][7]
Figure 2: Competing pathways in the cyclization step. -
Troubleshooting the Cyclization:
-
Temperature and Pressure: This reaction is typically carried out at elevated temperatures (160-200°C) in a pressure reactor.[3] These conditions are necessary to favor the intramolecular cyclization over the intermolecular substitution. Ensure your reaction is reaching and maintaining the target temperature.
-
Base Concentration: A high concentration of potassium hydroxide is crucial to drive the reaction towards the desired product. Insufficient base will lead to incomplete reaction and a higher proportion of the hydrolyzed byproduct.
-
Solvent: Methanol is the preferred solvent. Using a more nucleophilic solvent could increase the amount of intermolecular substitution. Ensure the methanol is anhydrous, as water can directly participate in the hydrolysis side reaction.
-
Reaction Time: The reaction typically requires several hours at high temperature to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-oxide in the starting material?
The N-oxide group in 2-chloro-5-methyl-4-nitropyridine-1-oxide serves two main purposes. Firstly, it activates the pyridine ring towards nucleophilic aromatic substitution, making the subsequent chlorination and nitration steps more facile during the synthesis of the starting material. Secondly, it is a functional group that is readily removed during the hydrogenation step.[8][9][10]
Q2: Are there any alternative synthetic routes to 4-amino-5-methyl-1H-pyridin-2-one?
Yes, an alternative route involves the amination of 4-hydroxy-5-methyl-1H-pyridin-2-one. This reaction is typically carried out using ammonia in the presence of an ammonium salt, such as ammonium bromide, at high temperatures and pressures in an autoclave. While this method avoids the use of a chlorinated intermediate, it requires specialized high-pressure equipment and the starting hydroxypyridinone may not be as readily available.
Q3: What are the best practices for purifying the final product?
The most common method for purifying 4-amino-5-methyl-1H-pyridin-2-one is recrystallization from water.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot water.
-
If the solution is colored, you can treat it with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Troubleshooting Purification:
-
Inorganic Salts: A common impurity is potassium chloride from the cyclization step. A thorough wash of the crude product with methanol before recrystallization can help to remove a significant portion of this salt.[11]
-
Organic Impurities: If the recrystallized product is still not pure, as determined by NMR or HPLC, a second recrystallization or column chromatography on silica gel may be necessary. A mobile phase of dichloromethane/methanol is often effective.
-
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
¹H NMR: This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic protons, the methyl group, and the amine and amide protons.
-
¹³C NMR: This will provide information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q5: What are the key safety precautions to take during this synthesis?
-
Hydrogenation: This step involves the use of flammable hydrogen gas under pressure. It must be carried out in a well-ventilated fume hood using a properly rated pressure reactor and with appropriate safety shielding.
-
Strong Base: Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
High-Pressure Reactions: The cyclization step is performed at high temperature and pressure. Use a certified pressure reactor and follow all safety guidelines for its operation.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)
-
In a suitable pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol.
-
Add a platinum-based catalyst (e.g., 1% Pt + 2% V on carbon, or 0.5% Pt + 0.3% Mo on carbon).[3]
-
Pressurize the reactor with hydrogen gas (3-5 bar) and heat to 30-50°C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step or purified further.
Protocol 2: Synthesis of 4-amino-5-methyl-1H-pyridin-2-one
-
Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and methanol.
-
Add a significant excess of potassium hydroxide.
-
Seal the reactor and heat the mixture to 160-200°C with stirring for several hours.[3]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Add methanol to the residue, stir, and filter to remove the inorganic salt (KCl).[11]
-
Concentrate the filtrate to dryness and recrystallize the crude product from water.
Data Presentation
| Parameter | Step 1: Hydrogenation | Step 2: Cyclization |
| Key Reagents | 2-chloro-5-methyl-4-nitropyridine-1-oxide, H₂, Pt-based catalyst | 2-chloro-5-methyl-4-pyridinamine, KOH, Methanol |
| Typical Temp. | 30-50°C | 160-200°C |
| Typical Pressure | 3-5 bar H₂ | Autogenous |
| Potential Byproducts | 4-amino-5-methylpyridine (from hydrodechlorination) | 4-amino-2-hydroxy-5-methylpyridine (from hydrolysis) |
| Purification | Filtration to remove catalyst | Recrystallization from water |
Visualization of Key Processes
References
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-Amino-4-methylpyridin-2-ol Production
Welcome to the technical support center for the synthesis and optimization of 5-Amino-4-methylpyridin-2-ol (CAS: 95306-64-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. As an important intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist, achieving high yield and purity is critical.[1][][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 5-Amino-4-methylpyridin-2-ol?
There are two predominant synthesis routes reported for the production of 5-Amino-4-methylpyridin-2-ol:
-
Nucleophilic Aromatic Substitution: This is the most frequently cited method, starting from 2-chloro-5-methylpyridin-4-amine. The chloro-substituent is displaced by a hydroxyl group using a strong base like potassium hydroxide (KOH) in a solvent such as methanol at high temperature and pressure in an autoclave. This method is known for its high conversion and yield, with reports of up to 84%.[4][5][6]
-
Direct Amination: An alternative route involves the direct amination of 4-hydroxy-5-methyl-1H-pyridin-2-one. This reaction is carried out with ammonia in an autoclave, facilitated by the addition of an ammonium bromide salt.[7] This process is designed to be cost-effective and easily scalable, avoiding chromatographic purification steps.[7]
Q2: What are the key chemical properties and applications of this compound?
5-Amino-4-methylpyridin-2-ol is a pyridine derivative that exhibits significant alkalinity due to its amino group.[3] The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form. The hydroxyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate.[3] Its primary application is serving as a key starting material for the synthesis of Finerenone, a medication used to treat chronic kidney disease associated with type 2 diabetes.[1][]
Troubleshooting Guide: Synthesis & Optimization
This section addresses specific issues that may arise during the synthesis of 5-Amino-4-methylpyridin-2-ol, providing causal explanations and actionable solutions.
Issue 1: Low Yield in the Nucleophilic Substitution Route (from 2-chloro-5-methylpyridin-4-amine)
Q: My reaction yield is consistently below 50%, far lower than the 80-90% reported in the literature. What are the most likely causes and how can I fix this?
A: Low yields in this high-temperature, high-pressure synthesis are common and can typically be traced to several critical parameters. Let's break down the potential causes.
Causality: The reaction is a nucleophilic aromatic substitution, which requires forcing conditions (high temperature and pressure) to proceed efficiently. The integrity of the reaction environment is paramount.
Troubleshooting Steps:
-
Verify Reactor Integrity and Conditions:
-
Problem: Leaks in the autoclave or pressure reactor will prevent the system from reaching and maintaining the necessary pressure (e.g., >10 bar), leading to an incomplete reaction.[6]
-
Solution: Before starting the reaction, perform a pressure test on your reactor. Ensure all seals and fittings are secure. Carefully monitor both temperature and pressure throughout the reaction. The target temperature is typically around 180°C.[4][5][6]
-
-
Assess Reagent Purity and Stoichiometry:
-
Problem: Impurities in the starting material, 2-chloro-5-methylpyridin-4-amine, can interfere with the reaction.[8] Likewise, using old or low-purity potassium hydroxide (KOH) can result in lower reactivity.
-
Solution: Ensure the starting material is of high purity. Use fresh, high-grade KOH and ensure it is properly stored to prevent moisture absorption. Verify the stoichiometry; an excess of KOH is typically used to drive the reaction to completion.
-
-
Investigate Potential Side Reactions:
-
Problem: A common side reaction in syntheses involving chloro-substituted pyridines is reductive dehalogenation, where the chlorine atom is replaced by hydrogen.[5] This can be promoted by trace metal impurities or specific catalytic conditions.
-
Solution: Analyze your crude product by LC-MS or NMR to identify major byproducts. If dehalogenation is observed, ensure the reactor is thoroughly cleaned to remove any catalytic metal residues.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Issue 2: Product Purification and Impurities
Q: My crude product is difficult to purify. I observe a sticky solid and co-eluting impurities during column chromatography. What are better purification strategies?
A: The polarity of 5-Amino-4-methylpyridin-2-ol and the presence of inorganic salts from the work-up can indeed complicate purification.[8] A multi-step approach is often most effective.
Troubleshooting Steps:
-
Initial Work-up and Salt Removal:
-
Problem: Potassium chloride (KCl) is a major byproduct of the reaction and must be removed.[6] Residual KOH can make the product difficult to handle.
-
Solution: After the reaction, cool the mixture and carefully neutralize it with hydrochloric acid to a pH of ~7.0.[6] This precipitates the product while keeping salts dissolved. The solvent (methanol) is typically removed under reduced pressure. The resulting residue can then be triturated or washed with a solvent like ethanol to remove the highly soluble KCl.[6]
-
-
Purification via pH-Controlled Precipitation:
-
Problem: The product has both a basic amino group and an acidic hydroxyl group (enol form), making its solubility highly pH-dependent.
-
Solution: Exploit this property for purification. Dissolve the crude material in an acidic aqueous solution. Wash with a non-polar organic solvent (e.g., diethyl ether) to remove non-basic impurities.[9] Then, carefully adjust the pH of the aqueous layer back to neutral (pH 7-8) to precipitate the purified product.[4][9] Filter and dry the resulting solid.
-
-
Recrystallization:
-
Problem: If minor organic impurities remain, recrystallization is a powerful final step.
-
Solution: Based on solubility data, solvents like methanol, ethanol, or water-ethanol mixtures can be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Issue 3: Reaction Stalling in the Direct Amination Route
Q: When attempting the synthesis from 4-hydroxy-5-methyl-1H-pyridin-2-one, my reaction stalls with significant starting material remaining. How can I drive it to completion?
A: This route is highly dependent on the effective activation of the hydroxyl group for amination.
Causality: The reaction proceeds via a nucleophilic substitution where ammonia replaces a hydroxyl group. This is a difficult transformation that requires facilitation. The added ammonium bromide salt is crucial, likely acting as a catalyst or activating agent.[7]
Troubleshooting Steps:
-
Role of Ammonium Bromide:
-
Problem: Insufficient or absent ammonium bromide will lead to a very slow or stalled reaction.
-
Solution: Ensure you are using at least one equivalent of an ammonium salt, with ammonium bromide being preferred.[7] The salt is critical for the reaction to proceed efficiently.
-
-
Ammonia Concentration and Pressure:
-
Problem: Ammonia serves as both the reactant and the solvent.[7] Insufficient ammonia will lower the reaction rate.
-
Solution: The reaction requires a large excess of liquid ammonia (40-100 equivalents) condensed into the autoclave.[7] This ensures the concentration of the nucleophile is high and helps build the necessary reaction pressure (up to 70 bar) at the target temperature of ~170°C.[7]
-
-
Temperature and Reaction Time:
-
Problem: Suboptimal temperature will not provide enough energy to overcome the activation barrier.
-
Solution: The reaction temperature should be maintained between 160-180°C.[7] Monitor the reaction over a prolonged period (15-25 hours) and only stop once TLC or HPLC analysis shows consumption of the starting material.[7]
-
Table 1: Optimized Reaction Conditions
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Direct Amination |
| Starting Material | 2-chloro-5-methylpyridin-4-amine | 4-hydroxy-5-methyl-1H-pyridin-2-one |
| Key Reagents | Potassium Hydroxide (KOH) | Liquid Ammonia, Ammonium Bromide |
| Solvent | Methanol | Liquid Ammonia |
| Temperature | 160 - 200°C (180°C preferred)[5] | 150 - 200°C (170°C preferred)[7] |
| Pressure | >10 bar[6] | Up to 70 bar[7] |
| Reaction Time | 16 hours[4] | 15 - 25 hours[7] |
| Reported Yield | ~84%[5][6] | ~70%[7] |
Experimental Protocols
Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general guideline based on literature procedures and may require optimization.[4][6]
Materials:
-
2-chloro-5-methylpyridin-4-amine
-
Potassium Hydroxide (KOH)
-
Methanol
-
High-pressure autoclave reactor
-
Hydrochloric Acid (25% aq.)
-
Ethanol
Procedure:
-
Reactor Charging: In a suitable high-pressure autoclave, charge 2-chloro-5-methylpyridin-4-amine (1.0 eq), potassium hydroxide (e.g., 5.5 eq), and methanol (10 mL per gram of starting material).
-
Reaction: Seal the reactor and inert with argon or nitrogen. Heat the mixture to 180°C. The internal pressure will rise (e.g., to ~12.5 bar). Maintain these conditions with stirring for 16 hours.[6]
-
Work-up: Cool the reactor to room temperature. Carefully vent any excess pressure. While cooling the reaction mixture in an ice bath, slowly add 25% aqueous hydrochloric acid to adjust the pH to ~7.0.[6]
-
Isolation: Concentrate the neutralized mixture to dryness under reduced pressure. Add ethanol to the solid residue and stir vigorously to dissolve the product, leaving behind inorganic salts (KCl).
-
Purification: Filter off the insoluble salts and wash them with small portions of fresh ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by following the pH-controlled precipitation method described in the troubleshooting section.
Synthesis Workflow Diagram
Caption: General experimental workflow for synthesis.
References
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
- Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
- 4-Amino-2-hydroxy-5-methylpyridine synthesis. ChemicalBook.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. ChemicalBook.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Pyridine synthesis. Organic Chemistry Portal.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Google Patents.
- 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Enantilabs.
- CN113412255A - Process for preparing 4-amino-5-methylpyridinone. Google Patents.
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
- CAS 95306-64-2 4-Amino-5-Methylpyridin-2-ol. BOC Sciences.
- 2-Amino-5-methylpyridin-4-ol | 1033203-33-6. Benchchem.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
- What are the applications of 4-Amino-2-hydroxy-5-methylpyridine?. FAQ - Guidechem.
- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Google Patents.
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 6. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 7. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Purification techniques for 4-amino-5-methyl-2-hydroxypyridine
Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth, field-tested insights into the purification of 4-amino-5-methyl-2-hydroxypyridine. As a critical intermediate in the synthesis of pharmaceuticals like the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone, its purity is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt, troubleshoot, and succeed in your laboratory work.
Compound Profile: 4-amino-5-methyl-2-hydroxypyridine
A foundational understanding of the physicochemical properties of your compound is the first step in designing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3][5] |
| Appearance | White to off-white or brown solid | [2][3] |
| Boiling Point | 291.0 ± 33.0 °C (predicted) | [2] |
| pKa | 11.90 ± 0.10 (predicted) | [2] |
| Solubility | Insoluble in water; soluble in strong polar organic solvents. | [1][2] |
| Storage | 2-8°C, protect from light. | [2] |
The structure contains both a basic amino group and a hydroxyl group which can exist in a tautomeric pyridone form, influencing its reactivity and solubility.[1][4][5] This dual nature is key to understanding its behavior during purification.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4-amino-5-methyl-2-hydroxypyridine, providing both explanations and actionable solutions.
Q1: My recrystallization attempt resulted in "oiling out," where a liquid separated instead of crystals. What causes this and how can I fix it?
A1: "Oiling out" is a common frustration in crystallization. It typically occurs for two main reasons:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture instead of a solid crystal lattice.
-
Solvent Boiling Point Exceeds Solute Melting Point: If the solvent used for recrystallization boils at a temperature higher than the melting point of your solute, the compound will melt before it dissolves, forming an oil.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level and then allow it to cool much more slowly. Slow cooling is critical.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Pre-Purification: If impurities are the suspected cause, a preliminary purification step may be necessary. An acid-base extraction can be effective for this compound given its basic amino group. Alternatively, a quick filtration through a plug of silica gel can remove baseline impurities before attempting recrystallization.[6]
Q2: After purification, my product is still colored (e.g., yellow or brown), but the literature says it should be white. How do I remove colored impurities?
A2: Colored impurities are often highly conjugated organic molecules present in small quantities. They can be effectively removed by treating the solution with activated charcoal during recrystallization. The porous structure of activated charcoal provides a large surface area for adsorbing these large, color-imparting molecules.
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolve Crude Product: Following a standard recrystallization procedure, dissolve your crude 4-amino-5-methyl-2-hydroxypyridine in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. This prevents violent boiling when the charcoal is added.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much will adsorb your product and significantly reduce the yield.
-
Heat and Swirl: Gently heat the mixture back to boiling for 5-10 minutes, swirling occasionally to ensure maximum contact between the solution and the charcoal.
-
Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent your product from crystallizing prematurely in the funnel.
-
Crystallize: Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Q3: My final yield after recrystallization is very low. What are the likely causes of product loss?
A3: Low recovery is a frequent issue. The primary culprits are usually procedural rather than chemical.
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. Since there is always some residual solubility of the compound in the cold solvent, using a large excess means a significant amount of your product will remain in the mother liquor.
-
Premature Crystallization: The product may have crystallized during a hot filtration step (if performed), leading to loss on the filter paper.
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
Optimization Strategies:
-
Use Minimal Solvent: When dissolving, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.
-
Pre-heat Equipment: If performing a hot filtration, always pre-heat your funnel and receiving flask to prevent premature crystallization.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtering to minimize the product's solubility in the mother liquor.
-
Mother Liquor Recovery: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for 4-amino-5-methyl-2-hydroxypyridine?
A1: The choice between recrystallization and column chromatography depends on the scale and required purity.
-
Recrystallization: This is the preferred method for larger quantities (grams to kilograms) and for removing impurities with different solubility profiles. It is generally faster and more cost-effective. A patent for the synthesis of the compound specifies recrystallization from water as a final purification step.[7]
-
Column Chromatography: This technique is ideal for small-scale purification (milligrams to a few grams) or when impurities have very similar solubility to the product, making recrystallization ineffective. It offers higher resolution but is more time-consuming and uses larger volumes of solvent. A silica gel column using an eluent mixture of n-pentane/ethyl acetate has been noted for a similar pyridine derivative.[4]
Caption: Key principles for selecting a recrystallization solvent.
Q3: Which analytical methods should I use to confirm the purity of my final product?
A3: A combination of methods should be used to confirm purity and structure.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound should show a single, sharp, and symmetrical peak. Pyridine derivatives can often be analyzed using a C18 reversed-phase column with a mobile phase of acetonitrile and water containing an additive like formic acid. [8][9]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure. The spectrum should show the expected peaks with correct integrations and splitting patterns, and an absence of signals corresponding to impurities or residual solvents. A published ¹H-NMR spectrum in DMSO-d₆ showed peaks at δ=1.81 (s, 3H), 5.79 (s, 2H), 6.85 (s, 1H), and 10.27 (br s, 1H). [7]3. Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden this range and depress the melting point.
References
-
Pipzine Chemicals. (n.d.). 4-Amino-5-Methylpyridine-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
-
Hangzhou Longshine Bio-Tech. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine/95306-64-2. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
-
Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]
-
PubMed. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. 4-Amino-2-hydroxy-5-methylpyridine CAS#: 95306-64-2 [m.chemicalbook.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine/95306-64-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Amino-5-Methylpyridine-2(1H)-one: Properties, Uses, Safety & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. helixchrom.com [helixchrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Finerenone Intermediate Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for Finerenone Intermediate Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of finerenone and its precursors. As a non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone's unique dihydronaphthyridine core presents specific challenges during synthesis.[1][2] This document provides in-depth, experience-driven answers to common issues related to by-product formation, helping you optimize your reaction conditions, streamline purification, and ensure the quality of your intermediates.
Section 1: Understanding the Impurity Landscape
Impurities in finerenone synthesis can originate from starting materials, intermediates, by-products from side reactions, or degradation of the final product.[1][2] A thorough understanding of the synthetic pathway is crucial for anticipating and mitigating these impurities.
Core Synthesis Pathway Overview
The synthesis of finerenone's dihydropyridine-based core often involves a multi-step process, including a key condensation and cyclization reaction reminiscent of the Hantzsch synthesis.[1][3][4] The general workflow involves building the substituted dihydropyridine ring, followed by functional group manipulations and chiral resolution.
Caption: Simplified workflow for Finerenone synthesis.
Section 2: Troubleshooting Guide for Common By-products
This section addresses specific by-products encountered during the synthesis of finerenone intermediates, their mechanisms of formation, and strategies for mitigation.
FAQ 1: I'm observing a significant amount of an oxidized by-product corresponding to the aromatic pyridine analog of my dihydropyridine intermediate. What causes this and how can I prevent it?
Answer:
This is one of the most common issues in dihydropyridine (DHP) chemistry. The 1,4-dihydropyridine ring is susceptible to oxidation to form the more stable aromatic pyridine ring. This can be accelerated by air, light, or trace metal impurities.
Mechanism of Formation: The oxidation involves the loss of two hydrogen atoms from the DHP ring, leading to aromatization. This process can be spontaneous or catalyzed.
Caption: Oxidation of the DHP core to a pyridine by-product.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Solvent Degassing: Use degassed solvents to remove dissolved oxygen, which can act as an oxidant.
-
Temperature Control: Avoid excessive temperatures during the reaction and purification steps, as heat can promote oxidation.
-
Light Protection: Protect the reaction mixture and isolated intermediates from light by using amber glassware or wrapping the flask in aluminum foil.
-
Antioxidant Addition: In some cases, a small amount of a radical scavenger or antioxidant can be added, but this should be tested for compatibility with your reaction chemistry.
Analytical Detection: This by-product is easily detected by HPLC, where it will typically have a different retention time than the desired DHP. LC-MS analysis will show a mass difference of -2 Da compared to the expected intermediate.[1]
FAQ 2: My reaction is producing an isomeric by-product. How can I improve the regioselectivity of the Hantzsch reaction?
Answer:
The classical Hantzsch synthesis can sometimes yield isomeric dihydropyridines (e.g., 1,2-DHP) alongside the desired 1,4-DHP product.[5] The formation of these isomers depends heavily on the reaction conditions and the nature of the substrates.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Some modern protocols use catalysts like ionic liquids or organocatalysts to improve the yield of the 1,4-DHP isomer.[5]
-
Step-wise vs. One-Pot: A one-pot reaction combining all components may lead to more by-products. A stepwise approach, such as pre-forming the Knoevenagel condensation product before cyclization, can offer better control and higher selectivity.[6][7]
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can affect the reaction pathway. Experiment with different solvents (e.g., ethanol, glycerol, or PEG-400) and optimize the temperature to favor the desired isomer.[6]
Purification: Isomeric by-products often have very similar polarities, making separation challenging.
-
Column Chromatography: Careful optimization of the mobile phase for silica gel chromatography is typically required.
-
Recrystallization: If the desired product is crystalline, fractional recrystallization can be an effective method for purification.
FAQ 3: During the final amidation step, I'm seeing a by-product where the 4-cyano group has been hydrolyzed to a carboxamide. How can this be avoided?
Answer:
Hydrolysis of the nitrile (cyano) group to a primary amide is a common side reaction, especially under acidic or basic conditions used during amide coupling or subsequent work-up steps. One of the known related substances of finerenone is the 4-(4-aminocarbonyl-2-methoxyphenyl) derivative, which arises from this hydrolysis.[8]
Troubleshooting Steps:
-
Control pH: Strictly control the pH during the reaction and work-up. Avoid strongly acidic or basic conditions if possible. If a base is required for the coupling reaction, use a non-nucleophilic organic base (e.g., DIPEA) and avoid strong inorganic bases like NaOH or KOH.
-
Amide Coupling Reagents: Choose coupling reagents that operate under neutral or near-neutral conditions. Reagents like HATU or COMU are often effective. Avoid conditions that generate strong acids as by-products.
-
Temperature and Reaction Time: Minimize the reaction temperature and time to reduce the extent of hydrolysis. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Aqueous Work-up: When performing an aqueous work-up, use buffered solutions (e.g., saturated sodium bicarbonate) instead of strong acids or bases to wash the organic layer. Ensure the contact time with the aqueous phase is minimized.
Analytical Detection: This by-product can be identified by LC-MS, which will show a mass increase of +18 Da (addition of H₂O). The change in polarity will also be evident in HPLC.
Section 3: Chiral Impurities
FAQ 4: My final product has a low enantiomeric excess (ee). What are the sources of the unwanted (R)-enantiomer, and how can I improve chiral purity?
Answer:
Finerenone is the (S)-enantiomer, and controlling chiral impurities is a critical challenge.[9][10] The unwanted (R)-enantiomer can arise from incomplete resolution of the racemic intermediate or racemization during subsequent steps.
Troubleshooting for Chiral Resolution:
-
Resolution Agent: The choice of chiral resolving agent is critical. For finerenone intermediates, tartaric acid derivatives like di-p-toluoyl-D-tartaric acid have been used effectively.[3] Ensure the resolving agent is of high chiral purity.
-
Solvent System: The solvent system used for diastereomeric salt formation and crystallization is paramount. The solubility of the two diastereomeric salts must be sufficiently different. You may need to screen various solvent mixtures (e.g., ethanol/water) to achieve optimal separation.[3]
-
Crystallization Conditions: Control the cooling rate and temperature during crystallization. A slow cooling process generally yields crystals of higher purity.
-
Recrystallization/Reslurry: A single crystallization may not be sufficient. The enantiomeric excess can often be upgraded by performing a second crystallization or reslurrying the isolated salt in a specific solvent mixture to wash away the more soluble, unwanted diastereomer.[3]
Preventing Racemization: The C4 chiral center of the dihydropyridine ring can be susceptible to racemization, particularly under harsh pH or high-temperature conditions. Ensure that all steps following the chiral resolution are performed under mild conditions.
Analytical Detection: Chiral HPLC is the standard method for determining enantiomeric excess.[9] Developing a robust chiral HPLC method is essential for monitoring the effectiveness of the resolution process.
Section 4: Summary of Key By-products and Impurities
| Impurity/By-product Type | Common Name/Structure | Potential Source | Recommended Action |
| Oxidation Product | Pyridine/Naphthyridine Analog | Exposure to air, light, heat | Use inert atmosphere, protect from light, control temperature. |
| Isomeric By-product | 1,2-Dihydropyridine Isomer | Lack of regioselectivity in Hantzsch reaction | Optimize catalyst, solvent, and temperature; consider stepwise synthesis. |
| Hydrolysis Product | 4-Carboxamide Analog | Harsh pH during amide coupling or work-up | Use neutral coupling agents, control pH, minimize reaction time. |
| Chiral Impurity | (R)-Finerenone | Incomplete chiral resolution; racemization | Optimize resolving agent and solvent; perform recrystallization; use mild downstream conditions. |
| Unreacted Materials | Starting Aldehyde or Pyridone | Incomplete reaction | Increase reaction time/temperature cautiously; check stoichiometry. |
| Degradation Product | N-Nitroso Finerenone[1][11] | Presence of nitrosating agents | Avoid nitrite sources; control raw material quality. |
Section 5: Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution Monitoring by HPLC
This is a representative protocol and must be optimized for your specific intermediate.
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak series).[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Inject the sample from the resolution experiment to determine the peak areas and calculate the enantiomeric excess (% ee).
References
-
Veeprho. (n.d.). Finerenone Impurities and Related Compound. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Research Progress and Quality Control Methods of Finerenone Drug Impurities. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Finerenone Impurities Manufacturers & Suppliers. Retrieved from [Link]
- Google Patents. (n.d.). WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof.
-
Pharmaffiliates. (n.d.). Finerenone and its Impurities. Retrieved from [Link]
-
SpringerLink. (2022, October 12). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]
-
Anant Labs. (n.d.). Finerenone API Impurity Manufacturers. Retrieved from [Link]
-
Acta Chimica Slovenica. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
- Google Patents. (n.d.). WO2023109968A2 - Synthesis method for finerenone and intermediate thereof.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
PubMed. (2008, November). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Retrieved from [Link]
-
Bentham Science. (2010, June 30). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link]
-
Thieme Connect. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2024, November 10). Synthesis of the Related Substances of Finerenone. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Finerenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 4. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 5. Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Synthesis of the Related Substances of Finerenone [cjph.com.cn]
- 9. Research Progress and Quality Control Methods of Finerenone Drug Impurities - Oreate AI Blog [oreateai.com]
- 10. WO2023223188A1 - Process for the preparation of finerenone and intermediates thereof - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Characterization of 4-amino-5-methyl-1H-pyridin-2-one
From the desk of the Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 4-amino-5-methyl-1H-pyridin-2-one. This molecule, a key intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone, presents unique challenges due to its distinct physicochemical properties.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide you, our fellow researchers and drug development professionals, with both the "how" and the "why" behind robust analytical method development. Our goal is to empower you to anticipate and resolve common issues, ensuring data integrity and accelerating your research.
Section 1: Fundamental Properties & Sample Handling
Before delving into specific instrumental techniques, understanding the molecule's inherent characteristics is paramount. Its structure, featuring a basic amino group and a pyridinone ring capable of tautomerism, dictates its behavior in every analytical system.[4][5]
FAQ 1: What are the key structural features of 4-amino-5-methyl-1H-pyridin-2-one that impact its analysis?
Answer: There are three primary features to consider:
-
High Polarity: The combination of the amino group and the polar pyridinone ring makes the molecule highly polar. This is the main driver for challenges in reversed-phase chromatography, often resulting in poor retention.[6]
-
Basic Amino Group: The primary amine at the C4 position is basic and can interact strongly with acidic surfaces, such as the free silanol groups on standard silica-based HPLC columns. This interaction is a primary cause of peak tailing.[4][5]
-
Keto-Enol Tautomerism: The 1H-pyridin-2-one ring exists in equilibrium with its tautomeric form, 2-hydroxy-pyridine. This dynamic equilibrium can lead to peak broadening or the appearance of multiple peaks in chromatograms and complex spectra if the interconversion rate is comparable to the analytical timescale.
Below is a diagram illustrating the tautomeric equilibrium.
Caption: Keto-enol tautomerism of the pyridinone ring.
FAQ 2: What are the recommended solvents for preparing this compound for analysis?
Answer: The compound is reported to be insoluble in water but soluble in strong polar organic solvents.[4] For chromatographic purposes, Dimethyl Sulfoxide (DMSO) and Methanol are excellent starting points for stock solutions. For subsequent dilutions into the mobile phase, ensure the final concentration of the strong solvent (especially DMSO) is low enough to prevent peak distortion. Always perform solubility tests to determine the optimal solvent for your specific concentration needs.
Section 2: Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography is the workhorse for purity assessment and quantification. Due to the compound's properties, a standard "plug-and-play" C18 method is unlikely to succeed.
FAQ 3: My compound shows little to no retention on a C18 column. How can I fix this?
Answer: This is a classic issue for polar compounds. The hydrophobic C18 stationary phase provides minimal interaction with your analyte. You have several options, each with a distinct mechanistic approach:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to retain water at the silica surface, creating a "hydrophilic layer" that enhances the retention of polar analytes through dipole-dipole interactions.
-
Switch to a Phenyl-Hexyl Column: The phenyl stationary phase can interact with the pyridinone ring via π-π interactions, offering a different retention mechanism that can be highly effective for aromatic analytes.
-
Employ HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high organic content mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention.
FAQ 4: I'm seeing significant peak tailing. What is the cause and how do I resolve it?
Answer: Peak tailing is almost certainly caused by the basic amino group interacting with acidic free silanol groups on the silica support of the column. This secondary interaction is strong and kinetically slow, smearing the peak. The workflow below outlines a systematic approach to troubleshooting this issue.
Sources
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 5. 4-Amino-5-Methylpyridine-2(1H)-one: Properties, Uses, Safety & Supplier Information | China Manufacturer & Exporter [pipzine-chem.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-4-methylpyridin-2-ol
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. 5-Amino-4-methylpyridin-2-ol, a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, presents an interesting case for NMR analysis due to its tautomeric nature and substitution pattern. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, offering both predicted data based on analogous structures and a robust experimental protocol for acquisition and interpretation.
Structural Considerations: The Pyridin-2-ol/Pyridin-2-one Tautomerism
Before delving into the NMR analysis, it is crucial to understand that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is significantly influenced by the solvent and temperature. In the solid state and in polar solvents, the equilibrium generally favors the 2-pyridone tautomer due to intermolecular hydrogen bonding.[1] For 5-Amino-4-methylpyridin-2-ol, this means that in common NMR solvents like DMSO-d₆ or methanol-d₄, the predominant species will be 5-amino-4-methyl-1H-pyridin-2-one. This guide will focus on the analysis of this more stable tautomer.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of 5-Amino-4-methylpyridin-2-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the labile amine and amide protons. The following predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
A key aspect of the ¹H NMR spectrum will be the coupling patterns between the aromatic protons. Below is a diagram illustrating the expected proton-proton interactions.
Figure 1. Predicted proton-proton coupling relationships in 5-Amino-4-methylpyridin-2-one.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 5-Amino-4-methylpyridin-2-one in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.0 - 7.2 | d | ~2-3 | 1H |
| H-3 | ~5.8 - 6.0 | d | ~2-3 | 1H |
| NH (amide) | ~10.5 - 11.5 | br s | - | 1H |
| NH₂ (amine) | ~4.5 - 5.5 | br s | - | 2H |
| CH₃ | ~1.9 - 2.1 | s | - | 3H |
Rationale for Predicted ¹H Chemical Shifts:
-
Aromatic Protons (H-6 and H-3): The electron-donating amino group at C5 and the electron-withdrawing carbonyl group at C2 will significantly influence the chemical shifts of the ring protons. H-6 is expected to be downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carbonyl group. H-3 will likely be found more upfield. A small meta-coupling (⁴J) of approximately 2-3 Hz is anticipated between H-3 and H-6.
-
Labile Protons (NH and NH₂): The amide proton (NH) is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift, a characteristic feature of pyridones. The chemical shift of the amine (NH₂) protons can vary and will also appear as a broad singlet. The exact positions of these peaks are highly dependent on the solvent, concentration, and temperature.[2]
-
Methyl Protons (CH₃): The methyl group at C4 will appear as a singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Amino-4-methylpyridin-2-one in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 165 |
| C-6 | ~135 - 140 |
| C-4 | ~130 - 135 |
| C-5 | ~120 - 125 |
| C-3 | ~100 - 105 |
| CH₃ | ~15 - 20 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Carbonyl Carbon (C-2): The carbonyl carbon of the pyridone tautomer is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[3]
-
Ring Carbons (C-3, C-4, C-5, C-6): The chemical shifts of the ring carbons are influenced by the substituents. C-6 and C-4 are expected to be downfield. The amino-substituted carbon (C-5) and the carbon adjacent to the carbonyl (C-3) will likely be found at relatively higher fields.
-
Methyl Carbon (CH₃): The methyl carbon will be the most upfield signal in the spectrum.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 5-Amino-4-methylpyridin-2-ol, the following experimental protocol is recommended:
Figure 2. Recommended workflow for the NMR analysis of 5-Amino-4-methylpyridin-2-ol.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for the Characterization of 5-Amino-4-methylpyridin-2-ol
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires soluble samples. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-H). | Fast, requires minimal sample preparation. | Provides limited structural information, complex spectra can be difficult to interpret.[4] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information with high resolution MS. | Does not provide detailed structural connectivity information.[4] |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | Provides definitive structural proof. | Requires a single, high-quality crystal, which can be challenging to grow.[5] |
Conclusion
The ¹H and ¹³C NMR analysis of 5-Amino-4-methylpyridin-2-ol, with a proper understanding of its tautomeric equilibrium, provides a wealth of structural information. The predicted spectra, based on sound chemical principles and data from analogous compounds, offer a reliable guide for researchers. By following the detailed experimental protocol and considering complementary analytical techniques, a complete and unambiguous characterization of this important synthetic intermediate can be achieved, ensuring the integrity and success of subsequent research and development endeavors.
References
-
Wiley Science Solutions. (n.d.). KnowItAll Informatics - NMR Predictions. Retrieved from [Link]
- Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (12), 1683-1686.
- Movassaghi, M., & Hill, M. D. (2006). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Organic letters, 8(8), 1721–1724.
- Alonso, J. L., Sanz, M. E., López, J. C., & Blanco, S. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(42), 11354–11360.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Li, Q., Song, L., Liu, Z., Wang, Z., & Chen, J. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- S. Chandra, et al. (2012). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). J Sci Med; 1(1): 103.
- Zhang, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(1), 133-140.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and spectral characterization of aminopyridine Schiff bases. Asian Journal of Chemistry, 25(15), 8505.
- Liu, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of medicinal chemistry, 55(22), 9785–9797.
-
The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Wang, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7909.
- El-Gaby, M. S. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of the Chilean Chemical Society, 66(1), 5101-5104.
- Caló, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(21), 11953-11962.
- Kumar, P., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC medicinal chemistry, 12(5), 786–791.
-
ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Part 1: Unveiling Functional Groups with Infrared (IR) Spectroscopy
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-amino-5-methyl-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and development. 4-amino-5-methyl-2-hydroxypyridine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Its precise characterization is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide provides a comprehensive comparison and analysis of two fundamental analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of 4-amino-5-methyl-2-hydroxypyridine. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting the perspective of a Senior Application Scientist.
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[4] When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the functional groups present, making IR spectroscopy an exceptional tool for identifying the key structural components of a molecule like 4-amino-5-methyl-2-hydroxypyridine.
Predicted IR Absorption Profile
The structure of 4-amino-5-methyl-2-hydroxypyridine contains several key functional groups: an amino (-NH₂), a hydroxyl (-OH), a methyl (-CH₃), and the pyridine ring itself. The molecule exists in tautomeric equilibrium with its pyridinone form, 4-amino-5-methyl-2(1H)-pyridinone. This equilibrium significantly influences the IR spectrum, particularly in the O-H and C=O stretching regions. For this analysis, we will consider the contributions of both tautomers.
Key Expected Vibrational Modes:
-
O-H and N-H Stretching: Due to the amino and hydroxyl groups, broad absorption bands are expected in the high-frequency region of the spectrum (3500-3200 cm⁻¹). Intramolecular and intermolecular hydrogen bonding will cause significant broadening of these peaks.
-
C-H Stretching: The methyl group and the aromatic C-H on the pyridine ring will exhibit stretching vibrations typically between 3100-2850 cm⁻¹.
-
C=O Stretching (Pyridinone Tautomer): The presence of the 2-pyridinone tautomer would result in a strong carbonyl (C=O) stretching band, typically observed in the 1650-1700 cm⁻¹ region.[4]
-
C=C and C=N Ring Stretching: The pyridine ring vibrations will produce a series of characteristic sharp to medium bands in the 1650-1450 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm⁻¹.[4]
-
C-N Stretching: The stretching vibration of the C-N bond of the amino group typically appears in the 1350-1200 cm⁻¹ range.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies the analysis of solid and liquid samples, eliminating the need for sample preparation like KBr pellet pressing.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂ and H₂O) absorptions.
-
Sample Application: Place a small amount of the solid 4-amino-5-methyl-2-hydroxypyridine sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Workflow for FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Data Summary and Interpretation
The following table compares the expected vibrational frequencies with typical literature values for similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Supporting Evidence |
| O-H / N-H Stretch | 3500 - 3200 (Broad) | Characteristic of hydrogen-bonded -OH and -NH₂ groups. The broadness indicates strong intermolecular interactions. Similar ranges are seen in aminopyridines and hydroxypyridines.[5][6] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the pyridine ring C-H bond. |
| Aliphatic C-H Stretch | 2950 - 2850 | Indicates the C-H bonds of the methyl (-CH₃) substituent. |
| C=O Stretch | ~1660 (Strong) | A strong band here is a key indicator of the 2-pyridinone tautomer, which is often the major form in the solid state.[4] |
| N-H Scissoring | ~1620 (Medium) | A characteristic bending vibration for a primary amine (-NH₂).[4] |
| C=C / C=N Ring Stretch | 1600 - 1450 | A series of sharp peaks confirming the aromatic pyridine ring structure.[7] |
| C-N Stretch | 1350 - 1250 | Corresponds to the stretching of the C4-NH₂ bond. |
The combined presence of a very broad O-H/N-H band and a strong C=O band provides compelling evidence for the 4-amino-5-methyl-2(1H)-pyridinone tautomeric structure in the solid state.
Part 2: Determining Molecular Weight and Structure with Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern.[8] A molecule is first ionized, typically by electron impact (EI), which knocks out an electron to form a positively charged molecular ion (M⁺•). This high-energy ion often fragments into smaller, characteristic charged pieces. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, one can confirm the molecular formula and deduce structural features.
Predicted Mass Spectrum and Fragmentation
The molecular formula for 4-amino-5-methyl-2-hydroxypyridine is C₆H₈N₂O, giving it a monoisotopic molecular weight of 124.06 g/mol .[1][9] Therefore, the molecular ion peak (M⁺•) is expected at m/z = 124 .
Key Fragmentation Pathways: The fragmentation of substituted pyridines is complex but often follows predictable pathways. For 4-amino-5-methyl-2-hydroxypyridine, we can anticipate:
-
Loss of CO: A common fragmentation for 2-hydroxypyridines (or 2-pyridinones) is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 96.
-
Loss of HCN: Pyridine rings, especially those with amino groups, can fragment by losing hydrogen cyanide (27 Da). This could occur from the M⁺• ion (m/z 97) or other fragments.
-
Alpha-Cleavage: Cleavage of the methyl group (•CH₃, 15 Da) would result in a fragment at m/z 109.
-
Nitrogen Rule: The molecular weight of 124 is an even number, which is consistent with the Nitrogen Rule stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids. The probe is heated to vaporize the sample into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
-
Data Output: The instrument software plots the relative abundance of the ions against their m/z values to produce a mass spectrum.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Data Summary and Interpretation
The following table outlines the expected key ions in the mass spectrum of 4-amino-5-methyl-2-hydroxypyridine.
| m/z Value | Proposed Ion Structure / Formula | Neutral Loss | Interpretation |
| 124 | [C₆H₈N₂O]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |
| 109 | [C₅H₅N₂O]⁺ | •CH₃ | Loss of the methyl radical from the molecular ion. |
| 96 | [C₅H₈N₂]⁺• | CO | Loss of carbon monoxide from the pyridinone tautomer, a characteristic fragmentation.[11] |
| 95 | [C₅H₅N₂]⁺ | CO, H• | Loss of a hydrogen radical following the loss of CO. |
| 79 | [C₅H₅N]⁺• | CO, NH₃ | Potential loss of ammonia from the m/z 96 fragment. |
The presence of a strong molecular ion peak at m/z 124 and a significant fragment at m/z 96 (M-28) would be highly indicative of the 2-pyridinone structure.
Visualizing a Key Fragmentation Pathway
Caption: Primary fragmentation pathways for the molecular ion.
Part 3: A Unified Conclusion from Complementary Data
Neither IR spectroscopy nor mass spectrometry alone can definitively prove a chemical structure. However, when used in concert, they provide a powerful and self-validating system for structural confirmation.
-
IR spectroscopy confirms the presence of the required functional groups : the N-H/O-H moieties, the methyl C-H bonds, and the pyridine ring. Crucially, it provides strong evidence for the dominant 2-pyridinone tautomer in the solid state via the C=O stretch.
-
Mass spectrometry confirms the correct molecular weight (124 Da) and provides structural clues that corroborate the IR findings. The characteristic loss of carbon monoxide (CO) is a key piece of evidence supporting the 2-pyridinone ring system identified by IR.
The data from these two techniques are highly complementary. IR identifies the building blocks (functional groups), while MS confirms the total mass and shows how those blocks are connected by observing how they break apart. This combined analytical approach provides a robust and trustworthy confirmation of the identity and structure of 4-amino-5-methyl-2-hydroxypyridine, essential for its application in research and drug development. For absolute constitutional isomer confirmation, these techniques would be further supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
References
-
Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
-
Title: FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” Source: PMC - PubMed Central URL: [Link]
-
Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Applied Science and Biotechnology Journal of Advanced Research URL: [Link]
-
Title: Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties Source: PMC - NIH URL: [Link]
- Title: CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound Source: Google Patents URL
-
Title: Pyridine - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: 4-Amino-5-hydroxymethyl-2-methylpyrimidine Source: Wikipedia URL: [Link]
- Title: WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin Source: PMC - NIH URL: [Link]
-
Title: Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine Source: ResearchGate URL: [Link]
-
Title: FTIR spectra of 2-amino-5-methylpyridine and the complex Source: ResearchGate URL: [Link]
-
Title: Pyrimidine, 4-methyl- - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: 4-Amino-2-hydroxy-5-methylpyridine/95306-64-2 Source: Hangzhou Longshine Bio-Tech URL: [Link]
- Title: Mass Spectrometry: Fragmentation Source: University Course Material URL
-
Title: Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate Source: Inorganic Chemistry - ACS Publications URL: [Link]
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 2. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]
- 3. 4-Amino-2-hydroxy-5-methylpyridine/95306-64-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. biosynth.com [biosynth.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Characterization of 5-Amino-4-methylpyridin-2-ol Impurities
For researchers, scientists, and drug development professionals, the meticulous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in 5-Amino-4-methylpyridin-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal mineralocorticoid receptor antagonist Finerenone.[][2] By delving into the causality behind experimental choices and grounding our protocols in authoritative standards, we aim to provide a self-validating framework for robust impurity profiling.
The Genesis of Impurities: A Tale of Synthesis and Degradation
Impurities in 5-Amino-4-methylpyridin-2-ol can originate from two primary sources: the synthetic route used to manufacture the compound and its subsequent degradation under various stress conditions. A thorough understanding of these pathways is the first step in developing a comprehensive impurity characterization strategy.
Synthetic Impurities
The synthesis of 5-Amino-4-methylpyridin-2-ol can involve multiple steps, each with the potential to introduce impurities. A common synthetic route involves the reaction of 2-chloro-5-methyl-4-pyridylamine with potassium hydroxide in methanol within a pressure reactor.[3] Another patented process describes the reaction of 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave with the addition of ammonium bromide. Based on these synthetic pathways, potential process-related impurities could include:
-
Starting Materials: Unreacted 2-chloro-5-methyl-4-pyridylamine or 4-hydroxy-5-methyl-1H-pyridin-2-one.
-
Intermediates: Incomplete conversion of intermediates, such as 2-chloro-5-methyl-4-amino-pyridine-1-oxide, can lead to their presence in the final product.[3]
-
By-products: Side reactions can generate structurally similar compounds. For instance, incomplete hydrolysis of the chloro-substituent could lead to residual chlorinated pyridines.
Caption: Potential Formation of Synthetic Impurities.
Degradation Impurities: Unveiling Instabilities through Forced Degradation
Forced degradation studies are a critical component of impurity profiling, designed to intentionally degrade the API under a variety of stress conditions to predict its stability and identify potential degradation products.[4] These studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways. In line with the International Council for Harmonisation (ICH) guidelines, stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5]
While specific forced degradation data for 5-Amino-4-methylpyridin-2-ol is not extensively published, the chemical nature of aminopyridine derivatives allows for the prediction of likely degradation pathways. For instance, studies on 3,4-diaminopyridine have shown that oxidative stress can lead to the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[6] The amino and hydroxyl groups on the pyridine ring of 5-Amino-4-methylpyridin-2-ol are susceptible to oxidation, potentially leading to N-oxides, nitro derivatives, or ring-opened products. Hydrolysis under acidic or basic conditions could also lead to the degradation of the molecule.
Caption: Potential Degradation Pathways of 5-Amino-4-methylpyridin-2-ol.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. The choice of technique depends on the nature of the impurity, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Weaknesses | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile substances.[7] Accurate quantification.[7] | Can be time-consuming and may require extensive sample preparation.[7] | Routine purity testing, quantification of known and unknown impurities, and stability studies.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Excellent for the analysis of volatile and thermally stable compounds.[9] Provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile impurities.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. | High sensitivity and selectivity, providing molecular weight and structural information for unknown impurities.[10] | Higher operational and maintenance costs compared to HPLC-UV.[7] | Identification and structural elucidation of unknown impurities and degradation products.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unrivaled for unequivocal structure elucidation of unknown compounds without the need for reference standards.[12] | Lower sensitivity compared to chromatographic techniques. | Definitive structural confirmation of isolated impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Rapid and non-destructive method for identifying functional groups and confirming the identity of a compound. | Limited ability to distinguish between structurally similar isomers. | Rapid identity confirmation and screening for the presence of specific functional groups in impurities. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the characterization of 5-Amino-4-methylpyridin-2-ol impurities. Method validation according to ICH guidelines is essential to ensure the reliability of the results.[13]
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of potential impurities in 5-Amino-4-methylpyridin-2-ol.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the 5-Amino-4-methylpyridin-2-ol sample in a mixture of water and methanol (50:50 v/v) at a concentration of 1 mg/mL.
-
For the analysis of trace impurities, a more concentrated sample solution may be necessary.
-
-
Analysis: Inject the sample solution and record the chromatogram. The retention times and peak areas of the impurities can be used for identification (by comparison with reference standards) and quantification.
Protocol 2: LC-MS/MS Method for Structural Elucidation
This protocol is designed for the identification and structural characterization of unknown impurities.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Liquid Chromatography Conditions:
-
Use the same HPLC conditions as in Protocol 1, but replace the phosphoric acid in the mobile phase with a volatile buffer such as 10 mM ammonium acetate to ensure compatibility with the mass spectrometer.[14]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Collision Energy: Varies depending on the compound, typically ramped to obtain fragmentation patterns.
-
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion provides the molecular weight of the impurity. Fragmentation patterns (MS/MS spectra) can then be used to deduce the structure of the impurity.[11]
Protocol 3: NMR Spectroscopy for Definitive Structure Confirmation
This protocol is for the unequivocal structural elucidation of an isolated impurity.
-
Sample Preparation: Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
Analysis: The combined data from these NMR experiments allows for the unambiguous determination of the chemical structure of the impurity.[12]
Protocol 4: FT-IR Spectroscopy for Functional Group Analysis
This protocol is a rapid method for confirming the presence of key functional groups.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Analysis: The resulting spectrum will show absorption bands characteristic of the functional groups present in the molecule, such as N-H stretching for the amino group, O-H stretching for the hydroxyl group, and C=C and C=N stretching for the pyridine ring.
Caption: A typical workflow for the characterization of impurities.
Conclusion
The comprehensive characterization of impurities in 5-Amino-4-methylpyridin-2-ol is a scientifically rigorous process that requires a combination of analytical techniques. By understanding the potential sources of impurities from both synthesis and degradation, and by employing a strategic workflow that leverages the strengths of HPLC, GC-MS, LC-MS, NMR, and FT-IR, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final pharmaceutical products. This guide provides a foundational framework for this critical aspect of pharmaceutical development, emphasizing the importance of a scientifically sound and methodologically robust approach to impurity profiling.
References
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
-
ResearchGate. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System | Request PDF. [Link]
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-28.
-
ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
European Medicines Agency. ICH Q3B(R2) Impurities in New Drug Products. [Link]
- Google Patents. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Rao, R. N., & Vali, R. M. (2012). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of pharmaceutical and biomedical analysis, 63, 68-75.
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- Časaitė, V., Vaitekūnas, J., Meškys, R., & Stankevičiūtė, J. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20.
- Nicolas, O., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 84, 137-144.
- Trefi, S., & Gilard, V. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 99, 107-124.
- Ciesielski, W., & Krysinski, J. (2025). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products.
- Kaiser, M., & Fendt, U. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. FEMS Microbiology Reviews, 26(4), 359-379.
- Al-Ghorbani, M., El-Gendy, M. A., & El-Sherief, H. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6524.
-
ResearchGate. Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
- Stolarczyk, B., Apola, A., & Maślanka, A. (2023).
-
Waters Corporation. Impurities Application Notebook. [Link]
- Časaitė, V., Vaitekūnas, J., Meškys, R., & Stankevičiūtė, J. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
-
The Pharmaceutical and Chemical Journal. Trace Analysis of Three Potential Genotoxic Impurities in Sitagliptin Drug Materials Using HPLC –MS. [Link]
-
News. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog. [Link]
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Awasthi, A., Kumar, A., & Saran, S. (2016). Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS. Journal of pharmaceutical and biomedical analysis, 125, 362-372.
-
Pharmaffiliates. 95306-64-2| Chemical Name : 4-Amino-5-methylpyridin-2(1H)-one. [Link]
- Teasdale, A., Elder, D., & Chang, S. H. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
-
Agilent. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application. [Link]
-
VOLSENCHEM. Finerenone Intermediates 4-AMino-5-Methylpyridin-2-Ol CAS 95306-64-2. [Link]
Sources
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Selective separation and characterisation of stress degradation products and process impurities of prucalopride succinate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. tpcj.org [tpcj.org]
A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Amino-4-methylpyridin-2-ol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Amino-4-methylpyridin-2-ol is a pivotal intermediate in the synthesis of advanced pharmaceutical ingredients, including the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[1] The purity of this precursor is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised product specifications.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, comparative analysis of Reverse-Phase HPLC (RP-HPLC) methodologies for the purity assessment of synthesized 5-Amino-4-methylpyridin-2-ol, offering field-proven insights into method development and optimization. We will explore the causal relationships behind chromatographic choices, present a robust, self-validating protocol, and provide the necessary tools for researchers, scientists, and drug development professionals to implement this analysis with confidence.
Foundational Principles: Why Reverse-Phase HPLC is the Method of Choice
The selection of a chromatographic mode is dictated by the physicochemical properties of the analyte. 5-Amino-4-methylpyridin-2-ol is a polar, ionizable molecule containing both a basic amino group and a weakly acidic hydroxyl group on a pyridine ring. For such compounds, Reverse-Phase Chromatography (RPC) is the most effective and widely used separation technique.[3][4]
RPC operates on the principle of hydrophobic interaction.[2][3] The system consists of a non-polar stationary phase (typically silica chemically modified with C18 or C8 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[3][4][5] Polar analytes, like our compound of interest, have a weaker affinity for the non-polar stationary phase and will elute earlier, while non-polar impurities will be retained longer.[2] By precisely controlling the mobile phase composition and pH, we can manipulate the retention and achieve separation of the main component from its structurally similar impurities.[6][7]
Method Development and Comparison: Optimizing for Resolution and Peak Shape
The goal of any purity analysis method is to achieve baseline separation of the main peak from all potential impurities with symmetrical peak shapes. For 5-Amino-4-methylpyridin-2-ol, a basic compound, controlling the mobile phase pH is the most powerful tool to achieve this.[8][9]
The Critical Influence of Mobile Phase pH
The amino group on the pyridine ring makes the molecule basic. At a low pH (e.g., pH 2-4), the amino group will be protonated (ionized), making the molecule more polar and resulting in shorter retention times on a C18 column.[7][9][10] Conversely, at a higher pH, the amino group is deprotonated (neutral), increasing its hydrophobicity and leading to longer retention.[7][11]
Operating at a pH well below the pKa of the amine is often advantageous for achieving sharp, symmetrical peaks.[9] When the analyte is fully protonated, it presents a single, stable ionic form to the stationary phase, minimizing secondary interactions with residual silanols on the silica surface that can cause peak tailing.
To demonstrate this, we compare two primary approaches: a low pH and a neutral pH mobile phase.
| Parameter | Method A: Low pH (Acidic Modifier) | Method B: Neutral pH (Buffered) | Rationale & Causality |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | Formic Acid (pH ~2.7): Ensures complete protonation of the basic amine, leading to good peak shape and predictable retention.[12] Ammonium Acetate (pH ~7): Buffers the mobile phase. The analyte will be in a neutral form, increasing retention but potentially risking peak tailing if secondary interactions are not controlled. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides sufficient hydrophobicity for retaining the analyte and separating it from potential impurities. |
| Gradient | 5% to 40% B in 15 min | 15% to 60% B in 15 min | The gradient for Method B starts at a higher organic percentage to compensate for the longer retention of the neutral analyte. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 275 nm | 275 nm | Based on the UV absorbance profile of aminopyridine derivatives.[13] |
| Expected Retention Time | ~4.5 min | ~8.2 min | The protonated form (Method A) is more polar and elutes faster. The neutral form (Method B) is more hydrophobic and elutes slower. |
| Expected Peak Symmetry | Excellent (Tailing Factor ≤ 1.2) | Good to Fair (Tailing Factor ≤ 1.5) | Low pH suppresses undesirable interactions with the stationary phase, resulting in more symmetrical peaks.[9] |
| Resolution from Impurities | Superior | Adequate | The acidic mobile phase often provides better selectivity and resolution for basic compounds and their related impurities. |
Recommended Experimental Protocol
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST) as mandated by regulatory bodies like the USP.[14][15][16] SSTs are performed before any sample analysis to ensure the chromatographic system is performing adequately.[16][17]
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and UV detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade Acetonitrile.
-
HPLC grade Water.
-
Formic Acid (reagent grade).
-
5-Amino-4-methylpyridin-2-ol reference standard and synthesized sample.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC grade water. Degas before use.
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 5-Amino-4-methylpyridin-2-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the synthesized 5-Amino-4-methylpyridin-2-ol sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95.0 5.0 15.0 60.0 40.0 16.0 5.0 95.0 20.0 5.0 95.0 20.1 95.0 5.0 | 25.0 | 95.0 | 5.0 |
System Suitability Testing (SST)
Before sample analysis, inject the Reference Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Precision: The relative standard deviation (RSD) of the peak areas for the five replicate injections must be less than 2.0%.[14]
-
Peak Symmetry: The USP Tailing Factor for the main peak should be less than 2.0.[14]
-
Column Efficiency: The number of theoretical plates (N) should be greater than 2000.
Analysis Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject the Diluent once as a blank to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
Identify the peak for 5-Amino-4-methylpyridin-2-ol in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
Calculation of Purity
The purity is calculated using the area percent method, which assumes that all impurities have a similar UV response to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A clear workflow ensures reproducibility and minimizes errors. The following diagram outlines the entire process from sample receipt to final purity reporting.
Sources
- 1. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 2. chromtech.com [chromtech.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. scribd.com [scribd.com]
- 6. hawach.com [hawach.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. moravek.com [moravek.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. youtube.com [youtube.com]
- 16. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
A Researcher's Guide to 5-Amino-4-methylpyridin-2-ol and Its Structural Isomers
An Objective Comparison for Medicinal and Synthetic Chemists
Introduction: The Strategic Importance of Substituted Pyridinols
In the realm of medicinal chemistry and organic synthesis, substituted pyridin-2-ol scaffolds are of paramount importance. Their unique electronic properties, hydrogen bonding capabilities, and structural rigidity make them privileged fragments in the design of biologically active agents. 5-Amino-4-methylpyridin-2-ol, in particular, serves as a critical starting material for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease in patients with type 2 diabetes.[1][2][][4] However, the specific placement of the amino and methyl groups around the pyridinol core is not a trivial matter. Seemingly minor positional shifts to create structural isomers can dramatically alter the molecule's physicochemical properties, reactivity, and ultimately, its utility.
This guide provides a comprehensive comparison of 5-Amino-4-methylpyridin-2-ol with its key isomers. We will delve into their distinct properties, synthetic accessibility, and application potential, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and chemical development.
PART 1: Structural and Physicochemical Properties: A Tale of Position
The location of the electron-donating amino (-NH₂) and methyl (-CH₃) groups profoundly influences intramolecular and intermolecular forces, which in turn dictates properties like melting point, solubility, and basicity (pKa). For example, the ability to form internal hydrogen bonds can lower a molecule's melting point and alter its reactivity.
Table 1: Comparative Physicochemical Data of Aminomethylpyridin-2-ol Isomers
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 5-Amino-4-methylpyridin-2-ol | 4-Amino-5-methyl-1H-pyridin-2-one | 95306-64-2[5] | C₆H₈N₂O | 124.14[4] | 265 - 270[4] |
| 3-Amino-5-methylpyridin-2-ol | 3-Amino-5-methyl-1H-pyridin-2-one | 52334-51-7[6] | C₆H₈N₂O | 124.14[6] | 119 - 120[6] |
| 5-Amino-6-methylpyridin-2-ol | 5-Amino-6-methyl-1H-pyridin-2-one | 88818-90-0[7] | C₆H₈N₂O | 124.14[7] | Not available |
| 3-Amino-4-methylpyridin-2-ol | 3-Amino-4-methyl-1H-pyridin-2-one | 134985-17-4 | C₆H₈N₂O | 124.14 | Not available |
Expert Analysis: The significantly higher melting point of 5-Amino-4-methylpyridin-2-ol compared to its 3-amino-5-methyl isomer is particularly noteworthy. This suggests a more stable crystal lattice structure, likely facilitated by extensive intermolecular hydrogen bonding that is favored by its specific substitution pattern. In contrast, the lower melting point of the 3-amino-5-methyl isomer may indicate a reduced capacity for such strong, ordered packing in the solid state.[6] These differences are critical for aspects of drug development such as formulation and tablet manufacturing.
PART 2: Synthetic Strategies and Experimental Protocols
The synthesis of these isomers is a crucial consideration for their practical application. The choice of starting materials and reaction conditions is dictated by the desired regiochemistry. Below is a generalized workflow, followed by a specific, validated protocol for the title compound.
General Synthetic and Characterization Workflow
Caption: A generalized workflow from precursor to a fully characterized pyridinol isomer.
Detailed Experimental Protocol: Synthesis of 5-Amino-4-methylpyridin-2-ol
This protocol is based on the principle of nucleophilic aromatic substitution, a robust and common method for synthesizing hydroxylated pyridines.
Causality: The choice of a chloro-substituted pyridine as a precursor is strategic. The chlorine atom is a good leaving group, and its displacement by a hydroxide ion is a well-established method for introducing the C2-hydroxyl group.[8][9] High temperature and pressure are often necessary to overcome the activation energy for this substitution on an electron-rich pyridine ring.[1]
Methodology:
-
Reactor Setup: Charge a high-pressure autoclave reactor with 2-chloro-4-amino-5-methylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add methanol as the solvent, followed by a solution of potassium hydroxide (approx. 1.2-1.5 eq) in water.
-
Reaction Execution: Seal the reactor and heat the mixture to 160-180°C.[1][8] Maintain this temperature for 12-16 hours with constant stirring. The internal pressure will increase significantly; ensure the reactor is rated for these conditions.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
Precipitation: Dissolve the residue in water and adjust the pH to ~7 using a hydrochloric acid solution. The target compound, being less soluble at neutral pH, will precipitate out of the solution.[8][10]
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold water to remove residual salts. For highest purity, the crude product can be recrystallized from an appropriate solvent system (e.g., water or an ethanol/water mixture).
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC analysis.
PART 3: Comparative Reactivity and Applications
The isomeric substitution pattern creates distinct electronic and steric environments, leading to different reactivity profiles and, consequently, different applications.
Reactivity and Application Logic
Caption: Positional isomerism dictates the ultimate application of the scaffold.
-
5-Amino-4-methylpyridin-2-ol : The amino group at position 5 and the hydroxyl at position 2 create a specific electronic distribution that is ideal for its role as an intermediate. The nucleophilicity of the amino group can be readily exploited for further derivatization, a key step in the synthesis of complex drug molecules like Finerenone.[2][11] Its significant alkalinity is a key feature of its reactivity.[11]
-
3-Amino-5-methylpyridin-2-ol : With the amino group adjacent to the hydroxyl, this isomer presents a different steric and electronic profile. This arrangement makes it a valuable building block for certain classes of kinase inhibitors, where precise geometry is required for binding to the enzyme's active site.[6] It is also used in the development of novel pesticides.[6]
-
Other Isomers : Isomers like 5-Amino-6-methylpyridin-2-ol and 3-Amino-4-methylpyridin-2-ol offer yet more variations. The proximity of substituents can lead to unique reactivity, such as facilitating cyclization reactions to form fused heterocyclic systems, opening doors to novel chemical entities.
Conclusion for the Practicing Scientist
The choice between 5-Amino-4-methylpyridin-2-ol and its isomers is a strategic one, driven by the final application. While they share the same molecular formula, their distinct physicochemical properties, arising from different substitution patterns, lead to different synthetic challenges and opportunities. 5-Amino-4-methylpyridin-2-ol stands out for its role in the synthesis of Finerenone, a testament to how its specific structure is perfectly tuned for that purpose. Its isomers, however, are not mere alternatives but valuable, distinct building blocks in their own right, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. A thorough understanding of the properties and synthetic routes detailed in this guide is essential for any researcher looking to leverage the power of this versatile chemical family.
References
-
IndiaMART. (n.d.). 3 Amino 5 Methylpyridin 2 Ol, Grade Standard: Technical Grade. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Amino 4 Methylpyridin 2 Ol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-6-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, J., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
-
MySkinRecipes. (n.d.). 3-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Enantilabs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
Sources
- 1. Buy 4-Amino-5-methylpyridin-2-ol | 95306-64-2 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 4. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 5. keyorganics.net [keyorganics.net]
- 6. 3-Amino-5-methylpyridin-2(1H)-one [myskinrecipes.com]
- 7. 5-Amino-6-methylpyridin-2(1H)-one | C6H8N2O | CID 24729239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 11. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
A Researcher's Guide to Differentiating Aminomethylpyridin-2-ol Isomers by Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific inquiry. Aminomethylpyridin-2-ol isomers, with their potential for diverse biological activities, present a common yet critical analytical challenge. The subtle variation in the position of the aminomethyl group on the pyridin-2-ol scaffold significantly influences the electronic environment and, consequently, the spectroscopic fingerprint of each molecule. This guide provides an in-depth comparison of the key spectroscopic differences between these isomers, supported by experimental data and established chemical principles, to empower researchers in their analytical endeavors.
A pivotal aspect of the chemistry of these isomers is their existence in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms. This equilibrium is sensitive to factors such as solvent polarity, with polar solvents generally favoring the lactam form. This tautomerism profoundly impacts the spectroscopic properties of the molecule and is a key consideration in the interpretation of the data presented herein.
The Isomers in Focus:
This guide will compare the spectroscopic characteristics of the following aminomethylpyridin-2-ol isomers:
-
3-(Aminomethyl)pyridin-2-ol
-
4-(Aminomethyl)pyridin-2-ol
-
5-(Aminomethyl)pyridin-2-ol
-
6-(Aminomethyl)pyridin-2-ol
Below is a diagram illustrating the structures of these isomers and their tautomeric forms.
Caption: Tautomeric forms of aminomethylpyridin-2-ol isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the conjugated π-systems present in the pyridin-2-ol ring. The position of the aminomethyl group and the predominant tautomeric form in a given solvent will influence the λmax (wavelength of maximum absorbance).
In general, the pyridin-2(1H)-one (lactam) tautomer exhibits a longer wavelength absorption compared to the pyridin-2-ol (lactim) form due to a more extended conjugated system. The position of the aminomethyl group, an auxochrome, will further modulate the λmax.
Table 1: Predicted UV-Vis Absorption Maxima (λmax) in a Polar Protic Solvent (e.g., Ethanol)
| Isomer | Predicted λmax (nm) | Rationale for Predicted Differences |
| 3-(Aminomethyl)pyridin-2-ol | ~295-310 | The aminomethyl group at the 3-position is in direct conjugation with the pyridinone system, which is expected to cause a significant bathochromic (red) shift. |
| 4-(Aminomethyl)pyridin-2-ol | ~290-305 | The aminomethyl group at the 4-position has a moderate influence on the chromophore, leading to a noticeable red shift. |
| 5-(Aminomethyl)pyridin-2-ol | ~285-300 | The aminomethyl group at the 5-position is meta to the carbonyl group in the lactam form, resulting in a smaller bathochromic shift compared to the 3- and 4-isomers. |
| 6-(Aminomethyl)pyridin-2-ol | ~280-295 | The aminomethyl group at the 6-position is adjacent to the ring nitrogen and its influence on the main chromophore is expected to be the least pronounced of the isomers. |
Note: The predicted values are based on the known UV-Vis spectra of substituted pyridin-2(1H)-ones and the expected electronic effects of the aminomethyl substituent.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling patterns of the protons on the pyridine ring are highly diagnostic for the position of the aminomethyl substituent. The protons on the aminomethyl group will typically appear as a singlet or a broad singlet.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 3-isomer | 4-isomer | 5-isomer | 6-isomer |
| -CH₂-NH₂ | ~3.8-4.0 | ~3.7-3.9 | ~3.6-3.8 | ~4.1-4.3 |
| Ring H4 | ~7.3-7.5 (d) | - | ~7.5-7.7 (dd) | ~7.6-7.8 (t) |
| Ring H5 | ~6.1-6.3 (t) | ~6.2-6.4 (d) | - | ~6.0-6.2 (d) |
| Ring H6 | ~7.4-7.6 (d) | ~7.9-8.1 (d) | ~7.8-8.0 (s) | - |
| N-H (lactam) | ~11.0-12.0 (br s) | ~11.0-12.0 (br s) | ~11.0-12.0 (br s) | ~11.0-12.0 (br s) |
| -NH₂ | ~2.0-3.0 (br s) | ~2.0-3.0 (br s) | ~2.0-3.0 (br s) | ~2.0-3.0 (br s) |
Note: Predicted chemical shifts and multiplicities are based on data from analogous substituted pyridin-2(1H)-ones and established substituent effects. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 's' denotes singlet, and 'br s' denotes broad singlet.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to the position of the aminomethyl group. The carbonyl carbon of the lactam tautomer will be a key diagnostic signal.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 3-isomer | 4-isomer | 5-isomer | 6-isomer |
| C=O (C2) | ~163-165 | ~162-164 | ~164-166 | ~165-167 |
| C3 | ~118-120 | ~120-122 | ~125-127 | ~105-107 |
| C4 | ~138-140 | ~145-147 | ~115-117 | ~139-141 |
| C5 | ~105-107 | ~110-112 | ~135-137 | ~112-114 |
| C6 | ~148-150 | ~140-142 | ~130-132 | ~150-152 |
| -CH₂-NH₂ | ~40-42 | ~42-44 | ~43-45 | ~45-47 |
Note: Predicted chemical shifts are based on data from analogous substituted pyridin-2(1H)-ones and established substituent effects.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The differentiation of aminomethylpyridin-2-ol isomers is readily achievable through a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle. UV-Vis spectroscopy offers insights into the conjugated system, while IR spectroscopy confirms the presence of key functional groups and the predominant tautomeric form. Mass spectrometry verifies the molecular weight and provides clues through fragmentation patterns. However, it is the detailed analysis of ¹H and ¹³C NMR spectra, with their sensitivity to the subtle differences in the chemical environment of each nucleus, that provides the most definitive evidence for the unambiguous identification of each isomer. By carefully applying these techniques and understanding the underlying principles of tautomerism and substituent effects, researchers can confidently elucidate the structure of these important molecules.
References
-
PubChem. 3-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. [Link]
-
PubChem. 6-(Aminomethyl)pyridin-2-ol. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook. 6-aminopyridin-2-ol. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215. [Link]
-
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Link]
-
Oregon State University. The Mass Spectrometry Experiment. [Link]
Abstract
5-Amino-4-methylpyridin-2-ol is a versatile heterocyclic compound whose rich chemistry is governed by the interplay of its constituent functional groups and a crucial tautomeric equilibrium. This guide provides an in-depth analysis of its reactivity in comparison to parent compounds such as pyridin-2-ol, 5-aminopyridin-2-ol, and 4-methylpyridin-2-ol. We will explore how the amino and methyl substituents modulate the outcomes of key organic transformations, including electrophilic aromatic substitution, N- versus O-alkylation, and diazotization. This document serves as a technical resource for researchers in medicinal chemistry and organic synthesis, offering field-proven insights and detailed experimental protocols to support rational reaction design.
The Central Role of Tautomerism in Reactivity
The chemical behavior of 5-amino-4-methylpyridin-2-ol and related compounds cannot be understood without first appreciating the lactam-lactim tautomerism they exhibit. These compounds exist as an equilibrium mixture of the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.[1] The position of this equilibrium is highly sensitive to the solvent, with polar solvents favoring the 2-pyridone tautomer and non-polar solvents favoring the 2-hydroxypyridine form.[1][2] In the solid state, the pyridone form is predominant.[1][3]
This tautomerism is the cornerstone of the molecule's reactivity:
-
The 2-Hydroxypyridine (Lactim) Form: Possesses a fully aromatic pyridine ring. This form is primed for electrophilic aromatic substitution (EAS) on the electron-rich ring.
-
The 2-Pyridone (Lactam) Form: While still possessing aromatic character due to the delocalization of the nitrogen lone pair, the ring is generally less reactive towards EAS.[4] However, the exposed nitrogen and oxygen atoms become key sites for nucleophilic attack, particularly in alkylation and acylation reactions.
The presence of water molecules can significantly lower the energy barrier for tautomerization and tends to shift the equilibrium toward the more stable 2-pyridone form through hydrogen bonding.[2][5]
Figure 1: Tautomeric equilibrium of the title compound.
Comparative Analysis of Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles.[6] However, the presence of electron-donating groups (EDGs) can significantly activate the ring for EAS. The primary sites for electrophilic attack on the 5-amino-4-methylpyridin-2-ol ring are the C3 and C6 positions, which are ortho and para to the powerful activating amino group.
Activating and Directing Effects:
-
Amino Group (-NH₂ at C5): A strong activating, ortho/para-directing group. It powerfully activates the C4 and C6 positions through resonance.
-
Hydroxyl Group (-OH at C2): A strong activating, ortho/para-directing group. It activates the C1 (N), C3, and C5 positions.
-
Methyl Group (-CH₃ at C4): A weak activating, ortho/para-directing group. It weakly activates the C3 and C5 positions.
In 5-Amino-4-methylpyridin-2-ol, these effects synergize. The amino and hydroxyl groups strongly activate the ring, making it significantly more reactive than the parent pyridin-2-ol. The primary competition is for substitution at the C3 versus the C6 position.
Comparative Reactivity Data for Bromination
To illustrate these effects, we compare the outcomes of a standard electrophilic bromination reaction across several related compounds.
| Compound | Major Product(s) | Relative Reactivity | Rationale for Selectivity |
| Pyridin-2-ol | 3,5-Dibromopyridin-2-ol | Baseline | The -OH group activates the C3 and C5 positions for substitution. |
| 4-Methylpyridin-2-ol | 3-Bromo-4-methylpyridin-2-ol | Moderate | The -OH and -CH₃ groups cooperatively direct the electrophile to the C3 position. C5 is also activated but may be slightly less favored. |
| 5-Aminopyridin-2-ol | 3,6-Dibromo-5-aminopyridin-2-ol | High | The powerful -NH₂ group at C5 strongly activates the C6 (ortho) and C4 positions. The -OH group activates C3. The C6 and C3 positions are most susceptible. |
| 5-Amino-4-methylpyridin-2-ol | 3-Bromo-5-amino-4-methylpyridin-2-ol | Very High | The -NH₂ group activates C6. The -OH and -CH₃ groups both activate C3. Steric hindrance from the C4-methyl group may disfavor attack at C3 slightly, but the combined electronic activation makes it the preferred site. |
Note: Relative reactivity is a qualitative assessment based on established principles of substituent effects in electrophilic aromatic substitution.[7]
Figure 2: Generalized workflow for Electrophilic Aromatic Substitution.
Experimental Protocol: Bromination of 5-Amino-4-methylpyridin-2-ol
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Amino-4-methylpyridin-2-ol (1.24 g, 10 mmol) in glacial acetic acid (30 mL). Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine (1.60 g, 10 mmol) in glacial acetic acid (10 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to yield 3-Bromo-5-amino-4-methylpyridin-2-ol.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Ambident Reactivity: N-Alkylation vs. O-Alkylation
2-Pyridones are classic ambident nucleophiles, capable of reacting with electrophiles at either the exocyclic oxygen or the ring nitrogen.[8] The outcome of this competition is highly dependent on reaction conditions.[8][9]
-
O-Alkylation: Generally favored by using the silver salt of the pyridone or under conditions that favor reaction with the harder oxygen atom (e.g., hard electrophiles).[9][10] This pathway yields a 2-alkoxypyridine derivative.
-
N-Alkylation: Generally favored when using alkali metal salts (e.g., sodium or potassium) in polar aprotic solvents like DMF.[9] Softer electrophiles also tend to favor attack at the softer nitrogen atom. This pathway yields an N-alkyl-2-pyridone.
For 5-Amino-4-methylpyridin-2-ol, the electronic effects of the substituents can also influence the N/O ratio. The electron-donating amino and methyl groups increase the electron density on both the nitrogen and oxygen atoms, enhancing the overall nucleophilicity.
Protocol for Selective N-Alkylation
-
Setup: To a flame-dried 50 mL flask under a nitrogen atmosphere, add 5-Amino-4-methylpyridin-2-ol (1.24 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Add methyl iodide (1.56 g, 11 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching & Extraction: Carefully quench the reaction by adding water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield 5-Amino-1,4-dimethyl-1H-pyridin-2-one.
Transformations of the Amino Group: Diazotization
The primary amino group at the C5 position is a synthetic handle for a wide range of transformations via the formation of a diazonium salt. This powerful intermediate can be converted into various other functional groups. The diazotization of aminopyridines can lead to the corresponding hydroxypyridines upon hydrolysis or can be trapped for further reactions.[11]
A convenient one-pot method allows for the conversion of aminopyridines into chloropyridines via in situ formation of the diazonium salt followed by reaction with a chloride source.[12]
Figure 3: Reaction pathways for the diazonium salt intermediate.
Protocol: Diazotization and Conversion to 5-Chloro-4-methylpyridin-2-ol
-
Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer and a thermometer, suspend 5-Amino-4-methylpyridin-2-ol (1.24 g, 10 mmol) in 6M hydrochloric acid (20 mL). Cool the suspension to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL). Add this solution dropwise to the reaction mixture, keeping the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.1 g, 11 mmol) in concentrated hydrochloric acid (10 mL). Add this catalyst solution to the cold diazonium salt solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C. Nitrogen gas evolution should be observed. Maintain this temperature for 1 hour after gas evolution ceases.
-
Isolation: Cool the mixture to room temperature and extract with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization or column chromatography to obtain 5-Chloro-4-methylpyridin-2-ol.
Conclusion
The reactivity of 5-Amino-4-methylpyridin-2-ol is a rich and predictable field governed by the fundamental principles of tautomerism and substituent effects. The synergistic activation by the amino, hydroxyl, and methyl groups makes it highly susceptible to electrophilic attack, primarily at the C3 position. Its ambident nucleophilic character allows for selective N- or O-alkylation by careful choice of reaction conditions. Finally, the versatile amino group serves as a gateway to a host of other functional groups via diazotization chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this valuable heterocyclic building block in their synthetic endeavors.
References
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]
-
2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications. [Link]
-
One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Eurasian Chemico-Technological Journal. [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
2-Pyridone. Wikipedia. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][12]naphthyrin-5(6H)-one. (2011). PMC - NIH. [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum. [Link]
-
Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. portal.tpu.ru [portal.tpu.ru]
Validated analytical methods for 4-amino-5-methyl-1H-pyridin-2-one
An In-Depth Guide to the Development and Validation of Analytical Methods for 4-amino-5-methyl-1H-pyridin-2-one
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-amino-5-methyl-1H-pyridin-2-one is a critical precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] The purity and concentration of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are not merely a procedural formality but a critical component of the entire drug development lifecycle.
This guide provides a comparative analysis of potential analytical techniques for 4-amino-5-methyl-1H-pyridin-2-one and offers a detailed, field-proven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Part 1: Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte. 4-amino-5-methyl-1H-pyridin-2-one (C6H8N2O, MW: 124.14 g/mol ) is a polar, non-volatile molecule with a chromophore, making it amenable to several analytical techniques.[5][6] The choice, however, depends on the specific requirements of the analysis—be it quantification, impurity profiling, or identity confirmation.
dot
Caption: Decision workflow for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the analysis of non-volatile and thermally labile compounds like 4-amino-5-methyl-1H-pyridin-2-one.
-
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is particularly well-suited. The polar nature of the analyte allows for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). UV detection is ideal due to the aromatic pyridine ring system which absorbs UV light. Existing methods for similar pyridine derivatives confirm the suitability of this approach.[7][8]
-
Trustworthiness: HPLC methods, when properly validated, provide excellent accuracy, precision, and linearity, making them the gold standard for quality control and regulatory submissions.
Gas Chromatography (GC):
-
Expertise & Experience: Direct analysis of 4-amino-5-methyl-1H-pyridin-2-one by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization would be necessary to increase its volatility, adding complexity and potential sources of error to the method. However, GC, particularly with a mass spectrometry (MS) detector, is the ideal method for identifying and quantifying any residual volatile organic solvents used in the synthesis process.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expertise & Experience: Coupling HPLC with a mass spectrometer provides an unparalleled level of specificity. While UV detection is sufficient for routine quantification, LC-MS is invaluable for impurity identification and characterization. It can definitively identify unknown peaks in a chromatogram by providing mass-to-charge ratio information, which is critical during forced degradation studies and for understanding the stability of the intermediate.
Part 2: A Guide to HPLC Method Development and Validation
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] This section outlines a systematic approach to developing and validating a robust RP-HPLC method for the quantification of 4-amino-5-methyl-1H-pyridin-2-one.
Method Development Protocol
The causality behind experimental choices is critical. The goal is to achieve a symmetric peak for the analyte, free from interference from impurities or matrix components, within a reasonable run time.
Step-by-Step Protocol:
-
Analyte Characterization: Understand the solubility and UV absorption profile of 4-amino-5-methyl-1H-pyridin-2-one. A UV scan will determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile and robust starting point for retaining the polar analyte.
-
Mobile Phase Selection:
-
Start with a simple mobile phase of water and acetonitrile (or methanol). Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Due to the basic amino group, peak tailing can be an issue. To mitigate this, a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) should be added to the mobile phase. This protonates the free silanol groups on the silica support, reducing secondary interactions and improving peak shape.
-
-
Isocratic vs. Gradient Elution: Begin with an isocratic elution (constant mobile phase composition). If co-eluting impurities are present or the run time is too long, a gradient elution (varying mobile phase composition) can be developed to improve resolution.
-
Optimization: Systematically adjust parameters like mobile phase composition, flow rate (typically 1.0 mL/min), and column temperature to achieve optimal separation and peak shape as defined by system suitability criteria (see below).
Method Validation Protocol (per ICH Q2(R2))
A validation protocol should be established before beginning the validation study.[4] The following parameters must be assessed.
dot
Caption: Workflow from method development to routine use.
1. Specificity:
-
Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, without interference from placebo, impurities, or degradation products.
-
Protocol:
-
Analyze a blank solution (diluent), a placebo solution (if applicable), a standard solution of 4-amino-5-methyl-1H-pyridin-2-one, and a sample solution.
-
Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) on the sample.
-
Assess peak purity using a photodiode array (PDA) detector to ensure the analyte peak is spectrally homogeneous and there are no co-eluting impurities.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks (Resolution > 2), and the peak purity analysis should pass.
2. Linearity and Range:
-
Purpose: To establish a direct proportional relationship between concentration and the analytical response over a defined range.[9]
-
Protocol:
-
Prepare a series of at least five standard solutions of 4-amino-5-methyl-1H-pyridin-2-one at different concentrations, typically spanning 80% to 120% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Data Presentation:
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 80 | 79850 | 80150 | 80000 | 80000 |
| 90 | 90100 | 89900 | 90050 | 90017 |
| 100 | 100200 | 100000 | 100100 | 100100 |
| 110 | 110300 | 109900 | 110150 | 110117 |
| 120 | 120500 | 120100 | 120300 | 120300 |
| Linear Regression | Correlation Coefficient (r²) | > 0.999 |
3. Accuracy:
-
Purpose: To determine the closeness of the measured value to the true value. It is often expressed as percent recovery.
-
Protocol:
-
Perform analysis on a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo with known amounts of the analyte.
-
-
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.2 | 100.20% |
| 120% | 120.0 | 119.5 | 99.58% |
| Acceptance Criteria | 98.0% - 102.0% |
4. Precision (Repeatability and Intermediate Precision):
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Presentation:
| Precision Type | N | Mean Assay Value (%) | Standard Deviation | % Relative Standard Deviation (RSD) |
| Repeatability | 6 | 99.8 | 0.45 | 0.45% |
| Intermediate Precision | 6 | 100.1 | 0.60 | 0.60% |
| Acceptance Criteria | RSD ≤ 2.0% |
5. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N) of the response.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
6. Robustness:
-
Purpose: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol: Intentionally vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the variations.
7. System Suitability:
-
Purpose: To ensure the chromatographic system is adequate for the intended analysis.
-
Protocol: A standard solution is injected five times before any sample analysis.
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Conclusion
While multiple analytical techniques can be applied to the analysis of 4-amino-5-methyl-1H-pyridin-2-one, a well-developed and validated reversed-phase HPLC method with UV detection stands out as the most suitable for routine quality control in a pharmaceutical setting. Its ability to provide accurate and precise quantitative data, coupled with the specificity to separate the main component from potential impurities, ensures the reliability of results. The validation framework presented here, based on ICH Q2(R2) guidelines, provides a self-validating system that ensures the method is fit for its purpose, thereby guaranteeing the quality of this critical pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][3]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][4]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][9]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][10]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][11]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link][7]
-
PubChem. (n.d.). 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link][6]
-
Enanti Labs. (n.d.). 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Retrieved from [Link][2]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biosynth.com [biosynth.com]
- 6. 4-Amino-5-methylpyridin-2(1H)-one | C6H8N2O | CID 13295732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 5-Amino-4-methylpyridin-2-ol
Introduction: The Analytical Imperative for 5-Amino-4-methylpyridin-2-ol
In the landscape of pharmaceutical development, the purity, stability, and characterization of intermediates are as critical as the final active pharmaceutical ingredient (API). 5-Amino-4-methylpyridin-2-ol is a pyridine derivative that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone.[][2][3] The structural integrity and purity of this intermediate directly influence the quality, safety, and efficacy of the final drug product. Therefore, the development and cross-validation of robust analytical methods are not merely a regulatory formality but a scientific necessity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of 5-Amino-4-methylpyridin-2-ol. We will move beyond procedural checklists to explore the causality behind methodological choices, ensuring each protocol functions as a self-validating system. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating that an analytical procedure is fit for its intended purpose.[4][5] We will dissect the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmatory Spectroscopic techniques, providing the logic, protocols, and comparative data required for informed method selection and implementation.
Pillar 1: The Rationale of Method Validation
Before comparing techniques, we must establish the criteria for comparison. Analytical method validation provides documented evidence that a method is reliable and suitable for its intended use.[6][7] According to the ICH Q2(R2) guidelines, the core performance characteristics that define a validated method include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[8][9]
-
Linearity & Range: The capacity to produce results directly proportional to the analyte's concentration over a defined interval.[8][10]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
These parameters form the basis of our cross-validation, allowing for an objective comparison of the techniques discussed below.
Technique 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like many pyridine derivatives.[11] Its versatility in separating, identifying, and quantifying compounds in a mixture makes it the primary choice for assay and impurity profiling.
Causality Behind Experimental Choices
For 5-Amino-4-methylpyridin-2-ol, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both polar (amino, hydroxyl) and non-polar (methyl, pyridine ring) characteristics, making it amenable to retention on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is ideal due to the presence of the pyridine ring, a strong chromophore that absorbs UV light. The choice of a phosphate buffer in the mobile phase is to control the pH, ensuring consistent ionization of the amino and hydroxyl groups, which leads to reproducible retention times and sharp peak shapes.
Experimental Protocol: RP-HPLC Method
This protocol is a representative method designed for the quantitative determination of 5-Amino-4-methylpyridin-2-ol and its related substances.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient can be optimized to separate early-eluting polar impurities and later-eluting non-polar impurities. A starting point could be 95% A to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm, selected based on the UV absorbance maximum of similar structures.[12]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 5-Amino-4-methylpyridin-2-ol reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a similar target concentration.
-
Workflow for HPLC Analysis
Sources
- 2. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]
- 3. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. particle.dk [particle.dk]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-4-methylpyridin-2-ol
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-4-methylpyridin-2-ol, a pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The principles outlined here are grounded in established safety protocols for handling heterocyclic amines and are in accordance with federal and state environmental regulations.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: Harmful if ingested, absorbed through the skin, or inhaled.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Discharge into the environment should be avoided.
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.[4][5]
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[6] Before beginning any work with 5-Amino-4-methylpyridin-2-ol, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles.[4] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Latex gloves are not recommended.[4][5] |
| Body Protection | Lab coat | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust.[5] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5][7]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][8] Avoid generating dust.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.
Proper Disposal Procedure
The disposal of 5-Amino-4-methylpyridin-2-ol must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[9][10][11] Never dispose of this chemical down the drain or in the regular trash.[5]
Waste Segregation and Collection:
-
Solid Waste: Collect solid 5-Amino-4-methylpyridin-2-ol and any contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Liquid Waste: If dissolved in a solvent, collect the solution in a designated, labeled container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
Disposal Workflow Diagram:
Caption: Decision workflow for the proper disposal of 5-Amino-4-methylpyridin-2-ol waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: All waste containing 5-Amino-4-methylpyridin-2-ol must be classified as hazardous waste.[11][12]
-
Containerization: Use only approved, compatible, and properly sealed containers for waste collection.[9] Ensure containers are clearly labeled with "Hazardous Waste" and the chemical name.[13]
-
Accumulation: Store the waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] These entities are equipped to handle the final disposal, which may involve incineration or other approved methods.[8]
Emergency Procedures
In case of accidental exposure, immediate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][7]
Always have the Safety Data Sheet (or information on a closely related compound) available for emergency responders.[14]
Conclusion
The responsible management and disposal of laboratory chemicals like 5-Amino-4-methylpyridin-2-ol are paramount to ensuring a safe and compliant research environment. By understanding the potential hazards and adhering to the detailed procedures outlined in this guide, you contribute to a culture of safety and scientific excellence.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
The University of Tennessee, Knoxville. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
USA Lab. OSHA Standards to Know Before Starting Your Lab. [Link]
-
U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories. [Link]
-
Lab Manager. The OSHA Laboratory Standard. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]
-
Loba Chemie. Safety Data Sheet: Pyridine for Synthesis. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Chemwatch. Safety Data Sheet: 2-amino-4-methylpyridine. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
ChemDmart. Safety Data Sheet: 2-Amino-4-methylpyridine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemdmart.com [chemdmart.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. lighthouselabservices.com [lighthouselabservices.com]
- 7. actylislab.com [actylislab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to the Safe Handling of 5-Amino-4-methylpyridin-2-ol
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides a procedural framework for the safe handling of 5-Amino-4-methylpyridin-2-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to foster a culture of safety that is both compliant and scientifically grounded.
Hazard Assessment: Understanding the Risk Profile
Pyridine derivatives as a class of compounds often present a range of health hazards.[2][4] Based on available data for similar molecules, 5-Amino-4-methylpyridin-2-ol should be handled as a substance that is potentially:
-
Toxic if swallowed, inhaled, or absorbed through the skin. [5][6]
-
Potentially damaging to organs through prolonged or repeated exposure.
Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE must be deliberate and based on the specific tasks to be performed (e.g., weighing, dissolution, reaction monitoring).
Eye and Face Protection: Shielding Against the Unseen
Direct ocular exposure to pyridine-based compounds can cause severe and potentially irreversible damage.
-
Mandatory: At a minimum, chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards are required at all times in the laboratory where this compound is handled.[1]
-
Recommended for High-Risk Tasks: When there is a heightened risk of splashes or aerosol generation, such as during transfers of solutions or when working with larger quantities, a full-face shield must be worn in addition to safety goggles.[1][2] This provides a secondary barrier, protecting not only the eyes but also the facial skin.
Hand Protection: The Critical Point of Contact
Skin contact is a primary route of exposure for compounds of this nature.[6] The choice of glove material is therefore paramount.
-
Recommended Materials: Due to the chemical nature of pyridine derivatives, gloves made of butyl rubber or neoprene are recommended for their chemical resistance.[2][7]
-
Nitrile Gloves: While common in laboratory settings, standard nitrile gloves may offer limited protection and should only be used for incidental contact, if at all.[7] If nitrile gloves are used, they should be of a sufficient thickness and changed with high frequency. Always consult the glove manufacturer's compatibility charts for specific breakthrough times for pyridine-like compounds.
-
Glove Inspection: Before every use, gloves must be meticulously inspected for any signs of degradation, punctures, or tears.[1][8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact, appropriate body protection is essential.
-
A flame-retardant laboratory coat , fully buttoned, is the minimum requirement.[2]
-
For tasks with a higher risk of spillage or for handling larger quantities, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory Protection: A Controlled Airspace
Inhalation of powdered or aerosolized pyridine compounds can be toxic and cause respiratory irritation.[3]
-
Primary Engineering Control: All handling of 5-Amino-4-methylpyridin-2-ol that could generate dust or vapors must be conducted within a certified chemical fume hood.[1][4][6] This is the most effective way to minimize inhalation exposure.
-
Secondary Respiratory Protection: In the rare event that engineering controls are insufficient or during certain emergency situations, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates may be necessary.[1] A formal respiratory protection program, including fit testing and medical clearance, is required for respirator use.
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Experimental Protocol: Step-by-Step Guidance
-
Preparation and Risk Assessment: Before entering the lab, review the safety information for pyridine derivatives and conduct a thorough risk assessment for your specific experiment.
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your chemical safety goggles.
-
If required, put on your respirator, ensuring a proper seal.
-
Wash and dry your hands thoroughly.
-
Inspect and don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Chemical Handling:
-
Perform all manipulations of the solid compound or its solutions inside a certified chemical fume hood.
-
Keep all containers of 5-Amino-4-methylpyridin-2-ol tightly sealed when not in use.[4][5][9]
-
In the event of a spill, follow your institution's established spill cleanup procedures. For a small spill, trained personnel may clean it up using appropriate absorbent materials while wearing full PPE.[7]
-
-
Post-Handling and Doffing PPE:
-
Before leaving the immediate work area, remove your gloves using the proper technique and dispose of them in a designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
Remove your lab coat, followed by your face shield and goggles.
-
Clean and store your reusable PPE according to manufacturer and institutional guidelines.
-
-
Waste Disposal:
Visualization of the Safety Workflow
The following diagram outlines the critical decision-making and action steps for the safe handling of 5-Amino-4-methylpyridin-2-ol.
Caption: Workflow for the safe handling of 5-Amino-4-methylpyridin-2-ol.
Summary of PPE Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles for tasks with a high splash risk.[1][2] | Protects against splashes and vapors that can cause severe eye irritation or damage.[3] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended.[2][7] Always inspect gloves before use.[1] | Provides a barrier against skin contact, which can be toxic and cause irritation.[5][6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[2] A chemically resistant apron may be needed for larger volumes. | Prevents accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a chemical fume hood.[1][4] A NIOSH-approved respirator may be needed if ventilation is inadequate. | Minimizes the inhalation of potentially toxic dust or vapors that can cause respiratory irritation.[3] |
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[2][3]
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Pyridine Safety Data Sheet. Washington State University. [Link]
-
Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. [Link]
-
2-amino-4-methylpyridine Safety Data Sheet. Chemwatch. [Link]
-
2-Amino-4-methylpyridine Safety Data Sheet. ChemDmart. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemdmart.com [chemdmart.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
